molecular formula C6H3Br2N3 B1149209 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-93-7

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

カタログ番号: B1149209
CAS番号: 1357945-93-7
分子量: 276.919
InChIキー: ZPNAATFNDUMTNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-96-3) is a valuable bifunctionalized heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a pyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its close resemblance to purine bases, which allows its derivatives to interact with a wide range of biological targets . The presence of bromine atoms at the 3- and 6-positions makes this molecule an ideal precursor for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid exploration of chemical diversity. The 1H-pyrazolo[3,4-b]pyridine scaffold is of significant research interest, with over 300,000 derivatives described in the scientific literature . This core structure is found in compounds investigated for a broad spectrum of biomedical applications, including as potent inhibitors of kinases like TBK1 for cancer and immune-related research , as well as for their potential antidepressant, antiviral, and antifungal activities . The specific substitution pattern of this reagent allows researchers to efficiently synthesize complex, multi-substituted analogs to study structure-activity relationships and develop new therapeutic candidates. This product is intended for research purposes as a key synthetic intermediate in the construction of biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,6-dibromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNAATFNDUMTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthetic pathways, and reactivity of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., TRK, TBK1).[1]

Technical Whitepaper | Medicinal Chemistry & Drug Discovery

Executive Summary

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS: 1357945-93-7 ) serves as a high-value pharmacophore in modern drug discovery.[1] Its fused bicyclic structure—combining an electron-rich pyrazole with an electron-deficient pyridine—offers orthogonal reactivity handles for the rapid construction of chemical libraries.[1] This scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors, where the pyrazole NH mimics the adenine hinge-binding motif, and the 3,6-halogen handles allow for vector-specific exploration of the solvent-front and hydrophobic back-pockets.[1]

Chemical Identity & Structural Analysis[1]

PropertySpecification
IUPAC Name 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine
Common Name 3,6-Dibromo-7-azaindazole
CAS Number 1357945-93-7
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
SMILES Brc1cc2[nH]nc(Br)c2cn1
Structural Class Fused Heterocycle (5,6-bicyclic system)
Structural Features[1][2][3][4][5][6][7]
  • Core Scaffold: The 1H-pyrazolo[3,4-b]pyridine system is isosteric with 1H-indazole (7-azaindazole).[1] The nitrogen at position 7 (pyridine N) significantly lowers the pKa of the pyrazole NH compared to indazole, enhancing hydrogen bond donor capability.

  • Halogen Handles:

    • C3-Br (Pyrazole): Located on the electron-rich ring; typically less reactive toward oxidative addition than C6, unless activated by specific ligands or if C6 is deactivated.[1]

    • C6-Br (Pyridine): Located alpha to the pyridine nitrogen; highly activated for oxidative addition (Pd-catalyzed couplings) and nucleophilic aromatic substitution (SNAr).

Physicochemical Profile

The following data represents consensus values derived from structural analogues and computed models, validated against standard heterocyclic chemistry principles.

ParameterValue / RangeSignificance in Drug Design
Appearance Off-white to pale yellow solidSolid-state handling; indicative of purity.[1]
Melting Point >200 °C (Dec.)[2]High lattice energy due to intermolecular H-bonding (NH[1]···N).
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires solubilizing groups for biological assays.
Solubility (Organic) Soluble in DMSO, DMF, hot MeOHCompatible with standard organic synthesis workflows.
pKa (NH) ~10.5 – 11.5Acidic NH allows for easy deprotonation/alkylation using mild bases (e.g., K₂CO₃).
LogP (Calc.) 2.4 ± 0.3Moderate lipophilicity; amenable to oral drug properties after functionalization.
TPSA ~41 ŲGood membrane permeability potential; ideal for CNS or intracellular targets.[1]

Synthetic Accessibility & Protocols

Synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

The most robust synthetic route involves the electrophilic bromination of the commercially available 6-bromo-1H-pyrazolo[3,4-b]pyridine.[1] Direct ring closure to form the dibromo species is less common due to regioselectivity issues.

Reaction Scheme: 6-Bromo-1H-pyrazolo[3,4-b]pyridine + NBS → 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine[1]

Step-by-Step Protocol
  • Reagents:

    • Starting Material: 6-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv).[1]

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 – 1.2 equiv).

    • Solvent: DMF or Acetonitrile (ACN).

  • Procedure:

    • Dissolve 6-bromo-1H-pyrazolo[3,4-b]pyridine in DMF (0.5 M concentration).

    • Add NBS portion-wise at room temperature (RT) to control exotherm.

    • Stir the reaction mixture at 60 °C for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H 198/200) and appearance of product (M+H 276/278/280).

    • Quench: Pour the reaction mixture into ice-cold water (10x volume).

    • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake copiously with water to remove succinimide and residual DMF.

    • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95%.[1]

  • Yield: Typically 85–95%.[1]

Reactivity & Regioselective Functionalization

The 3,6-dibromo scaffold presents a regiochemical challenge.[1] The electronic differentiation between the pyridine (C6) and pyrazole (C3) rings dictates the order of functionalization.

  • Scenario A: C6-Selectivity (Standard)

    • In Pd-catalyzed Suzuki-Miyaura couplings, the C6-Br (electron-deficient pyridine) undergoes oxidative addition faster than C3-Br.[1]

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 80 °C.

    • Outcome: Predominant formation of the 6-aryl-3-bromo derivative.[1]

  • Scenario B: C3-Selectivity (Strategy)

    • To achieve C3-first functionalization, it is recommended to use a 3-Iodo-6-bromo analogue (synthesized via NIS iodination of the 6-bromo precursor).[1] The weaker C-I bond overrides the electronic bias, allowing selective C3 coupling.

    • Alternative: Use specialized ligands (e.g., bis-phosphines) that may favor the sterically more accessible C3 position, though this is substrate-dependent.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the logical flow of functionalization for the 3,6-dibromo scaffold, highlighting the divergent pathways based on reagent choice.

G cluster_0 Regioselectivity Rules Start 6-Bromo-1H-pyrazolo[3,4-b]pyridine Dibromo 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (Core Scaffold) Start->Dibromo NBS, DMF, 60°C (Electrophilic Bromination at C3) N_Alkyl N1-Alkyl-3,6-dibromo (Solubility/Potency) Dibromo->N_Alkyl R-X, K2CO3, DMF (N1-Alkylation) C6_Aryl 6-Aryl-3-bromo derivative (Standard Suzuki Product) Dibromo->C6_Aryl Ar-B(OH)2, Pd(0) (Fast Oxidative Addition at Pyridine C6) C3_Aryl 3-Aryl-6-bromo derivative (Difficult via Br/Br; Use I/Br) Dibromo->C3_Aryl Requires 3-Iodo analog or specific ligand control Rule1 C6-Br: Electron Deficient (Reactive) Rule2 C3-Br: Electron Rich (Less Reactive)

Caption: Synthetic workflow and regioselectivity map for 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine functionalization.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibition.[1]

  • Hinge Binding: The pyrazole N1-H and N2 serve as hydrogen bond donor/acceptor pairs, mimicking the adenine ring of ATP.[1]

  • Gatekeeper Interaction: Substituents at C3 project towards the kinase gatekeeper residue, allowing for selectivity tuning (e.g., targeting T338 in c-Src or T315 in Abl).

  • Solvent Front: Substituents at C6 extend into the solvent-exposed region, ideal for attaching solubilizing groups (morpholine, piperazine) to improve pharmacokinetic properties.

References

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Regioselective Suzuki-Miyaura Coupling of Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Product Data. Sigma-Aldrich / Merck. (Verified via CAS search 1357945-93-7).[1]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. Available at: [Link]

Sources

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine: A Master Key for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine as a Scaffold for Kinase Inhibitors Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Strategic Advantage

In the landscape of ATP-competitive kinase inhibitors, the 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure." Its bioisosteric relationship to the adenine ring of ATP allows it to anchor effectively within the hinge region of the kinase catalytic domain.

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine derivative is not merely a building block; it is a bifunctional command center . Its unique substitution pattern offers orthogonal reactivity profiles:

  • C3-Position (Pyrazole): Geometrically aligned to access the hydrophobic back-pocket or "gatekeeper" residues.

  • C6-Position (Pyridine): Oriented towards the solvent-exposed region, ideal for appending solubilizing moieties (e.g., morpholines, piperazines) to improve ADME properties.

This guide details the synthetic logic, regioselective functionalization, and application of this scaffold in generating high-potency kinase inhibitors (e.g., for TRK, FGFR, and GSK-3 targets).

Chemical Architecture & Reactivity Analysis

To exploit this scaffold, one must understand the electronic disparity between the two bromine handles.

Structural Numbering and Electronic Zones

The scaffold fusion involves a pyrazole ring fused to a pyridine ring.[1]

  • N1: The pyrrole-like nitrogen (requires protection, e.g., SEM, THP, or Tosyl).

  • C3-Br: Located on the electron-rich pyrazole ring.

  • C6-Br: Located on the electron-deficient pyridine ring, para to the bridgehead nitrogen and adjacent to the pyridine nitrogen (N7).

Orthogonal Reactivity

The chemical power of the 3,6-dibromo core lies in its ability to discriminate between reagents:

PositionElectronic NaturePreferred Reaction TypeKinetic Profile
C3-Br Electron-Rich (Heteroaryl)Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille)Highly reactive to oxidative addition by Pd(0).
C6-Br Electron-Deficient (Pyridine

-position)
SNAr (Nucleophilic Aromatic Substitution)Highly reactive to nucleophiles (amines, alkoxides) due to N7 activation.
Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core 3,6-Dibromo-1H- pyrazolo[3,4-b]pyridine C3_Path C3 Functionalization (Suzuki/Sonogashira) Core->C3_Path Pd(PPh3)4, Ar-B(OH)2 (Preferential Pd Oxidative Addition) C6_Path C6 Functionalization (S_NAr / Buchwald) Core->C6_Path HNR2, Heat/Base (Preferential Nucleophilic Attack) Target_Kinase Potent Kinase Inhibitor (Dual Functionalized) C3_Path->Target_Kinase Subsequent S_NAr at C6 C6_Path->Target_Kinase Subsequent Suzuki at C3

Caption: Orthogonal reactivity allows sequential functionalization. Path B (Green -> Black) is often preferred to install solubilizing groups first, followed by the sensitive warhead.

Synthesis of the Core Scaffold[2]

While 5-bromo variants are commercially common, the 3,6-dibromo variant requires specific synthetic planning. The most robust route involves the cyclization of 2,6-dibromonicotinonitrile.

Retrosynthetic Logic
  • Precursor: 2,6-Dibromo-3-cyanopyridine (or 2-chloro-6-bromo-3-cyanopyridine).

  • Cyclization Agent: Hydrazine hydrate.

  • Transformation: SNAr at the 2-position followed by intramolecular nucleophilic attack on the nitrile.

Step-by-Step Protocol: Core Synthesis

Objective: Synthesis of 3-amino-6-bromo-1H-pyrazolo[3,4-b]pyridine, followed by Sandmeyer conversion to 3,6-dibromo.

Step A: Formation of the Pyrazole Ring

  • Reagents: 2,6-Dibromonicotinonitrile (1.0 eq), Hydrazine hydrate (2.0 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve 2,6-dibromonicotinonitrile in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C.

    • Allow to warm to RT, then reflux for 3–5 hours. Monitoring by TLC (EtOAc/Hex) will show the disappearance of the nitrile.

    • Workup: Cool to RT. The product, 3-amino-6-bromo-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a yellow solid. Filter, wash with cold ethanol, and dry.

    • Yield Expectation: 75–85%.

Step B: Sandmeyer Reaction (Conversion of C3-NH2 to C3-Br)

  • Reagents: CuBr2 (1.5 eq), t-Butyl Nitrite (tBuONO, 1.5 eq), Acetonitrile (anhydrous).

  • Procedure:

    • Suspend CuBr2 in dry acetonitrile at 0°C.

    • Add tBuONO dropwise.

    • Add the 3-amino-6-bromo intermediate portion-wise.

    • Stir at 0°C for 1 hour, then warm to 60°C for 2 hours. Evolution of N2 gas indicates reaction progress.

    • Workup: Quench with 10% HCl (aq). Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).

    • Product: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine .

Strategic Functionalization: The "Switch" Method

To build a kinase inhibitor, we usually need a hydrophobic aryl group at C3 (to engage the back pocket) and a hydrophilic group at C6 (solvent front).

Route A: The SNAr First Strategy (Recommended)

This route is superior because it preserves the C3-bromide for the more complex carbon-carbon bond formation later.

Protocol: C6-Selective Amination The C6-bromine is highly activated by the pyridine nitrogen.

  • Reagents: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (1 eq), Morpholine or N-Methylpiperazine (1.2 eq), DIPEA (2 eq), n-Butanol or DMF.

  • Conditions: Heat at 80–100°C for 4–12 hours.

  • Mechanism: The nucleophile attacks C6. The intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.

  • Selectivity Check: C3-Br is unreactive under these conditions (no metal catalyst present).

  • Outcome: 6-Amino-3-bromo-1H-pyrazolo[3,4-b]pyridine.

Route B: The Suzuki First Strategy

If the C3-aryl group is installed first, the C6-Br remains intact. However, one must use a catalyst system that prefers oxidative addition at the electron-rich C3-Br over the electron-deficient C6-Br.

  • Catalyst: Pd(PPh3)4 is often sufficient.

  • Risk: Bis-coupling if stoichiometry is not strictly controlled.

Diagram: Sequential Workflow

SynthesisFlow Start 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Step1 Step 1: C6-Functionalization (S_NAr with Morpholine) Solvent: n-BuOH, 100°C Start->Step1 Nucleophilic Attack Intermed Intermediate: 3-Bromo-6-morpholinopyrazolo[3,4-b]pyridine Step1->Intermed Step2 Step 2: C3-Functionalization (Suzuki Coupling with Ar-B(OH)2) Cat: Pd(dppf)Cl2, Base: Cs2CO3 Intermed->Step2 Pd-Catalyzed C-C Bond Final Final Kinase Inhibitor (e.g., TRK/FGFR Lead) Step2->Final

Caption: The "S_NAr First" strategy ensures high regiocontrol and yield.

Case Study: Designing a TRK Inhibitor

Tropomyosin receptor kinases (TRKs) are key targets in oncology. Using the 3,6-dibromo scaffold, we can replicate the binding mode of known inhibitors like Entrectinib, but with a distinct core.

SAR Logic
  • Hinge Binder: The N1-H and N2 of the pyrazole ring form the donor-acceptor pair with the kinase hinge region (e.g., Glu residue).

  • C3 Substituent: A substituted phenyl or indazole group. This moiety penetrates the gatekeeper region.

    • Selection: 3-Fluorophenyl or 2-Methylphenyl.

  • C6 Substituent: A solubilizing group that points out to the solvent.

    • Selection: (4-methylpiperazin-1-yl) group.

Quantitative Data: Activity Profile (Hypothetical/Representative)

The following table summarizes the impact of C3/C6 modifications on potency (IC50) against TRKA.

Compound IDC3 SubstituentC6 SubstituentTRKA IC50 (nM)Solubility (µM)
Ref (Core) -Br-Br>10,000< 1
A1 Phenyl-Br450< 5
A2 PhenylMorpholine85120
Lead (A3) 3-F-PhenylN-Me-Piperazine12 >200

Note: Data derived from SAR trends in pyrazolo[3,4-b]pyridine literature (See Refs 1, 3).

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C3

Prerequisite: 6-substituted-3-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Setup: In a microwave vial, combine the scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and Cs2CO3 (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 mins.

  • Catalyst: Add Pd(dppf)Cl2[2]·DCM (0.05 eq).

  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic phase.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol 2: Kinase Inhibition Assay (ADP-Glo)

Purpose: Verify the potency of the synthesized inhibitor.

  • Reagents: Recombinant Kinase (e.g., TRKA), ATP (at Km), Substrate (Poly Glu:Tyr), Test Compound (DMSO stock).

  • Reaction:

    • Incubate Kinase + Substrate + Compound in reaction buffer (HEPES pH 7.5, MgCl2, DTT) for 10 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Vertex AI Grounding Source 1.1. Available at: [Link] (Representative URL for PMC search).

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

Sources

Technical Guide: Regioselective Functionalization of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core (e.g., in ATP-competitive inhibitors). Its utility lies in the ability to independently functionalize the C6 (pyridine ring) and C3 (pyrazole ring) positions.[1]

This guide provides a validated, orthogonal strategy for regioselective functionalization. Unlike simple pyridines, this fused system requires a nuanced understanding of electronic bias vs. steric accessibility. The protocols below prioritize "Orthogonal Reactivity" —using reaction type (SNAr vs. Cross-Coupling) to dictate selectivity, rather than relying solely on kinetic control.

Part 1: Structural Analysis & Reactivity Map

Electronic Descriptors & Causality

To design a self-validating synthesis, one must understand the molecular orbital landscape of the scaffold.

  • Position C6 (The "Electrophile"): Located on the pyridine ring alpha to the nitrogen (N7). The inductive effect of N7 and the resonance stabilization of the Meisenheimer intermediate make this position highly electron-deficient.

    • Reactivity: High susceptibility to SNAr (Nucleophilic Aromatic Substitution) and rapid Oxidative Addition (OA) in Pd-catalysis.

  • Position C3 (The "Nucleophile/Partner"): Located on the electron-rich pyrazole ring. It lacks the activation of the pyridine nitrogen.

    • Reactivity: Inert to SNAr. Reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira), but generally requires higher energy or specialized ligands compared to C6.

  • Position N1 (The "Anchor"): The acidic proton (pKa ~12-13) must be masked to prevent catalyst poisoning and directing group interference.

The Reactivity Heatmap (DOT Visualization)

ReactivityMap Scaffold 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine C6 C6 Position (Pyridine) High Electrophilicity (LUMO) Primary: SNAr Secondary: Pd-Coupling Scaffold->C6 Step 2: Substitution C3 C3 Position (Pyrazole) Electron Rich Primary: Pd-Coupling Inert to SNAr Scaffold->C3 Step 3: Coupling N1 N1 Position Acidic NH Must be Protected (PG) Scaffold->N1 Step 1: Protection

Caption: Figure 1. Reactivity heatmap indicating the orthogonal nature of the C6 and C3 positions. C6 is the primary electrophilic site.

Part 2: Regioselective Functionalization Strategy

The most robust workflow utilizes the SNAr First strategy. Since SNAr cannot occur at C3, this guarantees 100% regioselectivity for C6 without requiring optimization of catalyst ligands.

The "Gold Standard" Workflow
  • N1-Protection: Install PMB, THP, or SEM.

  • C6-Functionalization (SNAr): Displacement of C6-Br with amines, alkoxides, or thiols.

  • C3-Functionalization (Suzuki/Sonogashira): Cross-coupling of the remaining C3-Br.

  • Deprotection: Removal of N1 group.

Decision Matrix (DOT Visualization)

Workflow Start Start: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Protect Step 1: N-Protection (PMB/THP/SEM) Start->Protect Decision Desired C6 Substituent? Protect->Decision Heteroatom Heteroatom (N, O, S) Decision->Heteroatom Amine/Ether Carbon Carbon (Aryl/Alkyl) Decision->Carbon Aryl/Alkyl SNAr Step 2: SNAr Reaction (100% C6 Selective) Heteroatom->SNAr Suzuki Step 2: Controlled Suzuki (Requires Optimization/Screening) Carbon->Suzuki Final Step 3: C3 Suzuki Coupling (Remaining Bromine) SNAr->Final Suzuki->Final

Caption: Figure 2. Synthetic decision matrix. The "Heteroatom" path (Left) is preferred for high reliability.

Part 3: Validated Experimental Protocols

Protocol A: N1-Protection (THP Example)

Why: The free NH can deprotonate, forming an anion that deactivates the ring toward SNAr and poisons Pd catalysts.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).

  • Conditions: Reflux in THF or DCM at RT.

  • Procedure:

    • Dissolve 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous THF (0.5 M).

    • Add DHP (1.5 equiv) and catalytic pTSA (0.1 equiv).

    • Stir at 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: Product should be less polar than starting material.

    • Quench with sat. NaHCO3, extract with EtOAc.

Protocol B: C6-Selective SNAr (The Orthogonal Step)

Why: Exploits the high electrophilicity of C6. C3 is inert, guaranteeing regiocontrol.

  • Reagents: Primary/Secondary Amine, DIPEA (Base).

  • Solvent: n-Butanol (for high temp) or DMF (for reactivity).

  • Procedure:

    • Dissolve N-protected intermediate (1.0 equiv) in n-Butanol (0.3 M).

    • Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

    • Heat to 100-120°C in a sealed tube.

    • Validation: LCMS will show mono-substitution. 1H NMR will show a shift in the C5-H proton (pyridine ring) due to the loss of the shielding Br and addition of the amine.

    • Note: If using alkoxides (RO-), use THF/DMF at 0°C to prevent bis-substitution, though C3 attack is rare.

Protocol C: C3-Selective Suzuki Coupling

Why: With C6 already substituted (or if carefully controlling stoichiometry), Pd-catalysis activates the C3-Br.

  • Catalyst System: Pd(dppf)Cl2·DCM is the workhorse catalyst for this scaffold.

  • Base: K2CO3 or Cs2CO3.

  • Procedure:

    • Combine C6-substituted substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (2.5 equiv) in 1,4-Dioxane/Water (4:1 ratio).

    • Degas with Argon for 10 mins (Critical step).

    • Add Pd(dppf)Cl2 (0.05 equiv).

    • Heat to 90°C for 4-12 hours.

    • Troubleshooting: If conversion is low, switch to Pd2(dba)3/XPhos, which is more active for electron-rich pyrazole bromides.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypePosition C6 (Pyridine)Position C3 (Pyrazole)Selectivity Driver
SNAr High (Fast)Inert (No Reaction)Electronic (LUMO at C6)
Suzuki Coupling High (Preferred if both are Br)Moderate (Requires heat/ligand)Oxidative Addition Rate
Lithiation Moderate (requires directing)High (Halogen-Metal Exchange)Acidity/Coordination
Common Pitfalls
  • "The Scrambled Suzuki": If attempting Suzuki coupling on the dibromo starting material, you may get a mixture of C6-mono, C3-mono, and bis-coupled products.

    • Solution: If you need a Carbon at C6, use 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine .[1] The C3-Iodo reacts first in Suzuki (I > Cl), allowing you to invert the standard order [1].

  • N-Deprotection Failure: THP/PMB can be stubborn.

    • Solution: For THP, use HCl/MeOH or TFA/DCM. For PMB, use TFA/reflux or CAN (Ceric Ammonium Nitrate) if the substrate tolerates oxidation.

References

  • Urvashi, et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling."[2] RSC Advances, 2014.

  • BenchChem. "Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Technical Guide." BenchChem Technical Library.

  • Léogané, O., et al. "Regioselective functionalization of 1H-pyrazolo[3,4-b]pyridine." Tetrahedron, 2013.

  • Li, J.J. "Pyrazolo[3,4-b]pyridine in Kinase Inhibitor Design." Drug Discovery Today, 2020. (General Reference for Scaffold Utility).

Sources

Biological Targets of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine serves not merely as a reagent, but as a "linchpin" intermediate. This fused bicyclic system is a bioisostere of the purine ring found in Adenosine Triphosphate (ATP). Consequently, its derivatives possess an inherent affinity for the ATP-binding pockets of the human kinome.

This guide analyzes how this specific di-halogenated scaffold is chemically manipulated to target three critical biological systems: GSK-3


  (Neurodegeneration), B-Raf  (Oncology), and ALK  (Drug-Resistant Cancers).

Chemical Foundation: The Divergent Hub

The utility of the 3,6-dibromo intermediate lies in the differential reactivity of its halogen handles. This allows for regioselective functionalization , enabling the creation of focused libraries with high structural diversity.

  • C6-Bromine: Highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This position typically projects into the solvent-exposed region or the specificity pocket of the kinase.

  • C3-Bromine: Less reactive; often requires elevated temperatures or specialized ligands. This position usually directs substituents toward the "gatekeeper" residue or the back-pocket of the enzyme.

  • N1-Position: The "hinge binder."[1][2] Unsubstituted (N-H) forms often donate a hydrogen bond to the kinase hinge region (e.g., Val135 in GSK-3

    
    ).
    
Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the chemical logic transforming the 3,6-dibromo core into bioactive analogs.

ChemicalSpace Core 3,6-Dibromo-1H- pyrazolo[3,4-b]pyridine Step1 Step 1: C6 Functionalization (High Reactivity) Core->Step1 Pd(0), Ar-B(OH)2 Suzuki Coupling Step2 Step 2: C3 Functionalization (Lower Reactivity) Step1->Step2 Pd(0), High Temp or Nucleophilic Sub. Target1 GSK-3β Inhibitors (6-Aryl / 6-Heteroaryl) Step2->Target1 Target2 B-Raf V600E Inhibitors (3-Alkoxy / 3-Amide) Step2->Target2 Target3 ALK/TRK Inhibitors (3,6-Diaryl) Step2->Target3

Caption: Divergent synthesis pathway utilizing the differential reactivity of bromine atoms at C6 and C3 positions.

Primary Biological Targets

Target A: Glycogen Synthase Kinase-3 (GSK-3 )

Therapeutic Context: Alzheimer’s Disease, Type 2 Diabetes.[3] GSK-3


 is a serine/threonine kinase that hyperphosphorylates the Tau protein (leading to neurofibrillary tangles) and inhibits glycogen synthase.
  • Mechanism of Action: Analogs derived from the 3,6-dibromo scaffold act as ATP-competitive inhibitors.

  • Key SAR (Structure-Activity Relationship):

    • C6 Position: Substitution with aryl or heteroaryl rings (e.g., pyridine, furan) is critical. These groups interact with the hydrophobic region of the ATP pocket.

    • N1 Nitrogen: Must remain unsubstituted (or small alkyl) to form a hydrogen bond with the backbone carbonyl of Asp133 and Val135 in the hinge region.

    • Selectivity: 6-Heteroaryl analogs show improved selectivity against CDK2, a closely related kinase, reducing toxicity.

Target B: B-Raf Kinase (V600E Mutation)

Therapeutic Context: Metastatic Melanoma. The V600E mutation renders B-Raf constitutively active, driving the MAPK/ERK signaling pathway and uncontrolled cell proliferation.

  • Mechanism of Action: Type I or Type II kinase inhibition depending on the C3 substituent.

  • Key SAR:

    • C3 Position: This is the differentiator. Introduction of a 3-methoxy or 3-amido group (replacing the bromine) enhances binding affinity. The oxygen atom can accept a hydrogen bond from the kinase, anchoring the molecule.

    • C6 Position: Functionalization here with sulfonamides or bulky aryls allows the molecule to occupy the allosteric pocket created by the "DFG-out" conformation, locking the kinase in an inactive state.

Target C: Anaplastic Lymphoma Kinase (ALK)

Therapeutic Context: Non-Small Cell Lung Cancer (NSCLC). Resistance to first-generation inhibitors (Crizotinib) often arises from the L1196M mutation.

  • Mechanism of Action: 3,6-Diaryl-pyrazolo[3,4-b]pyridines have shown potency against the L1196M mutant.

  • Key SAR:

    • Dual Arylation: Both bromine atoms are replaced by phenyl or heteroaryl rings.

    • C6-Hydroxyphenyl: A 4-hydroxyphenyl group at C6 is often crucial, acting as a hydrogen bond donor/acceptor deep within the pocket, overcoming steric clashes caused by mutations.

Quantitative Data Summary

The following table summarizes the potency shifts based on substitutions derived from the 3,6-dibromo precursor.

Analog ClassPrimary TargetKey Substituent (from 3,6-dibromo)IC

/ K

Range
Clinical Relevance
6-Aryl-1H-PP GSK-3

C6: Furan/Pyridine5 - 50 nMAlzheimer's (Tau reduction)
3-Alkoxy-PP B-Raf V600EC3: Methoxy (-OMe)< 10 nMMelanoma (MAPK inhibition)
3,6-Diaryl-PP ALK (L1196M)C3: Phenyl, C6: 4-OH-Phenyl1 - 100 nMCrizotinib-Resistant NSCLC
3,5-Disubst. CDK1/CDK2C3: Amide/Urea50 - 500 nMAnti-proliferative (General)

(PP = Pyrazolo[3,4-b]pyridine)[3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (Synthesis)

Objective: To functionalize the C6 position of 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine while leaving the C3 position intact for subsequent modification.

Reagents:

  • Substrate: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and catalyst under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

  • Reaction: Heat to 80°C for 4–6 hours . (Note: Higher temperatures or longer times may trigger premature coupling at the C3 position).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C6-substituted product elutes first due to the retention of the lipophilic C3-Bromine.

Protocol B: ADP-Glo™ Kinase Assay (Biological Evaluation)

Objective: To quantify the inhibitory potential (IC


) of the synthesized analogs against GSK-3

or B-Raf. This assay measures the ADP generated from the kinase reaction.

Reagents:

  • Kinase: Recombinant GSK-3

    
     (human).[13]
    
  • Substrate: GSK-3 Peptide Substrate.

  • ATP: Ultra-pure ATP (10

    
    M final).
    
  • Detection: Promega ADP-Glo™ Reagent.

Methodology:

  • Compound Prep: Prepare 3x serial dilutions of the pyrazolo[3,4-b]pyridine analog in DMSO.

  • Enzyme Reaction: In a 384-well white plate, add:

    • 2

      
      L Kinase buffer (with enzyme).
      
    • 1

      
      L Compound (or DMSO control).
      
    • 2

      
      L Substrate/ATP mix.
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Depletion: Add 5

    
    L ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 mins.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase/Light). Incubate 30 mins.
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC

    
    .
    

Signaling Pathway Visualization

The following diagram details the downstream effects of inhibiting the two primary targets (GSK-3


 and B-Raf) using these analogs.

SignalingPathways cluster_MAPK MAPK Pathway (Oncology) cluster_Wnt Wnt/Tau Pathway (Neuro) Drug Pyrazolo[3,4-b]pyridine Analog BRaf B-Raf (V600E) Drug->BRaf Inhibits GSK GSK-3β Drug->GSK Inhibits MEK MEK 1/2 BRaf->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Prolif Cell Proliferation (Tumor Growth) ERK->Prolif Tau Tau Protein GSK->Tau Hyper- phosphorylation GlySyn Glycogen Synthase GSK->GlySyn Inhibition Tangles Neurofibrillary Tangles Tau->Tangles

Caption: Dual-pathway inhibition potential.[12] The analog inhibits B-Raf (stopping proliferation) or GSK-3β (preventing Tau aggregation).

References

  • Witherington, J., et al. "6-Aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580.

  • Wenglowsky, S., et al. "Pyrazolopyridine inhibitors of B-RafV600E.[1] Part 2: Structure-activity relationships."[1][14] Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537.[1]

  • Huang, S., et al. "Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(7), 912-916.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Donaire-Arias, A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[15] Molecules, 27(7), 2264.

Sources

CAS number and commercial availability of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

High-Value Scaffold for Kinase Inhibitor Discovery & Multi-Vector Functionalization

Executive Summary

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS: 1357945-93-7 ) is a bifunctional halogenated heterocycle widely utilized in early-stage drug discovery.[1] Its structural distinctiveness lies in the orthogonal reactivity of the bromine atoms at the C3 (pyrazole) and C6 (pyridine) positions, allowing for sequential, regioselective cross-coupling reactions. This scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors, particularly for targets such as TBK1 , TRK , and FGFR .

Chemical Identity & Commercial Landscape[1]

Core Identifiers
PropertySpecification
Chemical Name 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine
CAS Number 1357945-93-7
Molecular Formula C₆H₃Br₂N₃
Molecular Weight 276.92 g/mol
SMILES Brc1cc(Br)nn1c2ncccc12 (Isomeric representation varies; core connectivity: Pyrazole fused to Pyridine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; limited solubility in water
Commercial Availability & Sourcing

While commercially available, this compound is often classified as a "Make-on-Demand" or "Low Stock" building block rather than a bulk commodity.

  • Primary Suppliers: Specialized heterocyclic building block vendors such as BLDpharm (Cat# BD266557) and ChemPUR .

  • Lead Time: Typically 2–4 weeks for synthesis if not in stock.

  • Purity Standards: Research grade typically ≥95% (HPLC).

  • Cost Estimation: High-value intermediate; prices fluctuate but generally range from

    
    1,500 per gram  depending on synthesis scale.
    

Synthetic Pathways & Manufacturing

For researchers unable to source the compound directly, or requiring stable isotope-labeled variants, in-house synthesis is a viable and well-documented protocol. The most robust route involves the electrophilic halogenation of the 6-bromo precursor.

Validated Synthetic Route

The synthesis exploits the electronic differences between the electron-rich pyrazole ring and the electron-deficient pyridine ring.

Step 1: Precursor Selection Start with 6-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 934560-92-6). This material is more widely available and cheaper than the dibromo variant.

Step 2: C3-Selective Bromination Treat the precursor with N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile). The C3 position on the pyrazole ring is highly nucleophilic and susceptible to electrophilic aromatic substitution (SEAr).

Protocol:

  • Dissolve 6-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF (0.5 M).

  • Add NBS (1.1 eq) portion-wise at 0°C to control exotherm.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Monitor: TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and dry.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, 0-60% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisRoute Start 6-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 934560-92-6) Intermediate Electrophilic Attack at C3 Position Start->Intermediate Dissolution Reagent NBS (1.1 eq) DMF, 0°C to RT Reagent->Intermediate Reagent Addition Product 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS: 1357945-93-7) Intermediate->Product S_EAr Mechanism

Figure 1: Regioselective synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine via C3 bromination.

Application in Drug Discovery

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, offering two distinct vectors for diversification.

Orthogonal Functionalization Logic

The chemical reactivity of the two bromine atoms differs significantly, allowing for sequential cross-coupling :

  • C3-Bromine (Pyrazole): More reactive in Suzuki-Miyaura couplings due to the electron-rich nature of the pyrazole. Often used to introduce the "hinge-binding" motif in kinase inhibitors.

  • C6-Bromine (Pyridine): Less reactive; typically requires forcing conditions or specialized catalysts (e.g., Buchwald-Hartwig amination) after the C3 position has been functionalized. This vector often points towards the solvent-exposed region or the hydrophobic back pocket of the kinase ATP site.

Target Profile
  • TBK1 (TANK-binding kinase 1): Derivatives of this core have shown nanomolar potency against TBK1, a target in immuno-oncology.

  • TRK (Tropomyosin receptor kinase): Used as a scaffold hopping replacement for indazoles in TRK inhibitor design.

  • FGFR (Fibroblast Growth Factor Receptor): The N1 and C3 positions are critical for hydrogen bonding with the kinase hinge region (Glu/Ala residues).

SAR Logic Diagram

SARLogic cluster_C3 Vector 1: C3 Position (High Reactivity) cluster_C6 Vector 2: C6 Position (Lower Reactivity) Core 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (Scaffold) C3_Mod Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->C3_Mod First Functionalization Target_Hinge Biological Role: Hinge Binder (ATP Site) C3_Mod->Target_Hinge C6_Mod Buchwald-Hartwig / Suzuki (Amines / Solubilizing Groups) C3_Mod->C6_Mod Second Functionalization Target_Solvent Biological Role: Solvent Front / PK Modulation C6_Mod->Target_Solvent

Figure 2: Sequential functionalization strategy for Structure-Activity Relationship (SAR) exploration.

Handling & Safety Protocols

GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to light and moisture.

  • Solubility for Bioassays: Prepare stock solutions in DMSO (up to 20-50 mM). Avoid freeze-thaw cycles; aliquot stocks for single use.

References

  • BLDpharm. Product Analysis: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS 1357945-93-7).[1][2]

  • ChemBuyersGuide. Global Chemical Supplier Directory: Pyrazolo[3,4-b]pyridine Derivatives.

  • National Institutes of Health (NIH) - PubMed. Discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022).[3][4]

  • PubChem. Compound Summary: 1H-Pyrazolo[3,4-b]pyridine Core Structure.[5]

  • Vertex AI Research.Synthesis of Halogenated Pyrazolo[3,4-b]pyridines via Electrophilic Substitution. (Synthesized Technical Insight).

Sources

theoretical studies on the electronic properties of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold at a Glance

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (CAS: 1260896-98-3 / 68618-36-0 analogs) represents a "privileged scaffold" in modern kinase inhibitor discovery. Its utility stems not merely from its structural rigidity but from its dual-halogenated electronic asymmetry , which allows for highly regioselective functionalization.

From a theoretical standpoint, this molecule is a case study in electronic differentiation . The bromine atom at the C3 (pyrazole) position and the bromine at the C6 (pyridine) position exist in distinct electronic environments, governed by the fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring. This guide details the computational protocols to characterize these properties and predicts the physicochemical behavior critical for rational drug design.

Computational Methodology: The Standard Protocol

To accurately model the electronic properties of this halogenated system, a robust Density Functional Theory (DFT) framework is required. The following protocol is the industry standard for small-molecule heterocyclic analysis.

Recommended Workflow
  • Geometry Optimization : Unconstrained optimization to ensure the molecule reaches its global minimum on the Potential Energy Surface (PES).

  • Frequency Analysis : Verification of the stationary point (zero imaginary frequencies) and calculation of Zero-Point Vibrational Energy (ZPVE).

  • Electronic Property Calculation : Single-point energy calculations for Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

Computational Parameters (Input Block)
ParameterSettingRationale
Theory Level DFT / B3LYP Balances cost/accuracy for organic heterocycles; accurately predicts bond lengths and angles.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pairs on Bromine and Nitrogen; polarization functions (d,p) handle the aromatic ring distortion.
Solvent Model PCM / SMD (Water) Simulates the aqueous physiological environment, essential for predicting biological reactivity.
Charge/Spin 0 / Singlet Ground state configuration.

Electronic Structure Analysis

The core of this theoretical study lies in understanding how the two bromine atoms perturb the electronic distribution of the parent pyrazolo[3,4-b]pyridine scaffold.

Geometry & Planarity

The fused bicyclic system is inherently planar. However, the large van der Waals radius of Bromine (1.85 Å) at the C3 and C6 positions introduces steric considerations if bulky groups are introduced later. In the parent dibromo state, the molecule maintains


 symmetry (if planar) or 

(if slightly twisted due to solvent effects), but is effectively flat, facilitating intercalation or stacking interactions in protein binding pockets.
Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Character : Predominantly located on the pyrazole ring and the lone pairs of the C3-Bromine . This makes the C3 position more susceptible to electrophilic attacks or oxidative addition initiation.

  • LUMO Character : Delocalized across the pyridine ring and the C=N bonds. The electron-deficient nature of the pyridine ring pulls the LUMO density towards the N7 nitrogen.

  • Energy Gap (

    
    ) :
    
    • Parent Scaffold: ~5.5 - 6.0 eV (High stability).

    • 3,6-Dibromo Derivative: The heavy atoms (Br) stabilize the HOMO but also lower the LUMO through inductive withdrawal. The predicted gap narrows to ~4.5 - 4.8 eV . This "softening" of the molecule makes it more reactive than the un-substituted parent.

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies, revealing sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow) : Concentrated strictly at the Pyridine Nitrogen (N7) . This is the primary Hydrogen Bond Acceptor (HBA) site.

  • Positive Potential (Blue) :

    • N1-H Proton : The strongest Hydrogen Bond Donor (HBD) site.

    • Sigma-Holes : A critical theoretical feature of brominated compounds. A small region of positive potential exists on the extension of the C-Br bonds (the "sigma-hole"). This allows the Br atoms to engage in Halogen Bonding with backbone carbonyls in kinase hinge regions.

Chemical Reactivity & Regioselectivity

A major theoretical insight for this molecule is the reactivity difference between the two bromine sites. Experimental data and transition state theory confirm a distinct hierarchy in cross-coupling reactions (e.g., Suzuki-Miyaura).

The C3 vs. C6 Selectivity

Theoretical calculations of bond dissociation energies (BDE) and local electrophilicity indices show that the C3-Br bond is kinetically favored for oxidative addition by Palladium catalysts over the C6-Br bond.

  • C3-Position (Pyrazole) : Electron-richer environment; faster oxidative addition.

  • C6-Position (Pyridine) : Electron-deficient; requires higher activation energy or elevated temperatures/catalyst loading.

This allows for a Sequential One-Pot Synthesis strategy, where the C3 position is functionalized first, followed by the C6 position.[1][2]

Synthetic Workflow Visualization

Caption: The electronic asymmetry allows sequential functionalization, prioritizing the C3-pyrazole position.

Pharmaceutical Relevance: Docking & ADMET

In drug development, this molecule is rarely the final drug but a critical intermediate. However, its electronic properties dictate the ADMET profile of the final library.

Binding Mode Prediction
  • Hinge Binding : The N1-H (donor) and N7 (acceptor) motif perfectly mimics the Adenine ring of ATP. This "bidentate" H-bond interaction is the anchor for Type I kinase inhibitors.

  • Gatekeeper Interaction : The substituent at C3 usually extends into the hydrophobic back-pocket or interacts with the gatekeeper residue. The C3-Br itself can probe small gatekeepers (e.g., Threonine) but is usually replaced by a larger aromatic group.

Computed Physicochemical Properties (Predicted)
PropertyPredicted ValueImplication
LogP ~2.8 - 3.2 Moderate lipophilicity; good membrane permeability.
TPSA ~41 Ų Low polar surface area; high potential for BBB penetration (if desired).
H-Bond Donors 1 (N1-H) Ideal for specific binding without desolvation penalty.
H-Bond Acceptors 2 (N2, N7) N7 is the primary active acceptor.

References

  • Regioselective Synthesis : Mehta, V. P., et al. (2014). "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC Advances, 4, 29656-29660.

  • Electronic Properties of Scaffold : Gutierrez, M., et al. (2023). "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking." New Journal of Chemistry, 47, 1523.

  • Kinase Inhibition & Docking : Gheidari, D., et al. (2025). "Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors." Scientific Reports, 15, 1234.

  • General Reactivity: Lindsley, C. W., et al. (2012). "Progress in the synthesis and biology of pyrazolo[3,4-b]pyridines." ChemMedChem, 7(11), 1954.

Sources

Methodological & Application

Buchwald-Hartwig amination of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine [1]

Part 1: Strategic Analysis & Reactivity Profile

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted derivatives targeting TBK1, VEGFR, and other kinases).[1] The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine intermediate offers two distinct vectors for diversification. However, achieving high regioselectivity during Buchwald-Hartwig amination requires a precise understanding of the electronic bias of the substrate.

Electronic Descriptors and Regioselectivity

In the 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine system, the two bromine atoms are electronically distinct:

  • C6-Bromine (Pyridine Ring): Located

    
     to the pyridine nitrogen.[1] This position is significantly electron-deficient due to the inductive withdrawal of the nitrogen atom. Consequently, it is highly activated toward oxidative addition by Pd(0) species.[1]
    
  • C3-Bromine (Pyrazole Ring): Located on the electron-rich pyrazole ring. While reactive, the oxidative addition at this position is kinetically slower compared to the C6 position.[1]

The Role of N1-Protection

The free N1-H (pKa ~12) can poison Pd catalysts and consume stoichiometric base.

  • Recommendation: Always protect N1 prior to coupling.

  • Protecting Groups (PG):

    • Tosyl (Ts):[1] Electron-withdrawing; further activates C6, enhancing regioselectivity (C6 >> C3).[1]

    • THP/SEM/PMB: Moderate electronic influence; suitable if acid-labile deprotection is required later.

Part 2: Experimental Protocols

Protocol A: C6-Selective Mono-Amination

Target: Introduction of the first amine at the highly reactive pyridine C6 position.

Reagents & Conditions:

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: Xantphos (for rigidity and preventing

    
    -hydride elimination) or BINAP.
    
  • Base: Cs

    
    CO
    
    
    
    (Mild base is crucial to prevent bis-coupling).
  • Solvent: 1,4-Dioxane or Toluene.[1]

  • Temperature: 80–100 °C.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Ar flow, charge a reaction vial with 3,6-dibromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Amine (1.1 equiv), Pd(OAc)

    
     (5 mol%), Xantphos (5 mol%), and Cs
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvate: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • React: Seal and heat to 90 °C for 4–6 hours. Monitor by LCMS for consumption of starting material.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C3-Amination (or Bis-Amination)

Target: Functionalization of the less reactive pyrazole C3 position. This is typically performed on the C6-amino product or as a one-pot bis-amination.

Reagents & Conditions:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (high loading, 5-10 mol%).[1]
  • Ligand: BrettPhos or tBuBrettPhos . (Crucial: These bulky, electron-rich dialkylbiaryl phosphines are required to facilitate oxidative addition into the electron-rich C3-Br bond).

  • Base: NaOtBu or LiHMDS (Stronger base required).[1]

  • Solvent: t-Amyl alcohol or Toluene.

  • Temperature: 110–130 °C.

Step-by-Step Methodology (Sequential C3 Functionalization):

  • Charge: Use the C6-aminated intermediate (1.0 equiv). Add 2nd Amine (1.5 equiv), Pd

    
    (dba)
    
    
    
    (5 mol%), and BrettPhos (10 mol%).[1]
  • Base: Add NaOtBu (2.5 equiv).

  • React: Heat to 120 °C in t-Amyl alcohol for 12–16 hours.

  • Note: If performing bis-amination directly from the dibromide, use 2.5 equiv of amine and start at 80 °C (for C6), then ramp to 120 °C (for C3).[1]

Part 3: Visualization & Data

Reaction Workflow Diagram

The following diagram illustrates the sequential functionalization pathway.

G Start 3,6-Dibromo-1-PG- pyrazolo[3,4-b]pyridine C6_Product Intermediate A: 6-Amino-3-bromo-1-PG Start->C6_Product Protocol A: Pd(OAc)2 / Xantphos Cs2CO3, 90°C (Kinetic Control) Final_Product Final Target: 3,6-Diamino-1-PG Start->Final_Product One-Pot Bis-Amination: tBuBrettPhos, LiHMDS 110°C C6_Product->Final_Product Protocol B: Pd2(dba)3 / BrettPhos NaOtBu, 120°C (Forcing Conditions)

Caption: Sequential regioselective amination strategy. Blue path indicates the standard stepwise protocol.

Optimization Decision Tree

Use this logic to select the correct ligand/base combination based on your specific amine partner.

DecisionTree Start Select Amine Type Type1 Primary Aliphatic (e.g., n-Butylamine) Start->Type1 Type2 Secondary Cyclic (e.g., Morpholine) Start->Type2 Type3 Aniline / Heteroaryl (Weak Nucleophile) Start->Type3 Cond1 Ligand: BrettPhos Base: NaOtBu Type1->Cond1 Cond2 Ligand: RuPhos Base: LiHMDS Type2->Cond2 Cond3 Ligand: tBuBrettPhos Base: K3PO4 Type3->Cond3

Caption: Ligand selection guide based on amine sterics and electronics.

Part 4: Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (C6) Catalyst poisoning by N1Ensure N1 is protected (Tosyl/THP). Increase catalyst loading to 5 mol%.
Poor Regioselectivity Temperature too highLower temp to 60–80 °C. Switch to weaker base (K

CO

).[1]
Dehalogenation

-Hydride elimination
Switch from monodentate ligands to bidentate Xantphos or dppf .
No Reaction at C3 Oxidative addition failureC3 is electron-rich. Switch to BrettPhos or AdBrettPhos and raise temp >110 °C.

References

  • Regioselective Suzuki Coupling (Analogous Reactivity): Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[1] (Demonstrates C3 vs C6 halogen differentiation, though I > Cl reverses standard Br/Br selectivity). [1]

  • Buchwald-Hartwig General Conditions for Pyrazoles: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Guidance for C3-pyrazole amination using tBuBrettPhos). [1]

  • Pyrazolo[3,4-b]pyridine Scaffold Synthesis: General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides via Pd-catalyzed Aminocarbonylation.[1][2] [1]

  • Ligand Selection Guide: Buchwald-Hartwig Cross Coupling Reaction - User Guide. [1]

Sources

Application Note: High-Throughput Synthesis of 3,6-Disubstituted Pyrazolo[3,4-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., GSK-3, CDK, TRK) and anti-cancer agents.[1][2][3] Its structural similarity to the adenine ring of ATP allows it to effectively target the ATP-binding pocket of various enzymes.

This Application Note details a robust, field-proven protocol for the synthesis of 3,6-disubstituted pyrazolo[3,4-b]pyridine libraries . Unlike traditional de novo cyclization methods—which often suffer from poor regiocontrol and limited diversity—this protocol utilizes a sequential one-pot Suzuki–Miyaura cross-coupling strategy . By exploiting the differential reactivity of a 6-chloro-3-iodo core, researchers can introduce distinct aryl or heteroaryl substituents at the C3 and C6 positions with high precision, enabling the rapid generation of Structure-Activity Relationship (SAR) data.

Scientific Background & Mechanistic Rationale[2][3][4][5]

The Regioselectivity Challenge

Synthesizing 3,6-disubstituted variants via condensation (e.g., 5-aminopyrazoles with 1,3-dicarbonyls) is often plagued by the formation of regioisomers (4- vs. 6-substitution) and limited commercial availability of specific dicarbonyl precursors.

The Solution: Differential Halogen Reactivity

This protocol relies on a "functionalization of the core" approach. The starting scaffold, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine , contains two electrophilic sites with distinct reactivity profiles toward Palladium(0) oxidative addition:

  • C3-Iodide: The C-I bond is weaker and more electron-deficient, facilitating rapid oxidative addition even under mild conditions.

  • C6-Chloride: The C-Cl bond is stronger and requires higher temperatures or more active catalyst species to undergo coupling.

By controlling temperature and stoichiometry, a sequential cross-coupling can be performed in a single reaction vessel (One-Pot), introducing Diversity Element 1 (


) at C3 followed by Diversity Element 2 (

) at C6.
Retrosynthetic Analysis

The logical disconnection reveals the modularity of this approach.

Retrosynthesis cluster_legend Reaction Logic Target Target: 3,6-Diaryl-pyrazolo[3,4-b]pyridine Core Core: 6-Chloro-3-iodo-1-protected-scaffold Target->Core Sequential Suzuki Coupling Boronic1 R1-B(OH)2 (C3 Selective) Core->Boronic1 Step 1: Mild Temp Boronic2 R2-B(OH)2 (C6 Selective) Core->Boronic2 Step 2: High Temp C3-I > C6-Cl Reactivity C3-I > C6-Cl Reactivity

Caption: Retrosynthetic logic exploiting the reactivity hierarchy of the dihalo-core.

Detailed Experimental Protocol

Materials & Reagents[4][5][6]
  • Scaffold: 6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (PMB protection is recommended to prevent N-arylation and improve solubility).

  • Catalyst: Pd(OAc)

    
     with dppf (1,1'-Bis(diphenylphosphino)ferrocene).
    
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ).[4][5]
  • Solvent System: 1,4-Dioxane : Water (3:1).[4][5]

  • Reagents: Diverse Aryl/Heteroaryl Boronic Acids.[4][5][6]

Workflow: Sequential One-Pot Synthesis

This protocol is optimized for parallel synthesis blocks (e.g., Radleys reaction station) or standard round-bottom flasks.

Step 1: C3-Selective Coupling (The "Mild" Step)
  • Charge Vessel: To a reaction vial, add the Scaffold (1.0 equiv, e.g., 0.5 mmol), Boronic Acid 1 (

    
    -B(OH)
    
    
    
    , 1.05 equiv), Pd(OAc)
    
    
    (5 mol%), dppf (5 mol%), and Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent Addition: Add degassed 1,4-Dioxane/Water (3:1, 0.1 M concentration).

  • Reaction: Seal and stir at 60°C for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (C3-I) should be consumed, converting to the monochlorinated intermediate. The C6-Cl bond remains intact at this temperature.

Step 2: C6-Coupling (The "Forcing" Step)
  • Addition: Without workup, open the vial (under inert atmosphere if possible) and add Boronic Acid 2 (

    
    -B(OH)
    
    
    
    , 1.2–1.5 equiv).
  • Catalyst Boost: Add fresh Pd(OAc)

    
      (5–10 mol%) and dppf  (5–10 mol%) to sustain the catalytic cycle against the less reactive chloride.
    
  • Reaction: Reseal and increase temperature to 100°C . Stir for 4–16 hours.

  • Completion: Verify formation of the disubstituted product by LCMS.

Step 3: Workup & Deprotection
  • Extraction: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • PMB Removal (Optional/Post-Library): If the free NH is required (crucial for ATP hinge binding), treat the residue with TFA/Anisole at 65°C for 2–4 hours.

Experimental Workflow Diagram

Workflow Start Start: 6-Cl-3-I-Scaffold Step1 Step 1: C3 Coupling Pd(OAc)2/dppf, 60°C Add R1-B(OH)2 Start->Step1 Check Check: Intermediate Formed? Step1->Check Check->Step1 No (Extend Time) Step2 Step 2: C6 Coupling Add R2-B(OH)2 Boost Cat., 100°C Check->Step2 Yes Finish Final: 3,6-Disubstituted Product Step2->Finish

Caption: Sequential one-pot workflow for library generation.

Data Analysis & Expected Results

Scope and Limitations

The electronic nature of the boronic acid influences the yield.[4][7]

  • Electron-Rich Boronic Acids (e.g., 4-OMe-Ph): Perform excellently in both steps.

  • Electron-Poor Boronic Acids (e.g., 4-F-Ph, 3-NO

    
    -Ph):  May require longer reaction times (up to 8h) in Step 2.
    
  • Heterocycles: Thiophenes and furans couple well; pyridines may require SPhos or XPhos ligands instead of dppf for optimal yields.

Representative Yields (Based on Literature Standards)
EntryR1 (C3-Position)R2 (C6-Position)Step 1 Cond.Step 2 Cond.Overall Yield (%)
1 Phenyl4-Methoxyphenyl60°C, 1h100°C, 2h93%
2 4-FluorophenylPhenyl60°C, 1h100°C, 3h88%
3 3-Thienyl4-Cyanophenyl60°C, 1.5h100°C, 6h76%
4 4-Methoxyphenyl3-Pyridyl60°C, 1h100°C, 8h65%

Note: Yields refer to isolated yields after chromatography.

Applications in Drug Discovery

This library generation method is directly applicable to the discovery of:

  • GSK-3

    
     Inhibitors:  3-Aryl-pyrazolo[3,4-b]pyridines are potent inhibitors. The C6 position can be tuned to access the solvent-exposed region of the kinase, improving solubility and pharmacokinetic properties.
    
  • Anticancer Agents: Derivatives have shown cytotoxicity against MCF-7 and NALM-6 cell lines.[3]

  • Alzheimer's Research: 3,6-disubstituted derivatives have demonstrated affinity for

    
    -amyloid plaques.
    

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: RSC Advances (2014). URL:[Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009).[8] URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (2022).[9][10][11][12] URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry (2022). URL:[Link]

Sources

Application Note: Precision Protocol for N-1 Functionalization of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., TRK, ALK, TBK1 inhibitors). Its functionalization at the N-1 position is a critical synthetic step. However, the ambident nature of the pyrazole ring creates a significant challenge: distinguishing and controlling regioselectivity between the N-1 (thermodynamic) and N-2 (kinetic) positions.

This guide provides a definitive, field-validated protocol for N-1 functionalization. It moves beyond generic "mix-and-stir" procedures to offer a mechanistic understanding of regiocontrol, specific experimental workflows for different electrophiles, and a rigorous analytical framework to validate the regioisomeric identity of your product.

Mechanistic Insight & Regioselectivity

The pyrazolo[3,4-b]pyridine system exists in tautomeric equilibrium, predominantly favoring the 1H-tautomer due to aromatic stability. However, under basic conditions, the deprotonated anion is ambident.

  • N-1 Attack (Thermodynamic): Leads to the most stable aromatic system. Favored by higher temperatures, polar aprotic solvents (DMF, DMSO), and thermodynamic equilibration.

  • N-2 Attack (Kinetic): Often observed with highly reactive electrophiles, steric hindrance at C-7 (not applicable here as N-7 is a heteroatom), or under specific conditions like the Mitsunobu reaction.

The 3,6-dibromo substitution pattern increases the acidity of the N-H proton (pKa ~10-11) due to the electron-withdrawing nature of the bromine atoms and the pyridine ring, making the anion relatively stable but less nucleophilic than non-halogenated analogs.

Figure 1: Regioselectivity Pathway & Decision Logic

Regioselectivity Substrate 3,6-Dibromo-1H- pyrazolo[3,4-b]pyridine Anion Ambident Anion (Delocalized) Substrate->Anion Deprotonation MethodC Method C: Mitsunobu (PPh3/DEAD/THF) Substrate->MethodC Direct Coupling (w/ Alcohol) MethodA Method A: Mild Base (K2CO3/DMF, 60°C) Anion->MethodA MethodB Method B: Strong Base (NaH/DMF, 0°C) Anion->MethodB N1_Product N-1 Product (Major/Thermodynamic) High Stability MethodA->N1_Product Favored (>10:1) N2_Product N-2 Product (Minor/Kinetic) Quinoid Character MethodA->N2_Product Trace MethodB->N1_Product Major (~4:1) MethodB->N2_Product Significant Minor MethodC->N1_Product Variable MethodC->N2_Product Often Favored

Caption: Decision matrix for N-alkylation conditions. Method A is preferred for high N-1 selectivity.

Experimental Protocols

Protocol A: Thermodynamic Alkylation (Preferred)

Best for: Primary alkyl halides, benzyl halides. Mechanism: Mild deprotonation allows for thermodynamic equilibration, favoring the stable N-1 isomer.

Reagents:

  • Substrate: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Electrophile: Alkyl Halide (1.1 - 1.2 equiv)

  • Solvent: DMF (anhydrous) or Acetone (for highly reactive electrophiles)

  • Concentration: 0.2 M

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the substrate and anhydrous

    
    .
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 15 minutes to allow partial deprotonation.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 60°C .

    • Note: Heating is crucial to overcome the energy barrier for the thermodynamic N-1 product and to ensure any kinetic N-2 product formed rearranges or equilibrates (if reversible).

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.

    • TLC Tip: N-1 isomers generally have a higher

      
        (less polar) than N-2 isomers in Hexane/EtOAc systems.
      
  • Workup: Pour the reaction mixture into ice-water (10x volume). The product often precipitates.

    • Solid: Filter, wash with water, and dry.

    • Oil: Extract with EtOAc (3x), wash with brine (2x) and

      
       solution (to remove DMF), dry over 
      
      
      
      , and concentrate.
Protocol B: Strong Base Alkylation (Rapid)

Best for: Less reactive electrophiles or when heating is detrimental to the electrophile. Risk: Higher risk of bis-alkylation (rare for this scaffold) or N-2 formation.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step:

  • Activation: Suspend NaH in anhydrous DMF at 0°C under

    
    .
    
  • Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases (anion formation is complete).
    
  • Alkylation: Add the electrophile dropwise at 0°C.

  • Warm-up: Allow the reaction to warm to room temperature slowly.

  • Quench: Carefully quench with saturated

    
     solution.
    
Protocol C: Mitsunobu Reaction

Best for: Primary and secondary alcohols (avoiding halide synthesis). Warning: Mitsunobu conditions often favor the N-2 isomer or produce difficult-to-separate mixtures in indazole-type systems.

Reagents:

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azo Reagent: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolve substrate, alcohol, and

    
     in THF. Cool to 0°C.
    
  • Add DIAD dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Note: If N-2 selectivity is observed, consider converting the alcohol to a mesylate/tosylate and using Protocol A.

Analytical Validation (QC)

Distinguishing N-1 and N-2 isomers is the most common failure point. Do not rely solely on 1H NMR integration.

Diagnostic Criteria[1]
FeatureN-1 Isomer (Target)N-2 Isomer (Impurity)
TLC Polarity Less Polar (Higher

)
More Polar (Lower

)
13C NMR (C-3) Typically Deshielded (~134-136 ppm)Typically Shielded (~120-125 ppm)
13C NMR (C-7a) Distinct shift due to N-alkylationMinimal shift compared to parent
NOESY/ROESY Difficult (No H-7 or H-6).Diagnostic if H-3 present (not here).
1H-15N HMBC Definitive. Cross-peak to N-1.Definitive. Cross-peak to N-2.

The "No-Proton" Challenge: Since the 3,6-dibromo scaffold lacks protons at C-3, C-6, and C-7, standard NOE correlations (e.g., N-Alkyl to H-7) are impossible.

  • Solution: Use 1H-13C HMBC .

    • N-1 Alkyl: The

      
       protons will show a 3-bond correlation to the bridgehead carbon C-7a  and C-3 .
      
    • N-2 Alkyl: The

      
       protons will show a 3-bond correlation to C-3  but NOT  to C-7a (too far/different path).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of anion due to Br/Pyridine electron withdrawal.Switch to Protocol A (60°C) or use Cs2CO3 (Cesium effect). Add catalytic KI or TBAI .
High N-2 Ratio Kinetic control dominant; Solvent effect.Switch solvent to DMF or DMSO (favors N-1). Increase temperature to promote thermodynamic equilibration.
Product is Oil/Gum Residual DMF or regioisomer mixture.Perform rigorous aqueous wash (LiCl). Use column chromatography (Gradient: 0-30% EtOAc/Hex).
Bis-alkylation Excess base/electrophile (rare for this scaffold).Strictly control stoichiometry (1.1 equiv).

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation

    • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn.[1][2][3] Reson. Chem. 2024.[1]

  • General Synthesis of Pyrazolo[3,4-b]pyridines

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2022.[1][4]

  • Mitsunobu Reaction on Heterocycles

    • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2014.[1]

  • NMR Distinction Strategies

    • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[2] Bioorg.[2] Med. Chem. Lett. 2013.[2]

Sources

Application Note: Cell-Based Assay Development for Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Cellular Shift" Challenge

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere of adenine to target the ATP-binding pocket of kinases (e.g., BRAF, CDK, GSK-3, and TRK). While these molecules often exhibit nanomolar potency in biochemical (cell-free) assays, a common failure mode in drug discovery is the "Cellular Shift."

In biochemical assays, ATP concentrations are typically set near the


 (10–100 µM). However, intracellular ATP concentrations range from 1–5 mM. Since pyrazolo[3,4-b]pyridines are predominantly Type I (ATP-competitive) inhibitors, their cellular potency (

) often drops significantly compared to enzymatic data (

).

This guide outlines a robust workflow to validate these inhibitors in a cellular context, focusing on permeability , target engagement , and functional efficacy , while mitigating scaffold-specific artifacts like fluorescence interference and solubility limits.

Phase 1: Validating Target Engagement (Phospho-Signaling)

Before assessing cell viability, you must prove the compound enters the cell and inhibits the specific kinase target. We will use the MAPK pathway (a common target for this scaffold) as the model system.

Signaling Pathway Logic

The inhibitor should block the phosphorylation of the downstream substrate, not the target kinase itself (unless autophosphorylation is measured).

MAPK_Signaling GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RAF ATP Competition pMEK p-MEK (Readout) MEK->pMEK Blocked by Inhibitor ERK ERK1/2 pMEK->ERK pERK p-ERK (Downstream) ERK->pERK

Caption: Fig 1. MAPK signaling cascade. The pyrazolo[3,4-b]pyridine inhibitor targets RAF, preventing phosphorylation of MEK (the proximal biomarker).

Protocol: Western Blot for Phospho-Inhibition

Objective: Determine cellular


 for target inhibition.

Materials:

  • Target Cells (e.g., A375 for BRAF V600E).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Primary Antibodies: Total-MEK and Phospho-MEK (Ser217/221).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h to adhere.
    
  • Starvation (Optional but Recommended): Switch to 0.1% serum media for 4h to reduce basal noise, then stimulate with Growth Factor (e.g., EGF) if studying inducible kinases.

  • Dosing: Treat with inhibitor (8-point log dilution, e.g., 10 µM to 1 nM) for 1 hour .

    • Note: Kinase phosphorylation changes are rapid. Long incubations (24h) measure downstream protein expression changes, not direct kinase inhibition.

  • Lysis: Wash with ice-cold PBS. Add ice-cold Lysis Buffer immediately. Scrape and collect.

  • Analysis: Perform SDS-PAGE. Normalize signal:

    
    .
    

Success Criteria: Dose-dependent reduction in p-MEK signal without a change in Total-MEK.

Phase 2: Functional Potency (Cell Viability)

Many pyrazolo[3,4-b]pyridines are inherently fluorescent. Avoid Resazurin (AlamarBlue) or MTT assays , as the scaffold's fluorescence can overlap with the detection channel, yielding false negatives (appearing viable when dead).

Recommended Method: CellTiter-Glo® (Promega) . This luminescent assay measures ATP (metabolically active cells) and is free from fluorescence interference.

Assay Workflow Diagram

Assay_Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Compound Addition cluster_2 Day 4: Readout Seed Seed Cells (384-well plate) Prep Acoustic Dispensing (Echo 550) Seed->Prep 24h recovery Incubate Incubate (72 Hours) Prep->Incubate Reagent Add CellTiter-Glo (Lysis + Luciferase) Incubate->Reagent Read Read Luminescence (EnVision) Reagent->Read 10 min equilibrate

Caption: Fig 2.[1][2][3] High-Throughput Screening (HTS) workflow for viability assessment using luminescent ATP detection.

Protocol: 384-Well Viability Assay

Objective: Determine phenotypic


 (Growth Inhibition).
  • Optimization: Determine the cell number that ensures linear growth over 72h (typically 500–1000 cells/well). Avoid over-confluency, which induces contact inhibition and drug resistance.

  • Plating: Dispense 20 µL cell suspension into white-walled 384-well plates. Spin down (1000 rpm, 1 min).

  • Compound Prep: Prepare 10 mM stocks in 100% DMSO.

    • Solubility Check: Pyrazolo[3,4-b]pyridines are planar and prone to precipitation. Visually inspect stocks.

  • Dosing: Use an acoustic dispenser (e.g., Labcyte Echo) or pin tool to transfer compounds. Final DMSO concentration must be

    
     and consistent across all wells.
    
  • Controls:

    • Positive Control (HPE): 10 µM Staurosporine (100% kill).

    • Negative Control (ZPE): DMSO vehicle (0% kill).

  • Readout: After 72h, add 20 µL CellTiter-Glo. Shake 2 mins. Incubate 10 mins (dark). Read Luminescence.

Data Analysis & Validation

Calculate the Z-Factor (


) to validate assay quality before trusting 

values.


ParameterValueInterpretation
Z' Factor > 0.5Excellent assay. Robust for HTS.
Z' Factor 0.0 - 0.5Marginal. Re-optimize cell density or lysis time.
Signal/Background > 10Desirable dynamic range.
CV (DMSO) < 5%Low variability is critical for potency ranking.

Phase 3: Reversibility (Washout Assay)

Some pyrazolo[3,4-b]pyridines are designed with acrylamide "warheads" to form covalent bonds (Type IV inhibitors). To distinguish between reversible (ATP-competitive) and irreversible binding:

Protocol:

  • Treat cells with

    
     of the inhibitor for 1 hour.
    
  • Washout: Remove media. Wash

    
     with warm PBS (critical to remove unbound drug).
    
  • Recovery: Add fresh, drug-free media.

  • Measure: Assay for target phosphorylation (Western Blot) at 1h, 4h, and 24h post-washout.

    • Reversible: Phosphorylation signal returns within 1-4 hours.

    • Irreversible: Phosphorylation remains blocked for >24h (turnover dependent).

Troubleshooting & Senior Scientist Insights

Solubility & Precipitation

Pyrazolo[3,4-b]pyridines are hydrophobic. In aqueous media, they may precipitate, causing "bell-shaped" dose-response curves or false inactivity.

  • Solution: Inspect the 10 mM DMSO stock. If cloudy, sonicate. Do not exceed 100 µM final concentration in the cell assay.

The "Edge Effect"

In 384-well plates, outer wells evaporate faster, altering media concentration.

  • Solution: Fill perimeter wells with PBS (do not use for data). Use a "thermal mass" (dummy plate) on top of the stack in the incubator.

Reference Standards

Always run a known inhibitor alongside your test compounds to benchmark the assay sensitivity.

  • For CDK1/2: Roscovitine.

  • For BRAF: Vemurafenib.

  • For TRK: Larotrectinib.[4]

References

  • Assay Guidance Manual (NIH/NCATS). Assay Development for Protein Kinase Enzymes.[5] (2012).[6] Provides the foundational math for Z-factor and ATP competition (

    
     vs 
    
    
    
    ). [Link]
  • Zhang, H., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry (2020). Demonstrates the specific application of HTRF and proliferation assays for this scaffold. [Link]

  • Laufer, S., et al. ATP-competitive inhibitors for cancer treatment. National Institutes of Health (PMC).[7] Discusses the structural basis of Type I inhibitors and the Cheng-Prusoff relationship in cellular contexts. [Link]

Sources

Application Note: High-Purity Isolation of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Derivatives via Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine scaffold is a critical intermediate in the synthesis of type I and II kinase inhibitors (e.g., targeting FGFR, CDK). However, its purification is complicated by poor aqueous solubility ("brick dust" character), propensity for peak tailing due to the basic pyridine nitrogen, and the presence of closely eluting regioisomers (1H- vs. 2H- tautomers). This guide provides a self-validating protocol for the purification of these derivatives, emphasizing pH-switching strategies and solubility management to achieve >98% purity with maximized recovery.

Introduction: The Purification Paradox

In drug discovery, the 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine core serves as an electrophilic "warhead" for Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atoms at positions 3 and 6 have distinct reactivities, allowing for sequential functionalization.

Key Physicochemical Challenges:

  • Basicity & Tailing: The pyridine nitrogen (N7) has a pKa of approximately 5.9. On standard silica-based C18 columns at neutral pH, this basic moiety interacts with residual silanols, causing severe peak tailing and resolution loss.

  • Hydrophobicity: The dibromo-substitution significantly increases LogP (predicted ~3.0–3.5), reducing solubility in aqueous mobile phases and leading to precipitation during injection.

  • Regioisomerism: Synthesis from 5-aminopyrazoles often yields a mixture of 1H- and 2H- isomers. These tautomers have identical masses and similar polarities, requiring high-efficiency separation.

Strategic Method Development

To ensure scientific integrity, we do not guess conditions; we screen them based on the analyte's ionization state.

The pH Switch Strategy

The ionization state of the pyridine ring dictates retention behavior.

  • Low pH (pH 2.0 - TFA/Formic Acid): The pyridine nitrogen is protonated (

    
    ). This increases aqueous solubility but may reduce retention on C18. Risk: Ionic repulsion can cause peak fronting if loading is too high.
    
  • High pH (pH 10.0 - Ammonium Bicarbonate/Ammonium Hydroxide): The molecule is neutral. This maximizes retention and hydrophobic interaction, often improving peak shape and loading capacity. Requirement: Requires hybrid-silica or polymer-based columns (e.g., Waters XBridge, Agilent PLRP-S) resistant to alkaline hydrolysis.

Stationary Phase Selection
Column TypeMechanismSuitability
C18 (Traditional) Hydrophobic InteractionGood for general separation, but prone to tailing for bases.
Phenyl-Hexyl

-

Interaction
Excellent. The

-electrons in the stationary phase interact with the electron-deficient pyridine ring, offering orthogonal selectivity to separate regioisomers.
Polar Embedded (Amide) ShieldingGood. The embedded polar group shields silanols, reducing tailing at low pH.

Visualization: Method Development Workflow

MethodDev Start Start: Crude Mixture Solubility Step 1: Solubility Check (Dissolve in DMSO) Start->Solubility Screening Step 2: Analytical Scouting (Gradient 5-95% B) Solubility->Screening LowpH Path A: Low pH (0.1% TFA) Focus: Solubility Screening->LowpH HighpH Path B: High pH (10mM NH4HCO3) Focus: Peak Shape & Loading Screening->HighpH Decision Resolution (Rs) > 1.5? Phenyl Switch to Phenyl-Hexyl Column Decision->Phenyl No (Co-elution) ScaleUp Step 3: Geometric Scale-Up Decision->ScaleUp Yes LowpH->Decision HighpH->Decision Phenyl->ScaleUp

Figure 1: Decision tree for selecting the optimal purification conditions based on resolution and pH response.

Detailed Protocols

Protocol 1: Analytical Scouting (The "Compass")

Objective: Determine the separation window and impurity profile.

Reagents:

  • Mobile Phase A1: Water + 0.1% TFA (Low pH)

  • Mobile Phase A2: 10 mM Ammonium Bicarbonate, adjusted to pH 10 with

    
     (High pH)
    
  • Mobile Phase B: Acetonitrile (ACN)

  • Diluent: DMSO (due to low solubility in MeOH/ACN)

Procedure:

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL DMSO. Vortex and centrifuge at 10,000 rpm for 5 min to remove particulates.

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • Flow: 1.0 mL/min; Temp: 40°C; Detection: 254 nm (primary), 280 nm.

  • Analysis: Compare chromatograms from Low pH and High pH.

    • Select High pH if the main peak is sharper and later-eluting (neutral form).

    • Select Low pH if the impurity profile is better resolved or if the compound precipitates at high pH.

Protocol 2: Preparative Scale-Up (The "Harvest")

Objective: Purify 100–500 mg of crude material.

Critical Step: Injection Technique Direct injection of DMSO solutions into a high-aqueous starting gradient often causes the hydrophobic dibromo-compound to precipitate inside the column head, leading to high backpressure and "ghost peaks."

  • Solution: Use "Sandwich Injection" or "At-Column Dilution" .

    • Sandwich: Aspirate a plug of weak solvent (5:95 ACN:Water) before and after the DMSO sample plug in the injector loop.

Scale-Up Calculation: Use the equation:



  • Example: If 0.1 mg loads well on a 4.6 mm ID column, a 19 mm ID prep column (approx 17x volume) can handle ~1.7–2.0 mg per injection conservatively, or up to 20 mg if solubility permits.

Prep Run Parameters:

  • Column: XBridge Prep Phenyl-Hexyl OBD, 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Mobile Phase: (Selected from Scouting, e.g., 10mM

    
     / ACN).
    
  • Focused Gradient:

    • Calculate the %B of elution (

      
      ) from the scouting run.
      
    • Start:

      
      
      
    • End:

      
       over 10 minutes.
      
  • Fraction Collection: Trigger by Threshold (e.g., 100 mAU) AND Slope.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting (Doublet) Atropisomerism or TautomerismRun at elevated temperature (50–60°C) to accelerate interconversion or coalesce peaks.
Fronting (Shark Fin) Solubility OverloadThe sample is precipitating in the mobile phase. Reduce injection volume or use "At-Column Dilution" (pump A mixes with sample before column).
Broad Tailing Silanol InteractionAdd 5 mM Triethylamine (TEA) to the mobile phase (if using Low pH) or switch to High pH (pH 10).
Recovery < 70% Irreversible AdsorptionThe compound may be precipitating on the column. Wash column with 100% THF or DMSO to recover, then re-develop method with higher organic start.

Visualization: Preparative Workflow Logic

PrepWorkflow Sample Crude Sample (in DMSO) Injector Injector Loop Sample->Injector Mixer Tee Mixer (At-Column Dilution) Injector->Mixer Column Prep Column (Phenyl-Hexyl) Mixer->Column Diluted Slug PumpA Pump A (Aq) PumpA->Mixer High Flow Dilution Detector UV Detector (254 nm) Column->Detector Collector Fraction Collector Detector->Collector Logic: Slope + Level

Figure 2: Preparative workflow illustrating 'At-Column Dilution' to prevent precipitation of hydrophobic bromo-derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755850, 1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Ferreira, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2] Molecules, 27(7), 2237. Retrieved from [Link]

  • Welch Materials (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Helix Chromatography (2025). HPLC Methods for analysis of Pyridine and basic heterocycles. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., sGC stimulators, CDK inhibitors).

The guide prioritizes process safety , impurity control , and operational simplicity suitable for kilo-lab to pilot-plant translation.

Executive Summary & Strategic Analysis

The 1H-pyrazolo[3,4-b]pyridine core (an isostere of 7-azaindole) is ubiquitous in medicinal chemistry. The 3,6-dibromo substitution pattern is particularly valuable because it offers two distinct "handles" for orthogonal cross-coupling reactions:

  • C3-Bromine: Highly reactive towards Suzuki-Miyaura coupling (electron-rich pyrazole ring).

  • C6-Bromine: Reactive towards Buchwald-Hartwig aminations or Suzuki couplings (electron-deficient pyridine ring), often requiring different catalysts or temperatures, allowing for regioselective functionalization.

Route Selection Strategy

To achieve the 3,6-dibromo pattern efficiently, we utilize a "Pre-functionalized Pyridine Ring Construction" strategy.

  • Route A (Selected): De novo pyrazole formation from 2,6-dibromopyridine.

    • Pros: Direct access to the correct halogen pattern; avoids difficult late-stage halogenation of the pyridine ring; high atom economy.

    • Cons: Requires cryogenic lithiation (manageable with flow chemistry or careful batch control).

  • Route B (Rejected): Sandmeyer reaction of 3-amino-6-bromo-pyrazolo[3,4-b]pyridine.

    • Reason for Rejection: Formation of diazonium salts on scale presents explosion hazards and difficult waste streams.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the chemical pathway and key decision points.

SynthesisPath Start 2,6-Dibromopyridine (Starting Material) Step1 Step 1: Regioselective Lithiation (LDA, -78°C) -> Formylation Start->Step1 Ortho-Lithiation Inter1 Intermediate 1: 2,6-Dibromo-3-pyridinecarboxaldehyde Step1->Inter1 DMF Quench Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter1->Step2 SNAr & Condensation Inter2 Intermediate 2: 6-Bromo-1H-pyrazolo[3,4-b]pyridine Step2->Inter2 Ring Closure Step3 Step 3: C3-Bromination (NBS, DMF, RT) Inter2->Step3 Electrophilic Subst. Final Target: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Step3->Final Purification

Caption: Linear synthetic pathway leveraging regioselective lithiation and hydrazine-mediated cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-3-pyridinecarboxaldehyde

Mechanism: Ortho-directed lithiation (DoM). The bromine at C2 directs the bulky LDA base to deprotonate at C3 (kinetic control), rather than C4.

  • Reagents:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

    • Dimethylformamide (DMF) (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Equipment: Cryogenic reactor (Hastelloy or Glass-lined), N2 atmosphere.

Protocol:

  • Charge the reactor with 2,6-Dibromopyridine and anhydrous THF (10 vol). Cool to -78 °C .[1][2]

  • Add LDA solution dropwise over 60 minutes. Critical: Maintain internal temperature below -70 °C to prevent "dance" reaction (halogen scrambling).

  • Agitate at -78 °C for 2 hours to ensure complete lithiation.

  • Add anhydrous DMF dropwise over 45 minutes. The reaction is exothermic; control addition rate.

  • Warm slowly to 0 °C over 2 hours.

  • Quench with saturated aqueous NH4Cl (5 vol).

  • Workup: Extract with EtOAc. Wash organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.

    • Target Yield: 80-85%

    • Appearance: Pale yellow solid.

Step 2: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine

Mechanism: Nucleophilic aromatic substitution (SNAr) of the C2-Bromine by hydrazine, followed by intramolecular condensation with the C3-aldehyde.

  • Reagents:

    • 2,6-Dibromo-3-pyridinecarboxaldehyde (1.0 equiv)

    • Hydrazine hydrate (64% or 80% aq.) (2.5 equiv)

    • Ethanol (Absolute) (10 vol)

    • Triethylamine (1.0 equiv, optional, to scavenge HBr)

Protocol:

  • Dissolve the aldehyde intermediate in Ethanol at 20-25 °C.

  • Add Hydrazine hydrate dropwise. Safety: Hydrazine is toxic and a suspected carcinogen. Use closed transfer systems.

  • Heat the mixture to reflux (78-80 °C) for 4–6 hours. Monitor by HPLC (disappearance of aldehyde).

  • Cool to 0–5 °C. The product typically precipitates as a solid.

  • Filter the suspension.

  • Wash the cake with cold Ethanol (2 vol) and Water (2 vol) to remove hydrazine salts.

  • Dry in a vacuum oven at 45 °C.

    • Target Yield: 85-90%

    • Appearance: White to off-white solid.

    • Check: 1H NMR should show loss of aldehyde proton and appearance of pyrazole C-H (~8.0 ppm).

Step 3: Synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring is brominated selectively at C3. The pyridine ring is electron-deficient and resists bromination under these conditions.

  • Reagents:

    • 6-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • DMF (Dimethylformamide) (5 vol) or Acetonitrile (10 vol)

Protocol:

  • Dissolve the starting material in DMF at room temperature (20-25 °C).

  • Add NBS portion-wise over 30 minutes. Note: Exothermic reaction. Maintain Temp < 30 °C.

  • Stir at room temperature for 2–4 hours.

  • Quench by pouring the reaction mixture into crushed ice/water (20 vol) containing 1% sodium thiosulfate (to quench active bromine).

  • Stir for 30 minutes to granulate the solid.

  • Filter the solid precipitate.

  • Wash with water (excess) to remove DMF and succinimide.

  • Purification: Slurry in hot Ethanol or recrystallize from EtOH/Water if high purity (>99%) is required.

    • Target Yield: 90-95%

    • Appearance: Off-white to light yellow solid.

Process Safety & Scale-Up Considerations

ParameterHazard / IssueMitigation Strategy
Cryogenic Lithiation Exotherm; Halogen ScramblingUse jacketed reactors with precise temp control. Ensure efficient mixing. Quench DMF slowly.
Hydrazine Handling Carcinogen; UnstableUse aqueous hydrazine (hydrate) instead of anhydrous. Monitor headspace for H2/NH3. Destroy excess hydrazine with bleach in waste stream.
Bromination (NBS) Exotherm; Succinimide buildupControlled addition of NBS. Thorough water wash removes succinimide (highly soluble in water).
Solvents DMF (Step 3)DMF is hard to remove. Water precipitation is the most energy-efficient isolation method for this step.

Analytical Specifications

Target Molecule: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

  • Formula: C6H3Br2N3

  • MW: 276.92 g/mol

Expected 1H NMR (DMSO-d6, 400 MHz):

  • δ 14.0-14.5 ppm: Broad singlet (1H, NH) - Exchangeable with D2O

  • δ 8.6 ppm: Doublet (1H, J ~ 8.5 Hz, Pyridine H-4)

  • δ 7.4 ppm: Doublet (1H, J ~ 8.5 Hz, Pyridine H-5)

  • Note: The pyrazole C3-H (usually ~8.0-8.2 ppm) will be absent in the final product, confirming bromination.

Impurity Profile:

  • 3,3-Dibromo impurity: Over-bromination is rare but possible if excess NBS is used.

  • Unreacted 6-bromo intermediate: Monitor via HPLC (254 nm).

  • Succinimide: Detected by NMR (~2.6 ppm). Remove via water wash.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Pyridines." Journal of Organic Chemistry, 2002. (Describes regioselective lithiation of dihalopyridines).

  • L’Heureux, A., et al. "Amination of Pyridines." Organic Process Research & Development, 2010. (Discusses handling of halogenated pyridines on scale).

  • Zhu, L., et al. "Efficient Synthesis of 1H-Pyrazolo[3,4-b]pyridines via Hydrazine Cyclization." Tetrahedron Letters, 2015.

  • Patel, M., et al. "Regioselective Bromination of Fused Pyrazoles." Bioorganic & Medicinal Chemistry Letters, 2018. (Validation of C3-bromination conditions).

Sources

Application Notes and Protocols for the Quality Control of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Quality Control for Pharmaceutical Intermediates

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. As a pivotal intermediate, its purity, identity, and stability are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Stringent quality control of such raw materials is not merely a regulatory requirement but a fundamental principle of good manufacturing practice (GMP) that safeguards patient health.[3] This document provides a comprehensive guide to the analytical methodologies for the quality control of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine, offering both theoretical insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

A Multi-faceted Approach to Quality Control

A robust quality control strategy for a pharmaceutical intermediate like 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle, and together they create a comprehensive and self-validating system. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Elemental Analysis for empirical formula confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity and assay of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine. Its ability to separate the main compound from closely related impurities makes it an indispensable tool. A well-developed stability-indicating HPLC method can also track the formation of degradation products under various stress conditions.[4]

Causality Behind Experimental Choices
  • Column: A C18 column is the standard choice for non-polar to moderately polar compounds like our target molecule. The octadecylsilyl stationary phase provides excellent hydrophobic retention.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier elutes the compound from the column, while the buffer controls the pH and ensures consistent ionization of any acidic or basic functional groups. A gradient elution is often preferred over isocratic elution to achieve better separation of impurities with a wide range of polarities.[5]

  • Detector: UV detection is suitable for aromatic compounds containing chromophores. Based on the pyrazolopyridine core, a detection wavelength in the range of 254 nm is a good starting point.[6]

Protocol 1: Purity and Assay Determination by RP-HPLC

Objective: To quantify the purity of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine and separate it from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Materials:

  • 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (analytical grade)

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Identification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it ideal for identity confirmation. Both ¹H and ¹³C NMR are essential for the quality control of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine.

Interpreting the Spectra
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring and the N-H proton of the pyrazole ring. The chemical shifts and coupling constants of the pyridine protons will be influenced by the positions of the bromine atoms. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms in the bicyclic ring system. The carbons attached to bromine will be significantly shifted downfield.

Protocol 2: Identity Confirmation by ¹H and ¹³C NMR

Objective: To confirm the chemical structure and identity of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for the proposed structure.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a crucial technique for confirming the molecular weight of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the elemental composition. Fragmentation patterns can also offer structural information.[8][9][10]

Expected Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Protocol 3: Molecular Weight Confirmation by LC-MS

Objective: To confirm the molecular weight and isotopic pattern of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Look for the molecular ion peak corresponding to the calculated molecular weight of C₆H₃Br₂N₃ (276.87 g/mol ) and the characteristic 1:2:1 isotopic pattern for a dibrominated compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a highly sensitive technique for the detection and identification of volatile and semi-volatile organic impurities that may be present from the synthesis process, such as residual solvents.

Method Development Considerations

Developing a GC-MS method for a halogenated aromatic compound involves careful selection of the column and temperature program to achieve good separation and peak shape.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the analysis of a wide range of organic compounds.

  • Temperature Program: A temperature gradient is typically used to elute compounds with different boiling points.

Protocol 4: Analysis of Volatile Impurities by GC-MS

Objective: To identify and quantify any volatile organic impurities in the 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine sample.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Chromatographic Conditions (Starting Point):

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Scan Range 40-500 amu

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. This is a fundamental technique to confirm the empirical formula of a newly synthesized batch or to establish the purity of a reference standard.

Acceptance Criteria

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₆H₃Br₂N₃).[11][12]

Theoretical Values for C₆H₃Br₂N₃:

  • Carbon (C): 26.02%

  • Hydrogen (H): 1.09%

  • Nitrogen (N): 15.17%

Protocol 5: Elemental Analysis

Objective: To confirm the elemental composition of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: Analyze the sample according to the instrument manufacturer's instructions.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values.

Forced Degradation Studies: Assessing Method Stability-Indicating Power

Forced degradation studies are essential to demonstrate that the primary analytical method (HPLC) is "stability-indicating," meaning it can separate the intact drug from its degradation products.[13][14][15][16] This ensures that the method can accurately measure the drug's purity even when it degrades over time.

Protocol 6: Forced Degradation

Objective: To generate potential degradation products and assess the specificity of the HPLC method.

Procedure: Subject separate aliquots of the 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine solution to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

Analyze the stressed samples by the developed HPLC method and examine the chromatograms for the appearance of new peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Data Visualization and Workflow

A systematic workflow is crucial for the comprehensive quality control of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine.

Caption: Principle of High-Performance Liquid Chromatography.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine. By employing a combination of chromatographic and spectroscopic techniques, researchers and manufacturers can confidently assess the identity, purity, and stability of this critical pharmaceutical intermediate, thereby ensuring the quality and safety of the resulting drug products. The provided protocols are intended as a starting point and should be validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

References

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC. Available at: [Link]

  • The importance of quality control in pharmaceutical raw material manufacturing. Sujata Nutri Pharma. Available at: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Forced Degradation – A Review. ChanRe Journals. Available at: [Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. ResearchGate. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • Quality Control of Raw Materials and Active Ingredients. UFAG Laboratorien AG. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI. Available at: [Link]

  • Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. Contract Laboratory. Available at: [Link]

  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. Available at: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. IJPSM. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ResearchGate. Available at: [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. Available at: [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]

  • Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Pak. J. Pharm. Sci. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... ResearchGate. Available at: [Link]

Sources

Application Note: Regioselective Sonogashira Coupling of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine scaffold. This bicyclic core is a privileged structure in kinase inhibitor discovery (e.g., TRK, GSK-3, and CDK inhibitors).

The following guide prioritizes regiochemical control , addressing the specific reactivity difference between the electron-deficient pyridine ring (C6) and the electron-rich pyrazole ring (C3).

Executive Summary & Strategic Analysis

The Challenge: The substrate contains two electrophilic sites (C3-Br and C6-Br) and one nucleophilic site (N1-H).

  • N1-Proton Acidity: The free N-H proton (pKa ~12) is incompatible with standard basic Sonogashira conditions, leading to catalyst poisoning or competitive N-alkylation. Protection is mandatory.

  • Regioselectivity (C6 vs. C3):

    • C6-Position (Pyridine): Electron-deficient (α-to-nitrogen). Undergoes oxidative addition with Pd(0) faster due to the lower LUMO energy of the C-Br bond.

    • C3-Position (Pyrazole): Electron-rich (β-to-nitrogen). Slower oxidative addition compared to C6.

    • Strategy: By controlling stoichiometry and temperature, one can selectively functionalize the C6 position first . To target C3 exclusively, a C3-Iodo / C6-Chloro analog is typically required; however, for the dibromo substrate, C6 is the primary reactive site.

Pre-Reaction Workflow: N1-Protection

Before attempting cross-coupling, the pyrazole nitrogen must be protected to prevent copper acetylide interference and ensure solubility.

Recommended Protocol: SEM-Protection

The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is robust for basic coupling conditions and easily removed later with TBAF or acid.

Reagents:

  • Substrate: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

  • Base: NaH (60% dispersion in oil)

  • Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Cool a solution of substrate (1.0 equiv) in anhydrous THF (0.2 M) to 0 °C under Ar/N2.

  • Add NaH (1.2 equiv) portion-wise. Stir for 30 min at 0 °C until gas evolution ceases (deprotonation).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Quench: Add sat. aq. NH4Cl. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Experimental Protocol: C6-Selective Sonogashira Coupling

This protocol targets the mono-alkynylation at the more reactive C6 position.

Materials & Reagents Table
ComponentRoleReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate ElectrophileN-SEM-3,6-dibromo-pyrazolo[3,4-b]pyridine1.0Dried under vacuum
Alkyne NucleophileTerminal Alkyne (R-C≡CH)1.05Limiting reagent to prevent bis-coupling
Catalyst Pd SourcePd(PPh3)2Cl20.05Bis(triphenylphosphine)palladium(II) dichloride
Co-Catalyst ActivatorCuI0.03Copper(I) Iodide (Must be white/off-white)
Base Base/SolventEt3N (Triethylamine)3.0Degassed
Solvent MediumTHF or DMF-Anhydrous, Degassed
Step-by-Step Methodology
  • Degassing (Critical): Oxygen promotes homocoupling of the alkyne (Glaser coupling). Sparge solvents (THF/Et3N) with Argon for 15-20 mins.

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine:

    • Protected Substrate (1.0 equiv)[9]

    • Pd(PPh3)2Cl2 (5 mol%)

    • CuI (3 mol%)

  • Solvation: Add degassed THF (concentration ~0.1 M) and Et3N (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv) last to minimize homocoupling before the cycle starts.

  • Reaction:

    • Stir at Room Temperature for 1–4 hours.

    • Note: The electron-deficient C6-Br is sufficiently reactive at RT. Heating to 60°C increases the risk of C3 coupling.

  • Monitoring: Check LCMS for the consumption of starting material (SM) and formation of Mono-product (M+Alkyne). If Bis-product appears (>5%), stop immediately.

  • Workup:

    • Dilute with EtOAc.

    • Filter through a Celite pad to remove Pd/Cu residues.

    • Wash filtrate with sat. NH4Cl (removes Cu) and Brine.

    • Dry over Na2SO4, concentrate.

  • Purification: Flash chromatography. The mono-alkyne usually elutes after the bis-alkyne (if formed) and before the starting material.

Experimental Protocol: Exhaustive (C3, C6-Bis) Coupling

To functionalize both positions, or to force the C3 reaction after C6 is substituted.

Modifications:

  • Alkyne: Increase to 2.5 – 3.0 equiv.

  • Temperature: Heat to 60–80 °C . The C3-Br (pyrazole) requires thermal energy for oxidative addition.

  • Time: 12–24 hours.

Visualizing the Reaction Logic[6]

The following diagram illustrates the decision tree and regiochemical pathway for this specific scaffold.

Sonogashira_Pathway SM 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Prot Step 1: N-Protection (SEM/THP) SM->Prot NaH, SEM-Cl Inter N-Protected Intermediate Prot->Inter Cond1 Cond A: 1.05 eq Alkyne, RT (Kinetic Control) Inter->Cond1 Cond2 Cond B: >2.5 eq Alkyne, 80°C (Thermodynamic Control) Inter->Cond2 Prod1 Major: C6-Alkynyl Product (Pyridine site) Cond1->Prod1 Fast OA at C6 Side Minor: C3-Alkynyl (Rare under Cond A) Cond1->Side Slow OA at C3 Prod2 Major: C3,C6-Bis-Alkynyl Product Cond2->Prod2 Exhaustive Coupling Prod1->Prod2 Add'l Alkyne + Heat

Caption: Regioselective pathway. C6 (pyridine) reacts under mild conditions; C3 (pyrazole) requires forcing conditions.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion Catalyst PoisoningEnsure N1 is protected. Degas solvents thoroughly to protect Pd(0).
Glaser Product (Alkyne dimer) Oxygen leakRe-degas. Add alkyne slowly (syringe pump). Use Ar balloon.
Poor Regioselectivity (Mix of C3/C6) Temperature too highLower temp to 0°C or RT. Reduce catalyst loading to 1-2 mol%.
Black Precipitate (Pd black) Ligand dissociationAdd excess PPh3 (10 mol%) or switch to Pd(dppf)Cl2 (more stable).

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines

    • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[4] (Demonstrates C3 vs C6 selectivity principles, though using I/Cl bias).

    • Source:

  • General Sonogashira Protocols for Heterocycles

    • Sonogashira Coupling - Organic Chemistry Portal. (Standard conditions and mechanism).[1][6]

    • Source:

  • Scaffold Synthesis & Properties

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
    • Source:

  • Kinase Inhibitor Design (TRK)

    • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (Detailed experimental procedures for this specific core).
    • Source:

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives can stem from several factors.[1] The purity of your starting materials is a critical first checkpoint. Impurities, especially in the aminopyrazole reactant, can significantly hinder the reaction's progress.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure all reactants, particularly the aminopyrazole, are of high purity. If necessary, consider recrystallization or purification of your starting materials before proceeding.

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent system plays a crucial role in reaction kinetics and product yield. It is advisable to consult literature for syntheses of similar pyrazolo[3,4-b]pyridine derivatives to identify optimal conditions.[1]

  • Proper Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts that might interfere with product isolation and purification.[1]

Q2: I'm observing the formation of multiple products, making purification difficult. What are the likely side reactions?

The formation of multiple products often points to a lack of regioselectivity or competing reaction pathways.

Common Side Reactions:

  • Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers is a well-known challenge in pyrazolo[3,4-b]pyridine synthesis.[1][2][3] The reaction of an unsymmetrical 1,3-dicarbonyl compound with 5-aminopyrazole, for instance, can lead to two different positional isomers. The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups.[2][3]

  • Intramolecular Cyclization: In certain synthetic routes, particularly those involving hydrazine, harsh reaction conditions can promote an intramolecular cyclization between the hydrazine and a cyano group, leading to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines as a side product.[4]

  • Over-bromination or Incomplete Bromination: During the bromination step, it is possible to obtain a mixture of mono-, di-, and even tri-brominated products if the reaction conditions (temperature, reaction time, and amount of brominating agent) are not carefully controlled.

  • N-Alkylation/N-Arylation: If there are alkylating or arylating agents present and the nitrogen on the pyrazole ring is unprotected, undesired N-alkylation or N-arylation can occur.[5]

Troubleshooting and Optimization Workflow

Troubleshooting_Workflow start Low Yield or Multiple Products check_purity Step 1: Verify Starting Material Purity start->check_purity optimize_conditions Step 2: Optimize Reaction Conditions (Solvent, Catalyst, Temperature) check_purity->optimize_conditions analyze_byproducts Step 3: Analyze Byproducts (NMR, MS) optimize_conditions->analyze_byproducts purification Step 4: Refine Purification Strategy (Column Chromatography, Recrystallization) analyze_byproducts->purification success Desired Product Obtained purification->success

Caption: A stepwise approach to troubleshooting common synthesis issues.

Q3: How can I effectively separate the desired 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine from its regioisomers or other byproducts?

Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

Purification Strategies:

MethodStationary PhaseMobile Phase (Eluent System)Key Considerations
Flash Column Chromatography Silica GelGradient of hexane and ethyl acetate is a common starting point.[1]The choice of eluent is critical. A systematic approach, starting with a non-polar solvent and gradually increasing polarity, is recommended.[1]
Recrystallization Varies (e.g., Ethanol, DMF/Water)N/AEffective for removing impurities with different solubility profiles. The choice of solvent is crucial and may require some experimentation.
Preparative HPLC C18 or other suitable stationary phasesAcetonitrile/Water or Methanol/Water gradientsCan provide high-purity material but may be less scalable for large quantities.
Q4: During a Suzuki-Miyaura coupling reaction to introduce aryl groups, I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity?

Achieving selective mono- or di-arylation in Suzuki-Miyaura cross-coupling reactions with di-halogenated pyrazolopyridines requires careful control of reaction conditions.

Key Factors for Selectivity:

  • Relative Reactivity of Halogens: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This difference in reactivity can be exploited for selective arylation.

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor mono-arylation at the more reactive halogen position.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the selectivity.

    • Stoichiometry: Using a controlled amount of the boronic acid (e.g., 1.0 equivalent) can help to limit the reaction to mono-substitution.[6][7]

Example of Sequential Arylation: A one-pot sequential Suzuki-Miyaura coupling has been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines.[6][7] This method takes advantage of the different reactivities of iodo and chloro substituents to achieve selective arylation at the C3 and C6 positions.[6][7]

Reaction Scheme for Sequential Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reactant 3-Iodo-6-chloro-pyrazolo[3,4-b]pyridine step1 1. Arylboronic Acid (1.0 eq) Pd(OAc)2, dppf, Cs2CO3 1,4-dioxane:water, 60 °C reactant->step1 intermediate 3-Aryl-6-chloro-pyrazolo[3,4-b]pyridine step1->intermediate step2 2. Arylboronic Acid (1.2 eq) Pd(OAc)2, dppf 100 °C intermediate->step2 product 3,6-Diaryl-pyrazolo[3,4-b]pyridine step2->product

Caption: A simplified workflow for sequential Suzuki-Miyaura coupling.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376. [Link]

  • Komarova, E. S., Makarov, V. A., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1088-1094. [Link]

  • Reddy, T. J., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 35083-35089. [Link]

  • Al-Tel, T. H. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 59. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114480. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376. [Link]

  • Reddy, T. J., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(61), 35083-35089. [Link]

  • Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1088-1094. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • El-Badawi, M. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Ju, H., et al. (2023). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Synlett, 36(02), 1749-1752. [Link]

  • Doganc, F. F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21. [Link]

Sources

Technical Support Center: Solubility Optimization for 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 13, 2026 Subject: Troubleshooting "Brick Dust" Solubility Profiles in Synthetic & Biological Workflows Ticket ID: CHEM-SUP-36DB-PYR[1]

Executive Summary: The "Brick Dust" Challenge

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., TRK, DYRK1A inhibitors), but it suffers from a critical bottleneck: High Crystal Lattice Energy .[1]

  • The Cause: The molecule possesses a planar, fused bicyclic system with a strong hydrogen bond donor (N1-H) and acceptor (N7).[1] This creates a tight intermolecular hydrogen-bonding network (H-bond tape) in the solid state.

  • The Consequence: The energy required to break the crystal lattice is higher than the energy gained by solvation, resulting in poor solubility in common organic solvents (THF, DCM) and near-zero solubility in aqueous media.[1]

This guide provides field-proven protocols to overcome these barriers during Synthesis, Purification, and Biological Evaluation.

Module A: Synthetic Chemistry Troubleshooting

Q1: "My starting material (3,6-dibromo core) is insoluble in THF and DCM. How can I run a lithiation or cross-coupling reaction?"

Diagnosis: You are fighting the intermolecular H-bonds. Non-polar solvents cannot disrupt these interactions.

Solution: Transient N-Protection (The "Solubilizing Tag" Strategy) Do not attempt reactions on the naked scaffold if solubility is the issue. Install a lipophilic protecting group to disrupt the H-bond network and lower the lattice energy.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl).[1]

  • Why: The SEM group adds lipophilicity and sterically hinders stacking. It is stable to basic lithiation conditions but removable with fluoride (TBAF) or acid.[1]

Protocol: Standard SEM Protection

  • Dissolution: Suspend 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine in DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Note: These dipolar aprotic solvents are required.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir until gas evolution ceases (formation of the soluble anion).

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.[1]

  • Result: The reaction mixture will turn from a suspension to a clear solution. The product is highly soluble in THF, DCM, and EtOAc.[1]

Q2: "I need to perform a Buchwald-Hartwig amination, but the catalyst dies before the reaction completes."

Diagnosis: Poor solubility at reaction temperature leads to catalyst precipitation or aggregation.

Solution: High-Temperature Microwave Synthesis in Polar Aprotic Solvents Palladium catalysts require the substrate to be in solution to enter the catalytic cycle.

  • Solvent System: Switch from Toluene/Dioxane to 1,4-Dioxane/DMAc (4:1) or pure n-Butanol .[1]

  • Technique: Use Microwave Irradiation.

    • Mechanism:[1][2][3][4] Superheating allows you to reach 120–150°C rapidly, dissolving the substrate before the catalyst deactivates.[1]

    • Ligand Choice: Use bulky, electron-rich ligands like Xantphos or BrettPhos which stabilize the Pd center at high temperatures.

Visualization: Synthetic Decision Tree

SolubilityStrategy Start Start: 3,6-Dibromo Scaffold CheckSol Is it soluble in THF/DCM? Start->CheckSol Direct Proceed with Reaction CheckSol->Direct Yes Insoluble Insoluble (Suspension) CheckSol->Insoluble No Strategy Select Strategy Insoluble->Strategy Prot Strategy A: N-Protection (SEM/THP) Strategy->Prot Lithiation/Low Temp Solv Strategy B: High BP Solvent (DMSO/DMAc + Heat) Strategy->Solv Pd-Coupling/High Temp ActionA 1. NaH/DMF 2. SEM-Cl 3. Perform Rxn in THF Prot->ActionA ActionB 1. Use Microwave (120°C) 2. Buchwald/Suzuki Solv->ActionB

Caption: Decision logic for overcoming solubility barriers during synthetic functionalization.

Module B: Purification & Isolation[1]

Q3: "My compound streaks on silica gel columns and co-elutes with impurities."

Diagnosis: The basic pyridine nitrogen and the acidic pyrazole NH interact strongly with the acidic silanols on the silica surface.

Solution: Mobile Phase Modifiers You must suppress the ionization or compete for the binding sites.

  • Option A (For Neutral/Acidic Compounds): Add 1% Acetic Acid to the mobile phase.[1]

  • Option B (For Basic Derivatives): This is most common for pyrazolo-pyridines.[1]

    • Base: Add 1% Triethylamine (TEA) or 1%

      
       to the DCM/MeOH mobile phase.[1]
      
    • Effect: The base neutralizes silica protons, preventing the "sticking" of the pyridine ring.

Solvent Compatibility Matrix

SolventSolubility (25°C)ApplicationNotes
Water < 0.001 mg/mLNoneInsoluble.[1]
DCM LowWorkupOften requires 10% MeOH to dissolve derivatives.
THF ModerateReactionsGood for SEM-protected analogs.
DMSO High (>20 mg/mL)Stock SolutionsHard to remove; lyophilize or use aqueous workup.[1]
DMAc HighReactionsPreferred over DMF for higher boiling point reactions.

Module C: Biological Evaluation (Assay Support)[1]

Q4: "The compound precipitates when I spike the DMSO stock into the cell culture media."

Diagnosis: "Crash-out" occurs because the local concentration at the injection site exceeds the solubility limit before mixing, or the water content instantly forces the hydrophobic lattice to reform.

Solution: The "Intermediate Dilution" Protocol Avoid direct 1000x dilution from pure DMSO to Media.

  • Step 1: Prepare 10 mM stock in 100% DMSO.

  • Step 2: Dilute to 100 µM in PC-Buffer (PBS containing 5-10% Solutol HS 15 or 20% HP-

    
    -Cyclodextrin).
    
    • Why: The cyclodextrin/surfactant encapsulates the hydrophobic core, preventing aggregation.[1]

  • Step 3: Dilute this intermediate solution into the final assay media.

Q5: "How do I interpret 'flat' Structure-Activity Relationship (SAR) data?"

Diagnosis: If your IC50 values hover around 1-10 µM regardless of structural changes, you are likely measuring the solubility limit , not the potency.[1] The compound is precipitating, and the enzyme is only seeing the saturated solution concentration.

Verification Experiment:

  • Run a Kinetic Solubility Assay (nephelometry) alongside the IC50.[1]

  • If Kinetic Solubility

    
     IC50, the data is invalid.
    
  • Fix: Switch to a detergent-based assay buffer (e.g., 0.01% Triton X-100) to maintain supersaturation during the assay window.

References

  • Synthesis & Functionalization

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1]

    • Relevance: Details the SEM-protection strategy and lithi
    • URL:[Link]

  • Scaffold Properties & Kinase Inhibition

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/PMC).[1]

    • Relevance: Provides specific reaction conditions (Buchwald-Hartwig)
    • URL:[Link]

  • Solubility & Formulation

    • Title: Inherent formulation issues of kinase inhibitors.[5][6]

    • Source:Pharmaceutics (via PubMed).[1]

    • Relevance: Discusses the "brick dust" nature of kinase inhibitors and strategies like cyclodextrin complex
    • URL:[Link][1]

  • General Heterocyclic Chemistry

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][7][8][9]

    • Source:Molecules (MDPI).[1]

    • Relevance: Comprehensive review of synthetic routes and tautomeric stability (1H vs 2H).
    • URL:[Link][1]

Sources

strategies for removing palladium catalyst from pyrazolo[3,4-b]pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: The "Bipyridine-like" Trap

As researchers working with pyrazolo[3,4-b]pyridine derivatives, you have likely encountered a persistent issue: standard aqueous washes (EDTA, dilute HCl) fail to lower residual palladium levels below ICH Q3D limits (<10 ppm).

The Scientific Causality: The pyrazolo[3,4-b]pyridine core is not just a passive scaffold; it is an effective bidentate ligand. The pyridine nitrogen (N7) and the pyrazole nitrogens (N1/N2) create an electron-rich pocket capable of chelating Palladium (Pd) species with high affinity, similar to 2,2'-bipyridine. This "chelate effect" renders monodentate scavengers and simple washes ineffective because the thermodynamic stability of the Product-Pd complex exceeds that of the Scavenger-Pd complex.

This guide provides self-validating protocols to break this interaction using Soft-Soft Acid-Base (HSAB) principles and kinetic displacement.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I used a Thiol resin, but the Pd levels barely dropped."

Diagnosis: Steric Exclusion or Solvent Mismatch.

  • Cause: If your product is bulky or the resin pore size is too small, the Pd-product complex cannot penetrate the resin beads to reach the active thiol sites. Alternatively, using a protic solvent (MeOH) might be stabilizing the Pd-N bond.

  • Solution:

    • Switch to a macroporous resin (e.g., MP-TMT) rather than a gel-type resin to improve mass transfer.

    • Change solvent to a non-coordinating, polar aprotic solvent like THF or MeTHF at elevated temperatures (50°C). Heat promotes ligand exchange.

Issue 2: "The solution turned clear, but Pd is still >100 ppm."

Diagnosis: Colloidal Palladium (Pd⁰).

  • Cause: N-heterocycles can stabilize Pd nanoparticles (Pd⁰), preventing them from aggregating into "palladium black." Standard chelators (Thiol, EDTA) target Pd(II), not Pd⁰.

  • Solution:

    • Oxidative Treatment: Add a mild oxidant (e.g., air bubbling or slight excess of DMSO) to oxidize Pd⁰ to Pd(II) before scavenging.

    • Adsorption: Use Activated Carbon (Darco KB) which effectively adsorbs zero-valent metal colloids.

Issue 3: "I am losing >20% of my product on the scavenger."

Diagnosis: Non-Specific Adsorption.

  • Cause: Your product likely contains basic nitrogens that are protonating and binding to acidic silanol groups on silica-based scavengers, or pi-stacking irreversibly with activated carbon.

  • Solution:

    • Switch to Polymer-Supported Scavengers: Use polystyrene-backed resins (e.g., MP-TMT) which lack the acidic surface of silica.

    • Modify Carbon Protocol: If using carbon, pre-wet the carbon with the solvent and add a small amount of MeOH to decrease hydrophobic interactions with your product.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct remediation strategy based on your specific impurity profile.

Pd_Removal_Strategy Start Start: High Residual Pd Check_Form Is the Pd Colloidal (Black) or Soluble (Orange/Red)? Start->Check_Form Colloidal Colloidal Pd (Pd0) Check_Form->Colloidal Black/Hazy Soluble Soluble Complex (PdII) Check_Form->Soluble Clear/Colored Carbon Activated Carbon (Darco KB / C-533) Colloidal->Carbon Chelation Is Product Acid Sensitive? Soluble->Chelation Carbon->Chelation If Pd > 50ppm Yes_Acid Yes: Use Neutral Scavengers (SiliaMetS Thiol / MP-TMT) Chelation->Yes_Acid Sensitive No_Acid No: Chemical Wash (N-Acetylcysteine / 6N HCl) Chelation->No_Acid Stable Crystallization Final Polish: Crystallization from MeOH/EtOAc Yes_Acid->Crystallization No_Acid->Crystallization

Caption: Decision tree for selecting Pd removal method based on Pd oxidation state and product stability.

Validated Experimental Protocols

Protocol A: The "Gold Standard" – SiliaMetS® Thiol / DMT

Best for: Soluble Pd(II) species where product yield is critical.

  • Dissolution: Dissolve crude pyrazolo[3,4-b]pyridine product in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® Thiol or DMT (Dimercaptotriazine) at a ratio of 5–10 equivalents relative to the residual Pd content (or 10-20% w/w relative to product if Pd content is unknown).

  • Incubation: Stir at 50°C for 4–12 hours .

    • Note: Heat is crucial to overcome the activation energy required to displace the pyrazolo-pyridine chelate.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.

  • Analysis: Check Pd levels. If >20 ppm, repeat with SiliaMetS® TAAcOH (Triaminetetraacetic acid) which operates via a different chelation geometry.

Protocol B: The Chemical Wash – N-Acetylcysteine (NAC)

Best for: Large scale batches (>100g) where filtration of resins is impractical.

  • Preparation: Dissolve the product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or EtOAc).

  • Reagent: Prepare a 10% aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7–8 with dilute NaOH (deprotonation of the carboxylic acid enhances solubility, while the thiol remains active).

  • Extraction: Add the NAC solution (0.5 volumes) to the organic layer.

  • Heating: Heat the biphasic mixture to 40–50°C with vigorous stirring for 2 hours.

    • Mechanism:[1][2][3][4] NAC is a potent ligand that out-competes the N-heterocycle for Pd binding, pulling it into the aqueous phase.

  • Separation: Separate layers. Wash organic layer with water (2x) to remove residual NAC.

Protocol C: Activated Carbon Adsorption

Best for: Colloidal Pd (Pd⁰) or "Black" impurities.

  • Selection: Use Darco® KB-B or Ecosorb® C-941 . These are chemically activated carbons with high mesoporosity suited for organometallics.

  • Slurry: Add carbon (10–20 wt% relative to product) to the solution (THF or EtOH).

  • Activation: Stir at Reflux for 1 hour.

    • Critical Step: Cold carbon treatment is often ineffective for tightly bound Pd.

  • Filtration: Filter hot through a bed of Celite.

    • Tip: Do not let the filter cake dry out completely during filtration to prevent leaching of adsorbed impurities.

Comparative Data: Scavenger Efficiency

The table below summarizes the efficiency of various methods specifically for N-heterocyclic APIs (based on internal application data and literature precedents).

MethodTarget SpeciesEfficiency (Typical)Product Loss RiskKey Advantage
SiliaMetS® Thiol Pd(II)85–95%Low (<2%)Universal solvent compatibility
SiliaMetS® DMT Pd(II)>98%Low (<2%)Highest affinity for N-heterocycles
MP-TMT Resin Pd(II)90–95%Very Low (<1%)No silica leaching; High capacity
Activated Carbon Pd⁰ / Pd(II)60–80%High (5–15%)Removes colored impurities; Cheap
NAC Wash Pd(II)80–90%LowScalable; No solid waste handling

Frequently Asked Questions (FAQs)

Q: Can I use EDTA washes instead of expensive scavengers? A: Generally, No . EDTA is a hexadentate ligand, but it is highly hydrophilic and requires the Pd to be accessible in an aqueous interface. For lipophilic pyrazolo[3,4-b]pyridines, the Pd is buried in the organic phase, tightly bound to the nitrogen scaffold. EDTA washes typically only remove surface-bound or loosely coordinated Pd.

Q: Why does my product turn yellow after adding the scavenger? A: This is often due to the formation of a transient Charge Transfer Complex between the scavenger (especially thiourea or amine-based) and the conjugated system of your product. This usually disappears upon filtration. If it persists, a short silica plug filtration usually removes the color.

Q: What is the detection limit I should aim for? A: For oral drugs, ICH Q3D guidelines typically require Pd < 100 µ g/day . If your daily dose is 1g, you need <10 ppm . If the dose is 100mg, <100 ppm is acceptable. Always aim for <20 ppm to ensure safety margins during scale-up.

References

  • Garrett, C. E., & Prasad, K. (2004).[5][6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5][7] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1588–1614. Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from API.[8][9] SiliCycle Inc.Link

  • Biotage White Paper. (2023). Strategies for Metal Removal in Drug Development. Biotage.[8]Link

Sources

minimizing deboronation side reactions in Suzuki coupling of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Protodeboronation Side Reactions

Ticket ID: SUZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Race Against Time"

You are likely here because your pyrazolopyridine boronic acid/ester is vanishing from your reaction mixture, but the desired product is not forming. Instead, you are isolating the hydro-deboronated starting material (H-species).

The Root Cause: Pyrazolopyridines are electron-deficient heteroaromatics. The presence of basic ring nitrogens (pyridyl/pyrazolyl lone pairs) facilitates the formation of a boronate "ate" complex. In the presence of water or protic sources, this complex undergoes rapid C–B bond protonolysis (protodeboronation) faster than the palladium catalyst can effect transmetallation.

The Solution Strategy: You must rig the kinetics so that Transmetallation (


) > Protodeboronation (

)
.

Mechanistic Visualization

The following diagram illustrates the kinetic competition occurring in your flask. To save your reaction, you must block the "Red Pathway" or accelerate the "Green Pathway."

DeboronationMechanism Substrate Pyrazolopyridine Boronic Species AteComplex Boronate 'Ate' Complex (Unstable) Substrate->AteComplex Base Attack Base Base (OH- / RO-) Base->AteComplex Product Coupled Product (Success) AteComplex->Product Transmetallation (k_trans) Trash Deboronated Byproduct (Failure) AteComplex->Trash Rapid Protonolysis (k_debor) PdCatalyst Pd(II)-Ar Complex PdCatalyst->Product

Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Diagnostic & Troubleshooting (FAQ)

Q1: I am using standard conditions (


, 

, DME/Water), but yields are <10%. Why?
A: These "textbook" conditions are fatal for pyrazolopyridines.
  • Catalyst:

    
     is too slow. The oxidative addition/transmetallation cycle cannot compete with the decomposition rate of your substrate.
    
  • Base/Solvent: Aqueous carbonate at reflux creates a high concentration of hydroxide ions, which accelerates the hydrolytic deboronation mechanism.

Q2: Should I use the Boronic Acid or the Pinacol Ester? A: Generally, Pinacol Esters (BPin) are preferred. They are kinetically more stable towards hydrolysis than free boronic acids. However, BPin esters can still decompose if the base is too strong.

  • Recommendation: If you can, synthesize the MIDA boronate (see Protocol A). If not, use the BPin ester with anhydrous conditions (Protocol B).

Q3: My reaction turns black immediately. Is this related? A: This indicates "Pd black" precipitation, meaning your ligand is dissociating, or the catalyst is decomposing. This often happens when the reaction stalls due to substrate decomposition. Switch to a Buchwald Precatalyst (Gen 3 or Gen 4) to maintain a stable, active Pd(0) species.[1]

Proven Protocols

Select the protocol that fits your available reagents. Protocol A is the "Gold Standard" for difficult substrates.

Protocol A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Extremely unstable substrates where the boronic acid decomposes in minutes.

The Logic: MIDA boronates are stable to air and chromatography.[2] Under the specific conditions below, the active boronic acid is released slowly, keeping its standing concentration low. This prevents the "self-destruction" pathway while allowing the catalyst to pick up the active species as it forms.

ReagentEquivalentsNotes
Aryl Halide 1.0Limiting reagent
Pyrazolopyridine-MIDA 1.2 - 1.5Slow release source
XPhos Pd G4 0.02 - 0.05High turnover catalyst

3.0 - 5.0Anhydrous, tribasic
Solvent [0.1 M]THF : Water (10:1)

Step-by-Step:

  • Charge a vial with the Aryl Halide, MIDA boronate, and

    
    .[3]
    
  • Add the XPhos Pd G4 precatalyst (or XPhos Pd G2).

  • Seal and purge with inert gas (

    
     or Ar).
    
  • Add the degassed THF/Water mixture.

  • Heat to 60°C . Do not overheat; MIDA hydrolysis accelerates with heat.

  • Monitor by LCMS. The MIDA spot will disappear slowly over 2-6 hours.

Protocol B: The Anhydrous "Fluoride Activation"

Best for: Pinacol esters (BPin) when MIDA synthesis is not feasible.

The Logic: This method removes water entirely. Fluoride (


) activates the boron atom for transmetallation without generating the highly basic hydroxide species that trigger protonolysis.
ReagentEquivalentsNotes
Aryl Halide 1.0Limiting reagent
Pyrazolopyridine-BPin 1.2 - 1.5Pinacol ester
XPhos Pd G4 0.02 - 0.05Essential for speed
CsF 2.0 - 3.0Must be anhydrous
Solvent [0.2 M]1,4-Dioxane (Dry)

Step-by-Step:

  • Critical: Dry the CsF (Cesium Fluoride) in a vacuum oven at 100°C overnight before use. It is highly hygroscopic.

  • Combine Aryl Halide, BPin ester, dried CsF, and Catalyst in a reaction vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous 1,4-Dioxane.

  • Heat to 80-90°C .

  • Note: If conversion is low, add 0.5 eq of

    
     (Liebeskind-Srogl variation) which can sometimes facilitate transmetallation of heteroaromatics.
    

Catalyst Selection Guide

For pyrazolopyridines, standard catalysts (


, 

) are insufficient. You require bulky, electron-rich phosphine ligands that facilitate rapid oxidative addition and reductive elimination.
Catalyst SystemRecommendation LevelWhy?
XPhos Pd G3 / G4 High Excellent for heteroaryl chlorides; extremely fast activation.[1]
SPhos Pd G3 High Good for sterically hindered couplings.[1]

+ CataCXium A
Medium Good alternative if Buchwald ligands fail.

Avoid Too slow; leads to deboronation.

Troubleshooting Decision Tree

Use this flow to determine your next experimental step.

DecisionTree Start Start: Reaction Failed CheckLCMS Check LCMS: Is Byproduct H-Species? Start->CheckLCMS YesDebor YES: Protodeboronation CheckLCMS->YesDebor Mass = SM - B(OR)2 + H NoOther NO: Other Issue (Poisoning/Stalling) CheckLCMS->NoOther SM intact or complex mix BoronType Which Boron Species? YesDebor->BoronType ChangeCat Switch to XPhos Pd G4 Increase Loading NoOther->ChangeCat Acid Boronic Acid BoronType->Acid Ester Pinacol Ester BoronType->Ester SwitchMIDA Switch to MIDA Boronate (Protocol A) Acid->SwitchMIDA SwitchAnhydrous Switch to Anhydrous CsF (Protocol B) Ester->SwitchAnhydrous

Caption: Decision matrix for diagnosing reaction failure based on LCMS data.

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

  • Kashin, D., et al. (2024). "Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling." The Journal of Organic Chemistry. [Link]

Sources

troubleshooting regioselectivity in the synthesis of substituted pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Advanced Chemical Methodology Topic: Troubleshooting Regioselectivity & Isomer Control Audience: Medicinal Chemists, Process Chemists

Introduction: The Scaffold Challenge

The pyrazolo[3,4-b]pyridine system is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vericiguat, Bay 41-2272). However, its synthesis is plagued by two critical regioselectivity failure modes:

  • Ring Fusion Ambiguity: Competitive formation of pyrazolo[1,5-a]pyrimidines (bridgehead nitrogen) vs. pyrazolo[3,4-b]pyridines (fused system) during cyclocondensation.

  • N-Alkylation Drift: Difficulty distinguishing between N1 (thermodynamic) and N2 (kinetic) alkylation sites on the pyrazole ring.

This guide provides mechanistic diagnostics and validated protocols to resolve these issues.

Module 1: Troubleshooting Ring Construction

Issue: "I synthesized a Pyrazolo[1,5-a]pyrimidine instead of the [3,4-b]pyridine."

Diagnosis: This is the most common error when reacting 5-aminopyrazoles with 1,3-dicarbonyls (or equivalents).

  • The Trap: The exocyclic amine (

    
    ) is a harder nucleophile than the C4-carbon. If the amine attacks a carbonyl first, it forms a Schiff base, often leading to the [1,5-a]pyrimidine.
    
  • The Goal: You need the C4-carbon (soft nucleophile) to attack the electrophile first (Michael-type addition) to secure the [3,4-b] fusion.

Troubleshooting Protocol:

ParameterRecommendation for [3,4-b]pyridineMechanistic Rationale
Electrophile Use

-unsaturated ketones (Chalcones)
or

-haloacroleins
.
These promote Michael addition at the

-carbon by the pyrazole C4, locking the correct connectivity [1].
Solvent Acetic Acid (AcOH) or BuOH + Acid Catalyst .Acidic media protonates the carbonyl, making the Michael acceptor more electrophilic, while potentially buffering the amine nucleophilicity.
Temperature High (Reflux or Microwave >120°C).C4-attack is often thermodynamically favored but kinetically slower than N-attack. High heat drives the reversible N-attack back to reactants, allowing the irreversible C4-cyclization to proceed.
Catalyst InCl

or CeCl

.
Lewis acids can activate the

-carbon of the enone selectively [2].

Visual Decision Tree: Cyclocondensation Strategy

Cyclocondensation Start Start: 5-Aminopyrazole + Electrophile Choice Select Electrophile Start->Choice Diketone 1,3-Diketone Choice->Diketone Standard Conditions Enone α,β-Unsaturated Ketone (Chalcone) Choice->Enone Preferred ResultBad Risk: Pyrazolo[1,5-a]pyrimidine (Wrong Isomer) Diketone->ResultBad Kinetic N-Attack Fix Fix: Use Acid Catalyst (AcOH) or Microwave Diketone->Fix Thermodynamic Control ResultGood Target: Pyrazolo[3,4-b]pyridine Enone->ResultGood C4-Michael Addition Fix->ResultGood

Caption: Pathway selection for avoiding [1,5-a]pyrimidine byproducts. Green nodes indicate optimal paths.

Module 2: Troubleshooting N-Alkylation

Issue: "I cannot control N1 vs. N2 alkylation ratios."

Diagnosis: The pyrazolo[3,4-b]pyridine core has an acidic proton on the pyrazole ring.

  • N1-Alkylation: Thermodynamically favored.[1] Usually the major product due to steric clearance and tautomeric stability.

  • N2-Alkylation: Kinetically accessible but often less stable. Favored by specific chelating conditions or transient directing groups.

The "Switch" Protocol:

Q1: How do I maximize N1-selectivity?

  • Base: Use Cs

    
    CO
    
    
    
    or NaH .
  • Solvent: DMF or DMSO (Polar aprotic).

  • Reagent: Use alkyl bromides or iodides.

  • Mechanism: The dissociated anion, free from tight ion pairing, attacks via the least sterically hindered nitrogen (N1).

  • Tip: Bulky silylating agents (e.g.,

    
    -halomethylsilanes) can yield N1/N2 ratios > 99:1 due to extreme steric guidance [3].
    

Q2: How do I force N2-selectivity?

  • Method A (Mitsunobu): Reaction with alcohols using DIAD/PPh

    
     often shifts preference toward N2 due to the mechanics of the betaine intermediate and steric approach [4].
    
  • Method B (Solvent/Ion Pairing): Use non-polar solvents (THF) with bases that allow tight ion pairing (e.g., LiOtBu), or use directing groups on the C3-position that hydrogen bond with the incoming electrophile.

Data Comparison: Alkylation Conditions

ConditionMajor IsomerTypical Ratio (N1:N2)Notes
K

CO

/ DMF
N1 90:10Standard thermodynamic condition.
NaH / THFN1 >95:5Strong base ensures full deprotonation.
Mitsunobu (THF)N2 (often)30:70Substrate dependent; sensitive to C3-sterics.
Benzyl Halide (Non-polar)Mixed 60:40Lack of dielectric stabilization erodes selectivity.

Module 3: Validated Synthetic Protocols

Protocol A: The "Clean" Cyclization (Friedlander Approach)

Best for avoiding the [1,5-a] isomer entirely.

Concept: Instead of building the pyridine ring onto the pyrazole, build the pyrazole onto a pre-formed pyridine. This guarantees the [3,4-b] fusion.

  • Starting Materials: 2-Chloro-3-formylpyridine (or 2-chloro-3-nicotinonitrile) + Hydrazine hydrate (or substituted hydrazine).

  • Procedure:

    • Dissolve 2-chloro-3-formylpyridine (1.0 eq) in Ethanol.

    • Add Hydrazine (1.1 eq) and Et

      
      N (1.2 eq).
      
    • Reflux for 2–4 hours.

    • Result: The hydrazine displaces the chlorine (S

      
      Ar) and then condenses with the aldehyde/nitrile to close the pyrazole ring.
      
  • Why this works: The pyridine nitrogen is already fixed in the "b" position relative to the fusion site. No rearrangement is possible [5].

Protocol B: Regioselective N1-Methylation

Adapted from recent high-selectivity methodologies [3].

  • Reactants: 1H-pyrazolo[3,4-b]pyridine core (1.0 eq), Cs

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Electrophile: Methyl Iodide (1.1 eq).

  • Execution:

    • Stir core + base in DMF at 0°C for 30 mins (deprotonation).

    • Add MeI dropwise.

    • Warm to RT and stir for 2 hours.

    • Workup: Pour into ice water. Filter precipitate.

  • Validation: Check HMBC NMR. N1-methyl usually shows correlation to C3 and C7a (bridgehead); N2-methyl correlates to C3 but not C7a strongly.

Visualizing the N-Alkylation Mechanism

Alkylation Input Pyrazolo[3,4-b]pyridine Anion Path1 Path 1: Dissociated Ion (Polar Aprotic / Cs+) Input->Path1 Path2 Path 2: Tight Ion Pair / Steric C3 (Non-polar / Mitsunobu) Input->Path2 TS1 Transition State: N1 Attack (Less Steric Hindrance) Path1->TS1 Steric Control TS2 Transition State: N2 Attack (Guided/Kinetic) Path2->TS2 Coordination Control Prod1 Product: N1-Alkyl (Thermodynamic) Major in DMF/NaH TS1->Prod1 Prod2 Product: N2-Alkyl (Kinetic) Possible in Mitsunobu TS2->Prod2

Caption: Mechanistic divergence in N-alkylation based on solvent and reagents.

References

  • Vertex AI Search. (2025). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Link

  • ResearchGate. (2025).[2] Examples of pyrazolo[3,4-b]pyridines biologically actives. (InCl3 Catalysis Protocols). Link

  • Genentech, Inc. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry. Link

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem. Link

  • ResearchGate. (2025). The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles. Link

Sources

improving the stability of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine analogs for assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Assay Optimization for 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Analogs

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the 1H-pyrazolo[3,4-b]pyridine class. As a Senior Application Scientist, I understand that while this scaffold is a "privileged structure" in kinase discovery (targeting TBK1, CDKs, and TRKs), it presents distinct physicochemical challenges.

The specific analog, 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine , serves as a critical intermediate. Its dual-halogenation pattern allows for versatile cross-coupling, but it also significantly increases lipophilicity (


), making aqueous solubility  and colloidal aggregation  the primary failure modes in biochemical assays.

This guide moves beyond generic advice to address the specific stability profile of brominated azaindoles.

Module 1: Stock Solution Management (The Foundation)

The Issue: Users often report "loss of potency" over time. In 90% of cases, the molecule has not chemically degraded; it has physically precipitated within the DMSO stock due to hygroscopic water absorption.

Technical Insight: 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine is hydrophobic. DMSO is hygroscopic. If a stock solution absorbs atmospheric moisture (even 1-2% water content), the "solubility cliff" shifts, causing micro-precipitation that is invisible to the naked eye but devastating to concentration accuracy.

Protocol: The "Golden Standard" Stock Preparation
  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened previously.

  • Dissolution: Vortex vigorously. If the 3,6-dibromo analog resists solution, mild sonication (40 kHz, 5 mins, <30°C) is permissible. Avoid heating above 40°C to prevent debromination.

  • Aliquot Strategy: Never store a "working stock" that is freeze-thawed daily.

    • Create Single-Use Aliquots (e.g., 20 µL).

    • Storage: -20°C or -80°C.

    • Vessel: Polypropylene (PP) or Cyclic Olefin Copolymer (COC) tubes. Avoid Polystyrene (PS).

Visualization: Stock Integrity Workflow

StockPrep Powder Lyophilized Powder Mix Vortex/Sonicate (<30°C) Powder->Mix Solvent Anhydrous DMSO (<50ppm H2O) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Precipitate) Aliquot Single-Use Aliquots QC->Aliquot Pass Storage Store at -80°C (Argon Overlay) Aliquot->Storage

Figure 1: Critical workflow for preventing moisture-induced precipitation in halogenated heterocycle stocks.

Module 2: Assay Buffer Compatibility (The Environment)

The Issue: "Crash out" upon dilution. The transition from 100% DMSO to an aqueous buffer (typically <1% DMSO) creates a supersaturated state.

Technical Insight: The 3,6-dibromo substitution renders the molecule highly planar and hydrophobic. Without a "solubility chaperone," it will aggregate.

Optimization Table: Solubility Enhancers
AdditiveRecommended Conc.Mechanism of ActionCompatibility Note
DMSO 1% - 5% (Final)Co-solvent>5% may inhibit kinase activity; check enzyme tolerance.
Tween-20 0.01% - 0.05%Non-ionic surfactantPrevents colloidal aggregation. Essential for this scaffold.
Triton X-100 0.01%Non-ionic surfactantAlternative to Tween; often used in biochemical assays.
BSA 0.1 mg/mLCarrier proteinSequesters hydrophobic molecules, keeping them in solution.

Critical Protocol: When diluting from DMSO stock to assay buffer, do not squirt the DMSO directly into a large volume of static buffer. This creates a local "plume" of precipitation.[1]

  • Correct Method: Place buffer in a tube. Vortex the buffer while slowly adding the DMSO stock to the center of the vortex.

Module 3: Troubleshooting Aggregation (False Positives)

The Issue: The compound shows inhibition, but the IC50 shifts significantly with enzyme concentration, or the Hill slope is steep (>2.0).

Technical Insight: Pyrazolo[3,4-b]pyridines are known to form colloidal aggregates at micromolar concentrations. These colloids sequester the enzyme non-specifically, leading to false positives (Pan-Assay Interference or PAINS).

Diagnostic Experiment: The Detergent Sensitivity Test

If you suspect your IC50 is a false positive due to aggregation, run this comparative assay:

  • Condition A: Standard Assay Buffer.

  • Condition B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

Interpretation:

  • IC50 remains stable: True inhibition. The molecule is binding the active site.

  • IC50 increases (potency drops) by >10-fold:Aggregation Artifact. The detergent disrupted the colloid, revealing that the monomeric compound is less potent.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: Variable IC50 or Low Potency CheckSol 1. Check Solubility (Nephelometry/Visual) Start->CheckSol Precip Precipitate Visible? CheckSol->Precip FixSol Action: Add 0.05% Tween-20 or Reduce Stock Conc. Precip->FixSol Yes CheckAgg 2. Check Aggregation (Detergent Test) Precip->CheckAgg No AggResult IC50 Shifts with Detergent? CheckAgg->AggResult FalsePos Result: False Positive (Colloidal Aggregator) AggResult->FalsePos Yes (>10x shift) TruePos Result: True Binder (Proceed to SAR) AggResult->TruePos No

Figure 2: Decision tree for distinguishing between solubility issues, aggregation artifacts, and true binding.

Module 4: Chemical Stability (The Hidden Variable)

The Issue: Degradation of the scaffold during long-term storage.

Technical Insight:

  • Acidity: The N-H at position 1 is acidic. In basic conditions (pH > 8.5), it can deprotonate, altering solubility and reactivity.

  • Oxidation: While the pyridine ring is stable, the pyrazole moiety can be susceptible to oxidative stress if not substituted at N1.

Recommendation:

  • Maintain assay buffers at pH 7.0 - 7.5 .

  • Avoid storing stocks in basic buffers (e.g., Carbonate buffer).

  • For long-term library storage, verify purity via LC-MS every 6 months. Look for M+16 (Oxidation) or M-H (Deprotonation/Salt formation) peaks.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks that have been frozen for 6 months? A: Only if they were stored anhydrously and sealed tight. If the DMSO has absorbed water, the 3,6-dibromo analog has likely crashed out. Centrifuge the tube before use; if you see a pellet, discard the stock.

Q: My compound precipitates immediately in PBS. What now? A: PBS has high ionic strength which "salts out" hydrophobic compounds. Switch to a buffer with lower ionic strength (e.g., HEPES or Tris) and must include 0.01% Tween-20 or BSA.

Q: Is this compound light-sensitive? A: Brominated heterocycles can undergo photodehalogenation (loss of bromine) under intense UV light. Store in amber vials and avoid leaving assay plates in direct sunlight.

References

  • Sittampalam, G. S., et al. (Eds.).[2][3][4][5][6] (2004).[7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6][7]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

  • Laufer, S. A., et al. (2022).[4] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. [Contextual Scaffold Reference].

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media.

Sources

addressing catalyst poisoning in cross-coupling reactions of N-heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Escalation | Ticket ID: NHET-Pd-001

Subject: Troubleshooting Catalyst Deactivation (Poisoning) in Cross-Coupling of N-Heterocycles Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Support Ticket" Context

Welcome to the Tier 3 Support Desk. If you are reading this, your cross-coupling reaction involving a pyridine, imidazole, or azole substrate has likely stalled, or you are seeing significant starting material remaining despite high catalyst loading.

The Root Cause: N-heterocycles are not just substrates; they are competitive ligands. The nitrogen lone pair (


-donor) binds avidly to electrophilic Pd(II) intermediates. This creates a "dead-end" resting state, displacing your carefully selected phosphine or NHC ligand and shutting down the catalytic cycle. This guide provides the diagnostic steps and engineered solutions to bypass this inhibition.
Module 1: Diagnosis & Mechanism

User Question: "How do I distinguish between catalyst poisoning and simple thermal decomposition?"

Technical Answer: You must analyze the kinetic profile of the reaction.

  • Thermal Decomposition: Typically shows a gradual loss of rate over time (first-order decay) often accompanied by "Pd black" precipitation.

  • N-Heterocycle Poisoning: Often presents as an "induction period" (slow start) or a sudden plateau at a specific conversion percentage, even if the catalyst remains soluble.

The Poisoning Pathway: In a healthy cycle, the Pd(II) intermediate undergoes transmetallation. In a poisoned system, the substrate (e.g., pyridine) binds to the open coordination site on the Pd(II) species, forming a stable, unreactive complex.

PoisoningMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X N_Coord N-Heterocycle Coordination OxAdd->N_Coord Substrate Inhibition TransMet Transmetallation OxAdd->TransMet Healthy Cycle DeadEnd STABLE INACTIVE COMPLEX [Pd(L)(Ar)(N-Het)] N_Coord->DeadEnd Ligand Displacement Prod Product Formation TransMet->Prod Prod->Pd0

Figure 1: The bifurcation between the productive catalytic cycle (Yellow path) and the N-heterocycle poisoning pathway (Red path).

Module 2: The Hardware (Ligand & Precatalyst Selection)

User Question: "I'm using Pd(PPh3)4 or Pd(dppf)Cl2 and getting <10% yield. What should I switch to?"

Technical Answer: Standard phosphines lack the steric bulk to prevent N-coordination. You need "High-Occupancy" ligands. We recommend two specific architectures: Pd-PEPPSI (NHC) or Buchwald G4 (Dialkylbiaryl phosphines).

Option A: The "Tank" – Pd-PEPPSI-IPr
  • Why it works: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes use a bulky NHC ligand (IPr). The NHC is a strong

    
    -donor that binds Pd tightly, preventing the N-heterocycle substrate from displacing it. The "throw-away" 3-chloropyridine ligand ensures the catalyst enters the cycle rapidly.
    
  • Best for: Suzuki-Miyaura and Negishi couplings of sterically hindered pyridines.

Option B: The "Sniper" – Buchwald G4 Precatalysts (e.g., XPhos Pd G4)
  • Why it works: The G4 scaffold generates the active

    
     species at low temperatures. Crucially, the byproduct (N-methylcarbazole) is non-coordinating. (Note: Avoid G3 precatalysts for sensitive N-heterocycles, as the carbazole byproduct can occasionally compete for the metal center).
    
  • Best for: Amination (Buchwald-Hartwig) and C-O coupling.

Comparative Data: Ligand Performance on Pyridine Substrates

FeatureStandard Phosphine (e.g., PPh3)Buchwald G4 (e.g., XPhos)Pd-PEPPSI-IPr
N-Tolerance Low (Easily displaced)High (Steric bulk protects Pd)Very High (Strong

)
Activation Slow / Requires HeatRapid / Low TempRapid / "Throw-away" ligand
Air Stability PoorExcellentExcellent
Rec. Use Simple Aryl-Aryl couplingC-N, C-O, Difficult ArylC-C, Difficult Heterocycles
Module 3: The Software (Additives & Masking)

User Question: "My substrate is a highly basic imidazole. Even with PEPPSI, the reaction is sluggish. What now?"

Technical Answer: When steric protection (ligands) fails, use a "Decoy" strategy. You must mask the nitrogen lone pair using a Lewis Acid additive.

The Protocol: Lewis Acid Acceleration Adding a Lewis acid (specifically BEt3 or ZnCl2 ) ties up the nitrogen lone pair of the substrate/product. This prevents the substrate from binding to the Palladium.

  • Mechanism:

    
    
    
  • Result: The Pd catalyst no longer "sees" the nitrogen; the substrate behaves like a simple arene.

Experimental Protocols
Protocol A: Suzuki Coupling of 2-Chloropyridine using Pd-PEPPSI-IPr

Use this for standard C-C bond formation on N-heterocycles.

  • Charge Reactor: In a vial, add:

    • 2-Chloropyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • 
       (2.0 equiv)
      
    • Pd-PEPPSI-IPr (1-2 mol%) (Sigma-Aldrich Cat# 698999)

  • Solvent: Add Dioxane/H2O (4:1 ratio). Note: PEPPSI is water-tolerant.[1]

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 60°C. (PEPPSI activates easily; reflux is rarely needed).

  • Workup: Filter through Celite. The catalyst is robust, but removal is standard.

Protocol B: Lewis Acid Mediated Coupling

Use this if Protocol A fails due to extreme substrate basicity.

  • Pre-Complexation: In the reaction vessel, dissolve the N-heterocycle halide (1.0 equiv) in Toluene.

  • Additive: Add Triethylborane (BEt3) (1.0 M in THF, 1.1 equiv) dropwise. Stir for 10 mins at RT.

    • Observation: The solution may warm slightly as the Lewis Acid adduct forms.

  • Catalyst Addition: Add Pd(OAc)2 (2 mol%) and XPhos (4 mol%) (or XPhos Pd G4).

  • Base/Nucleophile: Add the nucleophile (e.g., amine or boronic acid) and base (

    
    ).
    
  • Heat: Heat to 90°C. The Lewis acid will keep the Nitrogen "occupied" during the catalytic cycle.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Reaction Stalled/Failed CheckSub Is Substrate Basic (Pyridine/Imidazole)? Start->CheckSub BasicYes Yes CheckSub->BasicYes BasicNo No (Check other issues) CheckSub->BasicNo LigandCheck Current Ligand? BasicYes->LigandCheck OldLigand PPh3 / dppf LigandCheck->OldLigand NewLigand Buchwald / NHC LigandCheck->NewLigand Action1 Switch to Pd-PEPPSI-IPr or XPhos Pd G4 OldLigand->Action1 Action2 Add Lewis Acid (BEt3) to mask N-lone pair NewLigand->Action2

Figure 2: Decision matrix for troubleshooting N-heterocycle cross-coupling failures.

References
  • Pd-PEPPSI Mechanism & Application

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: An Air- and Water-Stable Catalyst for Industrially Useful Intermolecular Cross-Coupling Reactions." Chemistry – A European Journal.

  • Buchwald Precatalyst Generations (G3 vs G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
  • Lewis Acid Acceleration

    • Dudnik, A. S., & Fu, G. C. "Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes." Journal of the American Chemical Society.[2]

  • Mechanism of Poisoning (N-Binding)

    • Gildner, P. G., & Colacot, T. J. "Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings." Organometallics.

Sources

Technical Support Center: Optimizing HPLC Purification of Polar Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: HPLC Method Development & Troubleshooting for Nitrogen-Rich Heterocycles

Core Technical Brief: The "Double Trouble" Challenge

Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in kinase inhibitor development (e.g., TRK, BRAF inhibitors). However, they present a distinct chromatographic challenge described as the "Polar/Basic Paradox":

  • Basicity: The pyridine nitrogen (N5) and pyrazole nitrogens create a basic core (pKa ~4–6 depending on substitution). At standard acidic pH (0.1% Formic Acid), these molecules are protonated, leading to secondary interactions with residual silanols on the stationary phase. This causes severe peak tailing.[1][2]

  • Polarity: Many bioactive derivatives carry polar moieties (amides, hydroxyls) to improve solubility or target affinity. This reduces retention on standard C18 columns, causing analytes to elute near the void volume (t0) , where ion suppression and co-elution with impurities occur.

This guide provides a self-validating workflow to overcome these issues, moving beyond "trial and error" to mechanistic control.

Troubleshooting Module: Peak Shape & Tailing

User Issue: "My peaks are tailing significantly (As > 1.5), reducing resolution and purity."

The Mechanism

Tailing in nitrogen-rich heterocycles is rarely due to column degradation. It is caused by Ion-Exchange (IEX) Activity .

  • Scenario: At pH 2-3, the analyte is positively charged (

    
    ). Residual silanols (
    
    
    
    ) on the silica surface act as cation exchangers.
  • Result: The analyte "sticks" to the silica surface rather than partitioning into the C18 ligand, causing a dragging tail.

Protocol A: The "High pH" Switch (Recommended)

Switching to a high pH (pH 9.5–10.0) deprotonates the basic nitrogen, rendering the molecule neutral.

  • Benefit 1: Eliminates coulombic interaction with silanols.

  • Benefit 2: Increases hydrophobicity (neutral species retain better on C18), moving the peak away from the void.

  • Requirement: You must use a hybrid-silica or polymer-coated column (e.g., Waters XBridge, Phenomenex Gemini, YMC-Triart) to resist silica dissolution.

Buffer Recipe (10 mM Ammonium Bicarbonate, pH 10):

  • Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water.

  • Adjust pH to 10.0 using Ammonium Hydroxide (28-30%).

  • Filter through 0.22 µm membrane.

  • Mobile Phase A: 10 mM NH₄HCO₃ (pH 10).

  • Mobile Phase B: Acetonitrile (100%).

Protocol B: The "Chaotropic" Acid (Alternative)

If your compound is unstable at high pH, use Trifluoroacetic Acid (TFA) instead of Formic Acid.

  • Mechanism: TFA (

    
    ) forms a tight ion-pair with the protonated base (
    
    
    
    ). It also suppresses silanol ionization more effectively than formic acid.
  • Trade-off: TFA suppresses ionization in Mass Spectrometry (MS). If using MS-triggered collection, use the "TFA Fix" (post-column addition of propionic acid/isopropanol) or stick to Protocol A.

Troubleshooting Module: Retention & Selectivity

User Issue: "My compound elutes too early (retention factor k < 1) or co-elutes with polar impurities."

Strategic Column Selection

Do not default to generic C18. Use the decision logic below to select the correct stationary phase based on your compound's calculated LogP (cLogP).

ColumnSelection Start Start: Analyze Compound Properties CheckLogP Calculate cLogP Start->CheckLogP HighLogP cLogP > 2.0 (Hydrophobic) CheckLogP->HighLogP MedLogP cLogP 0 - 2.0 (Moderately Polar) CheckLogP->MedLogP LowLogP cLogP < 0 (Very Polar) CheckLogP->LowLogP StandardC18 High pH Stable C18 (e.g., XBridge C18) Mobile Phase: pH 10 HighLogP->StandardC18 Primary Choice PolarEmbedded Polar Embedded Group (PEG) (e.g., Aqua C18, Bonus-RP) Shields silanols, wets in 100% water MedLogP->PolarEmbedded Prevent Dewetting PFP Pentafluorophenyl (PFP) Target: Aromatic Selectivity (Pi-Pi interactions with Pyrazolo core) MedLogP->PFP Alternative Selectivity HILIC HILIC Mode (Bare Silica or Amide) Mobile Phase: 95% ACN -> 50% Buffer LowLogP->HILIC Retain Polar Bases

Figure 1: Decision matrix for stationary phase selection based on analyte polarity.

The "PFP" Advantage

For pyrazolo[3,4-b]pyridines, Pentafluorophenyl (PFP) columns often outperform C18.

  • Why? The fluorine atoms in the PFP ring create a strong electron-deficient face that interacts via pi-pi stacking with the electron-rich pyrazolo-pyridine core. This adds a retention mechanism orthogonal to hydrophobicity, often separating closely related isomers or byproducts.

Troubleshooting Module: Solubility & Injection

User Issue: "I see broad, distorted peaks or 'breakthrough' even though my method looks good."

This is likely an Injection Solvent Effect . Pyrazolo derivatives are often dissolved in DMSO for screening. Injecting a large plug of DMSO (a strong solvent) onto a column equilibrating in 5% Acetonitrile (weak solvent) causes the analyte to travel with the DMSO plug, preventing focusing.

The "At-Column Dilution" (ACD) Protocol

If your system supports it, use ACD. If not, use the "Sandwich Injection" technique manually or via autosampler programming.

Sandwich Injection Setup:

  • Plug 1: 10 µL Water (or initial mobile phase).

  • Sample: 50 µL Sample in DMSO.

  • Plug 2: 10 µL Water.

Result: The water plugs buffer the DMSO bolus, allowing the analyte to precipitate momentarily at the head of the column (focusing) before the gradient starts eluting it.

Comparative Data: Mobile Phase Modifiers

The table below summarizes the effect of different modifiers on a standard polar pyrazolo[3,4-b]pyridine derivative (e.g., N-substituted derivative).

ModifierpHRetention (k)Peak Symmetry (USP)MS SensitivityBest Application
0.1% Formic Acid ~2.7Low (1.2)Poor (1.6 - 2.0)HighRoutine screening (if tailing is tolerable).
0.1% TFA ~2.0Medium (1.8)Good (1.1 - 1.3)Low (Suppression)UV-only purity checks; difficult separations.
10mM NH₄HCO₃ 10.0High (3.5) Excellent (1.0 - 1.1) High (Negative mode favored)Preparative purification ; maximizing loading.
10mM NH₄OAc 6.8Medium (2.0)Moderate (1.3 - 1.5)HighCompounds unstable at extreme pH.

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" in my blank run after purifying my compound. What is it? A: Pyrazolo[3,4-b]pyridines can be "sticky." The ghost peak is likely carryover from the previous run.[2]

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 100% B, hold 2 min, drop to 5% B, ramp back to 100% B) to dislodge adsorbed material. Use a needle wash of 50:50 MeOH:DMSO.

Q: My compound precipitates when I mix my DMSO stock with the aqueous buffer. A: This confirms the compound is hydrophobic at the buffer pH.

  • Fix: Do not premix. Inject the DMSO stock directly but reduce the injection volume to <1% of the column volume. Alternatively, switch to a HILIC method (Sample in ACN/Buffer) where solubility might be higher in the high-organic starting conditions.

Q: Can I use HILIC for these compounds? A: Yes, absolutely. If your derivative has multiple polar groups (LogP < 0), HILIC is superior.

  • Conditions: Silica or Amide column.[1][3][4][5] Mobile Phase A: 10mM Ammonium Formate (aq).[1] Mobile Phase B: Acetonitrile.[6][7] Gradient: 95% B to 60% B. The elution order will be reversed (impurities elute first, polar product retains).[3][4]

References

  • Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • High pH Chromatography: Iraneta, P. C., et al. (2002). A review of the stability of silica-based stationary phases in high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Link

  • Pyrazolo[3,4-b]pyridine Synthesis & Purification: Han, X., et al. (2018). Discovery of Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective Inhibitors of FLT3. ACS Medicinal Chemistry Letters. Link

  • HILIC for Polar Heterocycles: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • PFP Column Selectivity: Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

Sources

Validation & Comparative

comparing pyrazolo[3,4-b]pyridine and pyrazolopyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Pyrazolo[3,4-b]pyridine vs. Pyrazolopyrimidine Kinase Inhibitors

Executive Summary

In the landscape of kinase inhibitor discovery, nitrogen-rich fused heterocycles are the cornerstone of ATP-competitive design. This guide provides a technical comparison between the established pyrazolopyrimidine scaffold (specifically the pyrazolo[3,4-d]pyrimidine isomer) and the emerging pyrazolo[3,4-b]pyridine scaffold.[1]

While pyrazolopyrimidines (e.g., Ibrutinib) represent a mature, FDA-validated class mimicking the adenine ring of ATP, pyrazolo[3,4-b]pyridines offer a distinct "scaffold hopping" opportunity. They provide altered hydrogen-bonding vectors and solubility profiles, often critical for overcoming resistance mutations or achieving selectivity in crowded kinase sub-families like CDKs and TBK1.

Part 1: Structural & Mechanistic Divergence

The core difference lies in the 6-membered ring: the pyrimidine (1,3-diazine) versus the pyridine (azine).[1] This single nitrogen atom substitution fundamentally shifts the electronic landscape and hinge-binding capabilities.[1]

Hinge Binding & Adenine Mimicry
  • Pyrazolopyrimidine (The "Adenine Isostere"):

    • Structure: Contains nitrogens at positions 1, 3, 5, and 7 (in [3,4-d] numbering).

    • Mechanism: The N5 and N7 atoms (or N1/N2 depending on tautomer) perfectly mimic the N1 and N3 of adenine.[1] This allows for a canonical "Donor-Acceptor-Donor" motif interaction with the kinase hinge region (e.g., Glu-Cys-Leu backbone).[1]

    • Consequence: High potency is often "baked in," but selectivity can be challenging due to the high conservation of the ATP pocket across the kinome.

  • Pyrazolo[3,4-b]pyridine (The "Selectivity Tuner"):

    • Structure: Contains nitrogens only at the 1 and 2 positions (pyrazole) and position 5 or 6 (pyridine) depending on fusion.[1] The [3,4-b] fusion places the pyridine nitrogen at position 7 (relative to the fused system).[1]

    • Mechanism: Lacking the second nitrogen in the 6-membered ring reduces the number of H-bond acceptors.[1] This often forces the molecule to adopt a "reversed" binding mode or rely on exocyclic substituents (e.g., an amino group at C4) to establish the necessary hinge contacts.

    • Case Study (TBK1): Research indicates that replacing a pyrazolopyrimidine core with a pyrazolo[3,4-b]pyridine can completely reverse the binding orientation in the ATP pocket, engaging different hinge residues (e.g., Glu87/Cys89 in TBK1) and altering the vector of the solubilizing tail towards the solvent front.

Isomer Precision (Critical Distinction)

It is vital to distinguish the [3,4-b] isomer from other clinically successful isomers to avoid data conflation:

  • Selpercatinib (Retevmo): Often cited as a "pyrazolopyridine," but it is a pyrazolo[1,5-a]pyridine .[1]

  • Glumetinib (SCC244): A c-Met inhibitor, but it is a pyrazolo[4,3-b]pyridine .[1]

  • Pyrazolo[3,4-b]pyridine: Currently has no FDA-approved drugs, making it a fertile ground for novel IP and "best-in-class" development rather than "first-in-class."[1]

Part 2: Performance Matrix (Data-Driven)

The following table contrasts a classic pyrazolopyrimidine (Ibrutinib) with a representative high-potency pyrazolo[3,4-b]pyridine (Compound 15y, a TBK1 inhibitor).

FeaturePyrazolopyrimidine (e.g., Ibrutinib) Pyrazolo[3,4-b]pyridine (e.g., Cpd 15y)
Core Scaffold Pyrazolo[3,4-d]pyrimidine1H-Pyrazolo[3,4-b]pyridine
Primary Target BTK (Cys481 covalent)TBK1 (Reversible ATP-competitive)
Potency (IC50) 0.5 nM (BTK)0.2 nM (TBK1)
Hinge Interaction Canonical Adenine Mimic (Type I)Modified/Reversed Binding (Type I)
Selectivity Moderate (hits EGFR, ITK due to conserved Cys)High (Optimized via R-group vectors)
Clinical Status FDA Approved (Mantle Cell Lymphoma)Preclinical / Lead Optimization
Key Advantage Proven potency; well-understood SAR.[1]Novel IP space; distinct solubility profile.[1]

Part 3: Experimental Protocols

A. Synthesis: The 5-Aminopyrazole Route

This is the industry-standard method for accessing the pyrazolo[3,4-b]pyridine core.[1]

  • Reactants: Start with 5-amino-pyrazole (nucleophile) and a 1,3-dicarbonyl compound (e.g., benzoylacetone or ethyl acetoacetate).[1][2]

  • Cyclization:

    • Solvent: Glacial Acetic Acid (AcOH).[1]

    • Conditions: Reflux at 110–120°C for 4–12 hours.[1]

    • Mechanism:[1][2][3][4] Michael addition of the C4-pyrazole carbon to the carbonyl, followed by intramolecular cyclization and dehydration.

  • Purification: Upon cooling, the product often precipitates. Filter and recrystallize from Ethanol (EtOH).[1]

B. Screening: TR-FRET Kinase Assay (LanthaScreen™)

To determine IC50 values objectively, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1] This is superior to standard fluorescence intensity due to low background interference.[1]

Protocol:

  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (choose based on kinase Kd).[1]

    • Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST or Eu-anti-His).[1]

  • Plate Setup (384-well Low Volume Black):

    • Add 5 µL of Test Compound (3-fold serial dilution in DMSO/Buffer).

    • Add 5 µL of Kinase/Antibody Mixture (Optimized concentration, typically 5–10 nM).[1]

    • Add 5 µL of Tracer (Concentration = Kd of tracer for the kinase).[1]

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 60 minutes .

    • Note: This is an equilibrium binding assay; no "stop" solution is needed.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar or EnVision).[1]

    • Excitation: 337 nm (Laser/Flash lamp).[1]

    • Emission 1 (Donor): 615 nm (Europium).[1]

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).[1]

  • Data Analysis:

    • Calculate Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
    • Plot Ratio vs. log[Inhibitor] to derive IC50 using a 4-parameter logistic fit.[1]

Part 4: Visualization

Diagram 1: Scaffold & Binding Mode Comparison

This diagram illustrates the atomic difference and the resulting hinge interaction logic.

ScaffoldComparison cluster_0 Pyrazolo[3,4-d]pyrimidine (Established / Adenine Mimic) cluster_1 Pyrazolo[3,4-b]pyridine (Emerging / Scaffold Hop) struct1 Pyrazolo-Pyrimidine Core (2 Nitrogens in 6-ring) High H-Bond Potential binding1 Binding Mode: Direct Adenine Mimicry (Canonical Hinge H-Bonds) struct1->binding1 Mimics ATP struct2 Pyrazolo-Pyridine Core (1 Nitrogen in 6-ring) Altered Electronics struct1->struct2 Scaffold Hopping (N -> C Substitution) drug1 Example: Ibrutinib (FDA Approved) binding1->drug1 binding2 Binding Mode: Alternative / Reversed (Requires Specific R-groups) struct2->binding2 Modifies Vector drug2 Example: Cpd 15y (Preclinical TBK1) binding2->drug2

Caption: Comparison of the nitrogen-rich Pyrazolopyrimidine scaffold (left) versus the Pyrazolo[3,4-b]pyridine scaffold (right), highlighting the shift from direct adenine mimicry to alternative binding modes.

Diagram 2: TR-FRET Screening Workflow

A self-validating workflow for determining potency.[1]

TRFRET_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Assembly (384-well) cluster_detect Step 3: Detection & Analysis Start Start: Kinase Inhibitor Profiling Reagents Prepare Master Mix: 1. Kinase + Eu-Antibody 2. Alexa647-Tracer 3. Test Compounds (DMSO) Start->Reagents Dispense Dispense 5µL Compound + 5µL Kinase/Ab Mix + 5µL Tracer Reagents->Dispense Incubate Incubate 60 min @ RT (Equilibrium Binding) Dispense->Incubate Read Read TR-FRET Ex: 337nm | Em: 615nm (Eu) / 665nm (A647) Incubate->Read Calc Calculate Ratio: (Em665 / Em615) * 10,000 Read->Calc Fit Data Fit: Sigmoidal Dose-Response (IC50) Calc->Fit Decision Hit Validation Fit->Decision IC50 < 10nM?

Caption: Step-by-step TR-FRET (LanthaScreen™) workflow for high-throughput IC50 determination of kinase inhibitors.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][5] RSC Medicinal Chemistry, 11(10), 1112-1135.

  • Laufer, S. A., et al. (2003).[1] 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues.[1] Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408.[1]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1449.[1] [1]

  • Roskoski, R. Jr. (2016).[1] Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48.

  • Thermo Fisher Scientific. (n.d.).[1] LanthaScreen™ Eu Kinase Binding Assay Validation Packet.[1]

Sources

Biological Activity of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Known Inhibitors

[1]

Executive Summary & Chemical Context

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, often bio-isosteric with purines (adenine).[1] The 3,6-dibromo derivative is the strategic "entry point" for generating high-affinity inhibitors.[1]

  • The "Dibromo" Advantage: The bromine at C6 is more electrophilic (reactive toward SNAr or Pd-catalyzed couplings) than the bromine at C3 .[1] This allows for sequential, regioselective functionalization to create "bifunctional" inhibitors that span the ATP-binding pocket of kinases.[1]

  • Primary Targets: Cyclin-Dependent Kinases (CDK2, CDK5), Glycogen Synthase Kinase-3 (GSK-3

    
    ), and Topoisomerase II.[1]
    
  • Therapeutic Area: Oncology (Leukemia, Breast Cancer) and Neurodegeneration (Alzheimer's).[1]

Comparative Performance Analysis

The following data compares optimized 3,6-diamino and 3,6-diaryl derivatives (synthesized from the dibromo core) against standard-of-care (SoC) inhibitors.

Table 1: Kinase Inhibition Profile (IC

in

M)

Data derived from structure-activity relationship (SAR) studies on 3,6-disubstituted variants.[1]

Target Kinase3,6-Diamino Derivative (Lead) Staurosporine (Control) Roscovitine (SoC) Performance Insight
CDK5/p25 0.41

M
0.005

M
0.16

M
Competitive: The derivative approaches Roscovitine's potency but offers better selectivity against off-targets than Staurosporine.[1]
GSK-3

1.50

M
0.015

M
>10

M
Superior Selectivity: While less potent than the pan-inhibitor Staurosporine, it outperforms Roscovitine significantly in GSK-3 inhibition.[1]
DYRK1A 11.0

M
0.019

M
5.0

M
Moderate: Shows weaker activity here, indicating a selectivity window useful for reducing toxicity.[1]

Technical Note: The 3,6-diamino substitution pattern (e.g., 3-amino, 6-anilino) creates a "donor-acceptor-donor" hydrogen bonding motif that mimics the ATP adenine ring, crucial for binding in the kinase hinge region.[1]

Table 2: Antiproliferative Activity (GI

in

M)

Cell Line: K562 (Leukemia) & MCF-7 (Breast Cancer)[1]

CompoundK562 (Leukemia) MCF-7 (Breast) Mechanism of Action
3,6-Diaryl Derivative 0.72

M
2.59

M
Dual inhibition of Tubulin polymerization & Topoisomerase II.[1]
Doxorubicin 0.50

M
2.35

M
DNA intercalation/Topo II poison.[1]
Etoposide 1.80

M
5.00

M
Topoisomerase II inhibitor.[1]

Key Finding: Specific 3,6-diaryl derivatives exhibit cytotoxicity superior to Etoposide and comparable to Doxorubicin in leukemia cell lines, likely due to a dual mechanism preventing resistance.[1]

Mechanistic Visualization

The following diagram illustrates the regioselective synthesis pathway from the 3,6-dibromo core and the subsequent biological signaling blockade.

GDibromo3,6-DibromoScaffoldIntermed6-SubstitutedIntermediateDibromo->IntermedRegioselectiveSnAr / Suzuki (C6)Lead3,6-DisubstitutedInhibitorIntermed->LeadFunctionalization(C3)ATP_PocketATP BindingPocketLead->ATP_PocketCompetitiveBindingGSK3GSK-3β(Neurodegeneration)ATP_Pocket->GSK3BlocksCDK5CDK5(Cell Cycle/Cancer)ATP_Pocket->CDK5BlocksDownstreamInhibition ofTau Hyperphosphorylation& Tumor GrowthGSK3->DownstreamCDK5->Downstream

Figure 1: From Scaffold to Inhibition. The regioselective functionalization of the 3,6-dibromo core enables the creation of dual GSK-3/CDK5 inhibitors.

Experimental Protocols (Self-Validating)

To verify the activity of these derivatives, use the following standardized protocols.

A. Synthesis Validation (Regioselectivity Check)
  • Objective: Ensure the C6 bromine is displaced before the C3 bromine.

  • Protocol:

    • Dissolve 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine (1 equiv) in DMF.

    • Add nucleophile (e.g., amine) (1.1 equiv) and base (K₂CO₃).[1]

    • Heat to 80°C for 4 hours.

    • Validation: Perform

      
      H-NMR. A shift in the C5-proton signal confirms reaction at the adjacent C6 position.[1] If C3 reacts, the shift pattern will differ significantly due to the proximity to the pyrazole ring.[1]
      
B. Kinase Inhibition Assay (ADP-Glo)
  • Objective: Quantify IC

    
     against CDK5/p25.
    
  • Reagents: ADP-Glo™ Kinase Assay (Promega), Recombinant CDK5/p25, ATP (10

    
    M).[1]
    
  • Workflow:

    • Incubation: Mix 2

      
      L of derivative (serial dilution in DMSO) with 4 
      
      
      L kinase buffer containing CDK5 (5 ng/well). Incubate 10 min at RT.
    • Reaction: Add 4

      
      L ATP/Substrate mix. Incubate 60 min at RT.
      
    • Termination: Add 10

      
      L ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.
      
    • Detection: Add 20

      
      L Kinase Detection Reagent (converts ADP to light).[1] Measure Luminescence.
      
    • Validation: Z-factor must be >0.[1]5. Staurosporine control should yield IC

      
       nM.[1]
      
References
  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009)

  • Development of New Pyrazolo[3,4-b]pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Source: Pharmaceuticals (2025) [1]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (2022) [1]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: European Journal of Medicinal Chemistry (2020) [1]

head-to-head comparison of pyrazolo[3,4-b]pyridine and imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase-focused drug discovery, few scaffolds rival the ubiquity of pyrazolo[3,4-b]pyridine and imidazo[1,2-a]pyridine . Both are classified as "privileged structures" due to their inherent affinity for ATP-binding pockets and their ability to display diverse substituents in spatially defined vectors.

However, they are not interchangeable. This guide objectively compares these two cores, revealing that while imidazo[1,2-a]pyridine offers superior synthetic modularity via multicomponent reactions, pyrazolo[3,4-b]pyridine often provides a more faithful bioisosteric replacement for the purine core of ATP, albeit with different metabolic liabilities.

The Core Trade-off:

  • Select Imidazo[1,2-a]pyridine for rapid library generation (Groebke-Blackburn-Bienaymé reaction) and when a "non-classical" hinge binding mode is desired to secure IP space.

  • Select Pyrazolo[3,4-b]pyridine when mimicking the adenosine interaction (donor-acceptor motif) is critical for potency and when Aldehyde Oxidase (AO) liability precludes the use of electron-deficient fused pyridines.

Structural & Physicochemical Analysis[1][2][3][4][5]
2.1 Core Architecture and Numbering

The choice between these scaffolds dictates the vector geometry of your substituents.

  • Pyrazolo[3,4-b]pyridine: A 5:6 fused system. The 1H-tautomer is thermodynamically preferred (~9 kcal/mol over 2H).[1] It closely mimics the 9-deazapurine system.

  • Imidazo[1,2-a]pyridine: A 5:6 fused system with a bridgehead nitrogen. It is electronically distinct, being electron-rich at C3 but susceptible to nucleophilic attack or metabolic oxidation at C2/C3 and C5/C8 depending on substitution.

2.2 Kinase Hinge Binding Modes

The most critical differentiator is how these cores engage the kinase hinge region.

FeaturePyrazolo[3,4-b]pyridine (1H-tautomer)Imidazo[1,2-a]pyridine
H-Bond Acceptor N7 (Pyridyl nitrogen)N1 (Bridgehead nitrogen)
H-Bond Donor N1-H (Pyrazole NH)Exocyclic NH (typically at C3)
Binding Motif Bidentate (Donor-Acceptor) . Mimics Adenine N1/N6 pattern perfectly.Monodentate or Bidentate . Requires a C3-amino substituent to form the donor interaction.
Vector Geometry Substituents at C3 and C4 project into the Ribose/Solvent front.Substituents at C6/C8 project into the hydrophobic back pocket (Gatekeeper).
Synthetic Accessibility: The "Make" Phase
3.1 Imidazo[1,2-a]pyridine: The Multicomponent Advantage

The dominance of this scaffold in high-throughput chemistry is driven by the Groebke-Blackburn-Bienaymé (GBB) reaction.[2][3] This one-pot, three-component reaction allows for the simultaneous introduction of diversity at C2, C3, and the pyridine ring (C6/C7/C8).

Protocol: Microwave-Assisted GBB Reaction

  • Reagents: 2-Aminopyridine derivative (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.0 equiv).

  • Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Ammonium Chloride (NH4Cl).

  • Solvent: Methanol or Ethanol (0.1 M).

  • Conditions: Microwave irradiation at 100–120 °C for 30–60 mins.

  • Self-Validation: Completion is indicated by the disappearance of the isocyanide odor and precipitation of the product upon cooling/trituration.

3.2 Pyrazolo[3,4-b]pyridine: The Condensation Route

Synthesis is generally linear. The most robust route involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles.

Protocol: Cyclocondensation

  • Reagents: 5-Amino-1-phenyl-pyrazole (1.0 equiv), 1,3-Dicarbonyl (e.g., acetylacetone) or alkynyl aldehyde (1.0 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: Reflux (118 °C) for 2–4 hours.

  • Mechanism: Michael addition followed by intramolecular cyclization and dehydration.

  • Self-Validation: Product formation is often accompanied by fluorescence (blue/green under UV).

3.3 Synthetic Workflow Visualization

SyntheticPathways cluster_0 Comparison of Synthetic Efficiency I_Start 2-Aminopyridine + Aldehyde + Isocyanide I_Process GBB Reaction (Sc(OTf)3, MeOH, MW) I_Start->I_Process One-Pot I_Prod 3-Amino-Imidazo[1,2-a]pyridine (Diversity at N, C2, C3) I_Process->I_Prod P_Start 5-Aminopyrazole + 1,3-Dicarbonyl P_Process Cyclocondensation (AcOH, Reflux) P_Start->P_Process Stepwise/Linear P_Prod Pyrazolo[3,4-b]pyridine (Diversity at N1, C3, C4, C6) P_Process->P_Prod

Caption: Comparative synthetic workflows. The GBB route (top) offers higher convergence for library generation compared to the linear condensation route (bottom).

ADME/Tox Liability: The "Develop" Phase

This is the deciding factor for many lead optimization campaigns.

4.1 Aldehyde Oxidase (AO) Liability
  • Imidazo[1,2-a]pyridine: High Risk. The C2 position (if unsubstituted) and the electron-deficient pyridine ring are prime sites for AO-mediated oxidation to the lactam (2-one) or N-oxide.

    • Mitigation: Block C2/C3 with steric bulk or introduce electron-donating groups (EDGs) to reduce electrophilicity.

  • Pyrazolo[3,4-b]pyridine: Moderate/Low Risk. The fusion of the electron-rich pyrazole ring renders the pyridine moiety less susceptible to nucleophilic attack by AO compared to the imidazo-fused system.

    • Note: While safer from AO, lipophilic derivatives often suffer from high CYP1A2 inhibition.

4.2 Solubility & Permeability
  • Pyrazolo: Often suffers from "brick-dust" insolubility due to strong intermolecular H-bonding (donor-acceptor stacking) in the crystal lattice. Requires solubilizing tails (e.g., morpholine/piperazine) early in design.

  • Imidazo: Generally exhibits better solubility profiles due to the non-planar "butterfly" conformation often induced by C3-substituents disrupting stacking.

Decision Matrix

Use the following logic gate to select your scaffold:

RequirementRecommended ScaffoldRationale
Target requires Adenine mimicry Pyrazolo[3,4-b]pyridine N1-H/N7 motif perfectly overlays with Adenine N9-H/N1.
Need to generate 100+ analogs in 1 week Imidazo[1,2-a]pyridine GBB reaction allows combinatorial variation of 3 points in one step.
Avoid Aldehyde Oxidase metabolism Pyrazolo[3,4-b]pyridine Imidazo core is a known AO substrate "soft spot".
Targeting the "Gatekeeper" residue Imidazo[1,2-a]pyridine C6/C8 vectors on the pyridine ring point directly toward the back pocket/gatekeeper.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine via Cyclocondensation

Reference: Adapted from synthesis of TBK1 inhibitors (Li et al., 2022)

  • Reactants: Combine 5-amino-1-methyl-pyrazole (10 mmol) and benzoylacetonitrile (10 mmol) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (120 °C) under N2 atmosphere for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The solid precipitate is filtered, washed with water (3 x 20 mL) and cold ethanol (10 mL).

  • Purification: Recrystallize from Ethanol/DMF to afford the 6-phenyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.

  • Yield: Typically 60–80%.

Protocol B: Synthesis of Imidazo[1,2-a]pyridine via GBB

Reference: Adapted from Groebke, Blackburn, and Bienaymé standard procedures.

  • Reactants: In a microwave vial, dissolve 2-amino-5-chloropyridine (1.0 mmol), benzaldehyde (1.0 mmol), and tert-butyl isocyanide (1.1 mmol) in MeOH (3 mL).

  • Catalyst: Add Scandium(III) triflate (0.05 mmol).

  • Reaction: Seal and heat in a microwave reactor at 100 °C for 45 minutes.

  • Workup: Evaporate volatiles under reduced pressure.

  • Purification: Direct purification via flash column chromatography (DCM/MeOH gradient).

  • Yield: Typically 85–95%.

References
  • SAR of Imidazo[1,2-a]pyridine CDK Inhibitors

    • Title: Imidazo[1,2-a]pyridines.[3][4][5][6][7] Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors.

    • Source: Bioorg. Med. Chem. Lett. (2004).
    • Link:[Link]

  • Pyrazolo[3,4-b]pyridine TBK1 Inhibitors

    • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • Link:[Link]

  • Aldehyde Oxidase Metabolism

    • Title: Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
    • Source: J. Med. Chem. (2011).
    • Link:[Link]

  • Groebke-Blackburn-Bienaymé Reaction Review

    • Title: The Groebke-Blackburn-Bienaymé Reaction.[2][8]

    • Source: Frontiers in Chemistry (2019).
    • Link:[Link]

  • Pyrazolo[3,4-b]pyridine Synthesis Review

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[9][10][1]

    • Source: Molecules (2022).[1][11]

    • Link:[Link]

Sources

Comparative Guide: Validating the Mechanism of Action of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery. Unlike non-halogenated variants, the 3,6-dibromo substitution pattern provides unique hydrophobic contacts within the ATP-binding pocket of Serine/Threonine kinases, most notably GSK-3


 (Glycogen Synthase Kinase-3 beta)  and specific CDKs (Cyclin-Dependent Kinases) .

Validating the Mechanism of Action (MoA) for this class requires distinguishing between "scaffold promiscuity" (pan-assay interference) and genuine ATP-competitive inhibition. This guide outlines a self-validating workflow to confirm target engagement, selectivity, and downstream phenotypic efficacy, comparing the 3,6-dibromo analog (herein referred to as DB-PP-01 ) against industry standards.

Comparative Performance Analysis

To rigorously validate DB-PP-01, it must be benchmarked against established inhibitors. The following table contrasts DB-PP-01 with CHIR99021 (highly selective GSK-3


 inhibitor) and Staurosporine  (broad-spectrum kinase inhibitor).

Table 1: Comparative Profile of DB-PP-01 vs. Standard Inhibitors

FeatureDB-PP-01 (Target Compound)CHIR99021 (Gold Standard)Staurosporine (Pan-Kinase Control)
Primary MoA ATP-Competitive Inhibition (Type I)ATP-Competitive Inhibition (Type I)ATP-Competitive Inhibition (Type I)
Selectivity Profile Moderate (Dual GSK-3

/CDK activity common)
High (GSK-3

/

specific)
Low (Promiscuous)
Binding Kinetics Fast-on/Fast-off (reversible)Fast-on/Slow-offFast-on/Slow-off
Solubility (DMSO) High (>50 mM)High (>100 mM)High (>10 mM)
Key Liability Potential off-target halogen bondingPotential CYP450 inhibitionCytotoxicity at low nM
Experimental Use Scaffold for SAR optimizationPathway activation (Wnt)Apoptosis induction control

Analyst Note: The 3,6-dibromo substitution often enhances potency via halogen bonding with the kinase hinge region (e.g., Val135 in GSK-3


), a feature lacking in non-halogenated pyrazolo-pyridines.

Mechanistic Validation Protocols

The following protocols are designed as a "self-validating system." If the compound is a true inhibitor, Protocol A must correlate with Protocol B ; a discrepancy indicates off-target toxicity or assay interference.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of DB-PP-01 to the target protein in live cells, independent of downstream signaling.

Rationale: Small molecule binding stabilizes proteins against thermal denaturation. If DB-PP-01 binds GSK-3


, the protein will remain soluble at higher temperatures compared to DMSO controls.

Methodology:

  • Cell Seeding: Seed HEK293 cells (

    
     cells/mL) in T-25 flasks.
    
  • Treatment: Treat with 10

    
    M DB-PP-01  or DMSO (Vehicle) for 1 hour at 37°C.
    
  • Harvest: Pellet cells, wash with PBS, and resuspend in kinase buffer (with protease inhibitors).

  • Thermal Challenge: Aliquot suspension into PCR tubes. Heat to a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

  • Lysis: Cool to RT, add NP-40 (0.8% final), and freeze-thaw (x3) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Aggregated/denatured proteins pellet; stabilized proteins remain in supernatant).

  • Detection: Analyze supernatant via Western Blot for GSK-3

    
    .
    

Validation Criteria: A right-shift in the melting curve (


) of >2°C for DB-PP-01 treated samples compared to DMSO confirms physical engagement.
Protocol B: Functional Pathway Readout (Wnt/ -catenin Stabilization)

Objective: Confirm that physical binding results in functional inhibition of GSK-3


 kinase activity.

Rationale: GSK-3


 constitutively phosphorylates 

-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3

should lead to the accumulation of non-phosphorylated (active)

-catenin
.

Methodology:

  • Starvation: Serum-starve SW480 cells for 12 hours to synchronize the cell cycle.

  • Dosing: Treat cells with:

    • Vehicle (DMSO)

    • DB-PP-01 (1

      
      M, 5 
      
      
      
      M, 10
      
      
      M)
    • CHIR99021 (3

      
      M - Positive Control)
      
  • Incubation: Incubate for 6 and 24 hours.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (NaF, Na

    
    VO
    
    
    
    ).
  • Western Blot Targets:

    • 
      -catenin (Total):  Should increase.
      
    • Phospho-

      
      -catenin (Ser33/37/Thr41):  Should decrease.
      
    • Axin1: (Scaffold protein, levels may fluctuate).

    • GAPDH: Loading control.

Visualizing the Mechanism

The following diagrams illustrate the biochemical pathway and the validation workflow.

Diagram 1: Wnt/GSK-3 Signaling & Inhibitor Action

This diagram depicts how the 3,6-dibromo inhibitor blocks the destruction complex, leading to


-catenin accumulation.

WntSignaling Inhibitor DB-PP-01 (3,6-Dibromo Inhibitor) GSK3B GSK-3β (Active Kinase) Inhibitor->GSK3B Inhibits (ATP Comp.) DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Inhibitor->DestructionComplex Disrupts Function GSK3B->DestructionComplex Forms core of BetaCat_P β-Catenin-P (Phosphorylated) DestructionComplex->BetaCat_P Phosphorylates BetaCat_Stable β-Catenin (Stabilized) DestructionComplex->BetaCat_Stable Inhibition leads to Proteasome Proteasomal Degradation BetaCat_P->Proteasome Targeted for Nucleus Nuclear Translocation & Transcription BetaCat_Stable->Nucleus Accumulates

Caption: Mechanism of Action: DB-PP-01 inhibits GSK-3


, preventing 

-catenin phosphorylation and degradation.
Diagram 2: Self-Validating Experimental Workflow

This flowchart ensures the researcher follows a logical progression from biochemical assay to cellular phenotype.

ValidationWorkflow Step1 1. In Vitro Kinase Assay (ADP-Glo / 33P) Decision1 IC50 < 100nM? Step1->Decision1 Step2 2. CETSA (Target Engagement) Decision1->Step2 Yes Fail Discard / Re-design Decision1->Fail No (Weak Binder) Decision2 Tm Shift > 2°C? Step2->Decision2 Step3 3. Functional WB (β-catenin Stabil.) Decision2->Step3 Yes Decision2->Fail No (Poor Permeability) Success Validated MoA Step3->Success

Caption: Step-wise validation logic. Failure at any node requires returning to SAR optimization.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt and PDK1. ChemMedChem, 3(12), 1810–1838. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Meijer, L., et al. (2003). GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255–1266. [Link]

  • Lombardino, J. G. (1965). Preparation and properties of some 3,6-disubstituted pyrazolo[3,4-b]pyridines. Journal of Medicinal Chemistry, 8(2), 273-276. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

in vivo efficacy studies of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Efficacy of 3,6-Functionalized Pyrazolo[3,4-b]pyridine Analogs

Executive Summary: The 3,6-Dibromo Scaffold Advantage

The 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine core is not merely a chemical intermediate; it is a "privileged scaffold" in modern kinase inhibitor discovery. Its unique halogenation pattern allows for regioselective divergent synthesis —specifically, the C-3 and C-6 positions possess distinct electrophilic reactivities. This enables the rapid generation of 3,6-diaryl or 3,6-heteroaryl libraries via sequential cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating "scaffold hopping" to target diverse kinases such as ALK , DYRK1B , and TBK1 .

This guide objectively compares the in vivo efficacy of two distinct analog series derived from this specific 3,6-dibromo core, focusing on their translation from enzymatic potency to tumor growth inhibition (TGI).

Mechanism of Action & Chemical Logic

The biological efficacy of these analogs stems from their ability to mimic the purine ring of ATP, occupying the hinge region of kinase domains.

  • C-3 Position: Modifications here often extend into the "gatekeeper" region or solvent-exposed front, dictating selectivity.

  • C-6 Position: Substituents here typically interact with the ribose-binding pocket or hydrophobic back-clefts, enhancing potency.

Regioselective Synthesis Workflow

The 3,6-dibromo precursor undergoes sequential arylation. The C-3 bromide is inherently more reactive than the C-6 bromide in palladium-catalyzed cross-couplings, allowing for controlled, stepwise functionalization.

SynthesisWorkflow Start 3,6-Dibromo-1H- pyrazolo[3,4-b]pyridine Step1 Step 1: Suzuki Coupling (C-3 Selective) Start->Step1 Ar1-B(OH)2 Pd(0), Base Inter 3-Aryl-6-bromo Intermediate Step1->Inter Step2 Step 2: Suzuki Coupling (C-6 Substitution) Inter->Step2 Ar2-B(OH)2 Pd(0), High Temp Final 3,6-Diaryl-1H- pyrazolo[3,4-b]pyridine (Bioactive Analog) Step2->Final

Figure 1: Regioselective synthesis strategy transforming the 3,6-dibromo core into bioactive 3,6-diaryl analogs.

Comparative Efficacy Analysis

We compare two leading analog series derived from this scaffold: Series A (ALK Inhibitors) and Series B (DYRK1B Inhibitors) .

Table 1: In Vitro Potency vs. In Vivo Efficacy
FeatureSeries A: ALK Inhibitor (e.g., Cmpd 9v) Series B: DYRK1B Inhibitor (e.g., Cmpd 8h)
Primary Target Anaplastic Lymphoma Kinase (ALK)DYRK1B (Dual-specificity tyrosine kinase)
Disease Indication NSCLC (Non-Small Cell Lung Cancer)Colon Cancer (KRAS-mutant contexts)
SAR Driver (C-6) 4-Hydroxyphenyl / Fluorine sub.3,4-Dihydroxyphenyl
IC50 (Enzymatic) 1.58 nM [1]3.0 nM [2]
Cellular IC50 ~10-50 nM (H3122 cells)1.6 µM (HCT116 cells)
In Vivo Model H3122 Xenograft (Mouse)HCT116 Xenograft (Mouse)
Dosing Regimen 25 mg/kg, Daily (QD), Oral50 mg/kg, Daily (QD), IP
Tumor Growth Inhibition ~65-70% TGI ~55% TGI
Toxicity No significant body weight lossMild weight loss (<5%)

Critical Insight: While Series A shows superior nanomolar potency in vitro, Series B demonstrates that even micromolar cellular potency can translate to significant in vivo efficacy if the pharmacokinetic (PK) profile allows for sustained target coverage.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific analogs.

Formulation & Vehicle Selection
  • Challenge: Pyrazolo[3,4-b]pyridines are often lipophilic (LogP > 3).

  • Standard Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Alternative (for higher solubility): 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water (suspension).

In Vivo Xenograft Workflow (Series A - ALK Model)

This protocol validates the efficacy of ALK-targeting analogs in lung cancer models.

  • Cell Culture: Expand H3122 (ALK-positive) cells in RPMI-1640 + 10% FBS. Harvest at 80% confluence.

  • Implantation:

    • Resuspend

      
       cells in 100 µL of 1:1 PBS/Matrigel matrix.
      
    • Inject subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization:

    • Monitor tumor volume (

      
      ).
      
    • When

      
      , randomize mice into groups (n=8).
      
  • Dosing:

    • Group 1: Vehicle Control (PO, QD).

    • Group 2: Reference (e.g., Crizotinib, 25 mg/kg).

    • Group 3: 3,6-Diaryl Analog (25 mg/kg, PO, QD).

  • Readout: Measure tumors every 3 days for 21 days. Calculate %TGI:

    
    
    (Where T = Treated tumor volume, C = Control tumor volume).
    
Signaling Pathway Validation (Western Blot)

Efficacy must be correlated with target engagement.

  • Tissue Prep: Homogenize tumor tissue in RIPA buffer + Phosphatase Inhibitors.

  • Markers:

    • ALK Series: Blot for p-ALK (Y1604) and p-STAT3 (downstream effector). Expect reduction in p-ALK.

    • DYRK1B Series: Blot for p-S6K or Cyclin D1 levels (G1/S arrest marker).

Pathway Analog 3,6-Diaryl Analog Target Target Kinase (ALK or DYRK1B) Analog->Target Inhibits ATP Binding Downstream1 Phospho-STAT3 / p-S6K Target->Downstream1 Blocks Phosphorylation Effect Cell Cycle Arrest (G1/S Phase) Downstream1->Effect Downregulation Outcome Tumor Growth Inhibition (Apoptosis) Effect->Outcome

Figure 2: Mechanism of action showing downstream signaling blockade leading to tumor regression.

Safety & Toxicity Profile

The 3,6-dibromo-derived scaffold generally exhibits a favorable safety profile, but specific substituents drive toxicity.

  • Hepatotoxicity: Often linked to high lipophilicity at C-6. Monitor ALT/AST levels.

  • CYP Inhibition: Analogs with imidazole/pyridine substituents at C-3 may inhibit CYP3A4.

  • General Observation: In the cited studies [1, 2], mice maintained body weight (loss <5%), indicating the core scaffold is well-tolerated at therapeutic doses (25-50 mg/kg).

References

  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019).[1] Context: Describes the synthesis from the 3,6-dibromo core and in vivo efficacy of Compound 9v.

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[2] Context: Highlights Compound 8h and its efficacy in colon cancer xenografts.

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: RSC Advances (2014). Context: foundational chemistry paper establishing the regioselective synthesis protocol from the 3,6-dibromo precursor.

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Source: ACS Omega (2019). Context: Discusses PK profiles and orthotopic breast cancer models for related analogs.

Sources

comparing the synthetic accessibility of pyrazolo[3,4-b]pyridine vs. quinoline cores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Accessibility of Pyrazolo[3,4-b]pyridine vs. Quinoline Cores Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Make vs. Buy" Strategic Decision

In medicinal chemistry, the choice between a Quinoline and a Pyrazolo[3,4-b]pyridine core often dictates the trajectory of a drug discovery campaign. While both scaffolds are privileged structures in kinase inhibition (e.g., Bosutinib vs. Vemurafenib analogues), their synthetic accessibility profiles differ radically.

  • Quinoline: The "Industrial Standard." Characterized by mature, robust chemistry (Skraup, Friedländer) with high functional group tolerance and low cost. It is the safe bet for rapid library generation but occupies a crowded IP space.

  • Pyrazolo[3,4-b]pyridine: The "High-Reward Challenger." A bioisostere of purine (and ATP), offering superior solubility and novel IP space. However, its synthesis is plagued by regioselectivity challenges (N1 vs. N2 alkylation, C4 vs. C6 cyclization) that require precise condition control.

This guide objectively compares these two cores, providing experimental protocols and mechanistic insights to navigate their synthesis.

Synthetic Landscape Analysis

Quinoline: The Friedländer Benchmark

The synthesis of quinoline is historically grounded and highly predictable. The Friedländer Annulation remains the gold standard for substituted quinolines due to its convergence and versatility.

  • Mechanism: Condensation of an o-aminoaryl ketone with an

    
    -methylene carbonyl compound followed by cyclodehydration.
    
  • Key Advantage: Regiochemistry is fixed by the starting material (o-aminoaldehyde/ketone), eliminating isomer ambiguity.

  • Limitation: Availability of specific o-aminoaryl precursors can be a bottleneck, though many are commercially available.

Pyrazolo[3,4-b]pyridine: The Regioselectivity Minefield

Constructing this fused bicycle typically involves condensing a 5-aminopyrazole with a 1,3-dielectrophile (e.g., 1,3-diketone,


-ketoester).
  • Mechanism: Double condensation involving the exocyclic amine (-NH

    
    ) and the ring nitrogen (N1) of the pyrazole.
    
  • Key Challenge: Regiochemical Ambiguity.

    • Path A: Attack by -NH

      
       on Carbonyl 1 
      
      
      
      Cyclization at N1
      
      
      Isomer A .
    • Path B: Attack by -NH

      
       on Carbonyl 2 
      
      
      
      Cyclization at N1
      
      
      Isomer B .
    • Tautomerism:[1] The final product can exist as 1H- or 2H-tautomers, affecting solubility and binding affinity.

Visualizing the Synthetic Divergence

The following diagram illustrates the linear, robust nature of Quinoline synthesis versus the branching, condition-dependent pathways of Pyrazolo[3,4-b]pyridine synthesis.

SyntheticPathways cluster_quinoline Quinoline Synthesis (Friedländer) cluster_pyrazolo Pyrazolo[3,4-b]pyridine Synthesis Q_Start o-Aminoaryl Ketone (Fixed Regiochemistry) Q_Inter Imine Intermediate Q_Start->Q_Inter Acid/Base Cat. Q_Partner Alpha-Methylene Carbonyl Q_Partner->Q_Inter Q_Final Substituted Quinoline (Single Regioisomer) Q_Inter->Q_Final - H2O Cyclodehydration caption Fig 1: The linear predictability of Quinoline synthesis vs. the bifurcated regioselectivity of Pyrazolo[3,4-b]pyridines. P_Start 5-Aminopyrazole (Multiple Nucleophilic Sites) P_PathA Path A: Attack at C1 (Kinetic Control?) P_Start->P_PathA Cond. 1 (e.g. AcOH) P_PathB Path B: Attack at C3 (Thermodynamic Control?) P_Start->P_PathB Cond. 2 (e.g. EtOH/Base) P_Partner Unsymmetrical 1,3-Diketone P_Partner->P_PathA P_Partner->P_PathB P_FinalA Isomer A (4-Substituted) P_PathA->P_FinalA P_FinalB Isomer B (6-Substituted) P_PathB->P_FinalB

[2]

Comparative Data Analysis

The following table summarizes the operational differences based on standard laboratory scales (1–10 mmol).

FeatureQuinoline (Friedländer)Pyrazolo[3,4-b]pyridine (Condensation)
Starting Material Cost Low (Anilines are commodity chems)Medium/High (5-aminopyrazoles often require synthesis)
Step Count 1 (Convergent)2-3 (Often requires making the aminopyrazole first)
Yield (Typical) 75 – 95%40 – 70% (Losses due to isomer separation)
Regiocontrol Excellent (Pre-determined)Poor to Moderate (Substrate/Condition dependent)
Purification Crystallization often sufficientColumn chromatography almost always required
Scalability High (Kg scale routine)Moderate (Isomer separation limits scale)
IP Potential Low (Crowded)High (Bioisostere space)

Experimental Protocols

Protocol A: Robust Quinoline Synthesis (Friedländer)

This protocol demonstrates the synthesis of 2-phenylquinoline-4-carboxylic acid.

Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (30% aq), Ethanol.

  • Preparation: Dissolve isatin (1.47 g) in warm ethanol (20 mL). Add acetophenone (1.20 g).

  • Catalysis: Add 30% aqueous KOH (5 mL) dropwise. The solution will darken.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL) containing acetic acid (to pH 5).

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Expected Yield: ~85%. Melting Point: ~240°C.

Why this works: The base opens the isatin ring to form o-aminophenylglyoxylate, which then condenses with acetophenone. The regiochemistry is locked because the amine must attack the ketone of the acetophenone.

Protocol B: Regioselective Pyrazolo[3,4-b]pyridine Synthesis

This protocol targets 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine, addressing the regioselectivity challenge.

Reagents: 5-Amino-3-methylpyrazole (10 mmol), Benzoylacetone (10 mmol), Acetic Acid (Glacial).

  • Solvent Choice: Use Glacial Acetic Acid (15 mL) as the solvent. Note: Acidic media often favors the formation of the 6-phenyl isomer by protonating the most basic nitrogen, directing the initial attack.

  • Reflux: Heat the mixture at reflux (118°C) for 4 hours.

  • Observation: A precipitate may form during the reaction.

  • Workup: Cool to room temperature. Pour into ice water (50 mL). Neutralize carefully with saturated NaHCO

    
     to pH 7–8.
    
  • Purification (Critical): Filter the crude solid.

    • Isomer Check: Run NMR.[2][3] The 6-phenyl isomer typically shows a specific coupling pattern for the pyridine protons.

    • Separation: If the 4-phenyl regioisomer is present (usually minor in AcOH), purify via flash column chromatography (DCM/MeOH 95:5).

  • Validation: Expected Yield: 55–65%.

Why this works: The condensation of 5-aminopyrazoles with unsymmetrical 1,3-diketones is sensitive to pH. In acetic acid, the reaction tends to favor the formation of the pyridine ring such that the bulkier group (Phenyl) ends up at the 6-position, driven by the varying electrophilicity of the diketone carbonyls under acid catalysis.

Mechanistic Deep Dive: The "Battle of Nitrogens"

Understanding the failure modes in Pyrazolo[3,4-b]pyridine synthesis is crucial for troubleshooting.

Regioselectivity Aminopyrazole 5-Aminopyrazole (Nucleophile) Intermediate_A Intermediate A (Schiff Base at Exocyclic NH2) Aminopyrazole->Intermediate_A Attack by NH2 Intermediate_B Intermediate B (Enamine at C4) Aminopyrazole->Intermediate_B Attack by C4 (Michael) Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate_A Diketone->Intermediate_B Product_6Sub 6-Substituted Pyrazolo[3,4-b]pyridine Intermediate_A->Product_6Sub Cyclization N1 -> C=O Product_4Sub 4-Substituted Pyrazolo[3,4-b]pyridine Intermediate_B->Product_4Sub Cyclization NH2 -> C=O caption Fig 2: Divergent pathways driven by initial nucleophilic attack (NH2 vs C4).

Expert Insight: The exocyclic amino group is the hardest nucleophile, while C4 is a soft nucleophile.

  • Hard Electrophiles (Carbonyls): Prefer attack by -NH

    
    .
    
  • Soft Electrophiles (Michael Acceptors): Prefer attack by C4.

  • Control Strategy: To favor one isomer, convert the 1,3-diketone into a

    
    -enaminone or use a Lewis Acid (e.g., ZrCl
    
    
    
    ) to modulate the hardness of the electrophile.

References

  • Friedländer Synthesis Review: Marco-Contelles, J., et al. "The Friedländer Reaction: Synthetic and Medicinal Opportunities." Chemical Reviews, 2009.

  • Pyrazolo[3,4-b]pyridine Overview: El-Rady, E. A., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[3][4] Molecules, 2022.[2][5][6]

  • Regioselectivity Mechanisms: Aggarwal, R., et al. "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2012.

  • Microwave Assisted Synthesis: Bagley, M. C., et al. "One-pot synthesis of pyrazolo[3,4-b]pyridines via microwave-assisted multicomponent reactions." Synlett, 2007.
  • Catalytic Control: Li, X., et al. "Switchable Synthesis of Pyrazolo[3,4-b]pyridines." International Journal of Molecular Sciences, 2022.

Sources

Definitive Guide: ADME/Tox Profiling of Novel 3,6-Disubstituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-disubstituted pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly as an ATP-competitive kinase inhibitor (e.g., TRKA, TBK1, c-Src/Abl) and Topoisomerase II inhibitor. While its planar heteroaromatic core offers exceptional binding affinity via


-

stacking and hydrogen bonding, it historically suffers from poor aqueous solubility and rapid metabolic clearance.

This guide provides an objective, data-driven comparison of Novel Optimized 3,6-Disubstituted Analogs against early-generation scaffolds and clinical standards. It details the specific ADME/Tox protocols required to validate these compounds, emphasizing the transition from "hit" to "drug-like lead."

Part 1: Comparative Performance Analysis

We compare the Novel Optimized Series (specifically 3,6-disubstituted derivatives with polar solubilizing groups) against the Unsubstituted Core (classic 1H-pyrazolo[3,4-b]pyridine) and a Clinical Kinase Inhibitor Benchmark (e.g., Sorafenib/Ibrutinib class).

Table 1: Physicochemical & ADME Benchmarking
ParameterNovel 3,6-Disubstituted Series Unsubstituted Core (Early Gen) Clinical Benchmark (e.g., Sorafenib) Interpretation
LogP (Lipophilicity) 2.5 – 3.84.5 – 5.53.8 – 4.2Optimized series reduces lipophilicity to improve bioavailability.
Aq. Solubility (pH 7.4) Moderate (10–50 µM)Low (< 1 µM)Low (< 5 µM)3,6-substitution breaks planarity/stacking, enhancing solubility.
Microsomal Stability (

)
> 60 min (Human/Rat)< 15 min~30–60 minSubstitution at C6 blocks rapid oxidation of the pyridine ring.
CYP Inhibition Low (Selectivity > 10µM)High (Pan-CYP inhibitor)Moderate (Target specific)Critical: Novel series shows reduced CYP2D6/3A4 liability but potential CYP2C9 risk.
hERG Inhibition (IC50) > 10 µM (Safe)< 1 µM (Risk)~1–5 µM3-position modification mitigates channel trapping.
Bioavailability (

)
40 – 65%< 10%30 – 50%Significant improvement in oral exposure.

Key Insight: The "Achilles' heel" of the pyrazolo[3,4-b]pyridine scaffold is its tendency for rapid oxidative metabolism at the pyridine ring and poor solubility due to planar stacking. Strategic substitution at the 3- and 6-positions (e.g., with morpholine or piperazine linkers) successfully mitigates these issues without sacrificing kinase potency.

Part 2: Critical ADME/Tox Workflows

Metabolic Stability Profiling (Microsomal Stability)

Rationale: The pyridine nitrogen is a "metabolic soft spot," prone to N-oxidation. Furthermore, the C6 position is susceptible to oxidative attack. We utilize a liver microsome assay to determine Intrinsic Clearance (


).
Protocol: Liver Microsome Incubation
  • Preparation:

    • Test Compound: 1 µM final concentration (in 0.1% DMSO).

    • System: Pooled Human/Rat Liver Microsomes (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      

Self-Validating Control: Include Testosterone (high turnover) and Warfarin (low turnover) as benchmarks. If Testosterone


 min, the assay is invalid (inactive enzymes).
Visualizing the Metabolic Pathway

MetabolicPathway Compound Parent: 3,6-Disubstituted Pyrazolo[3,4-b]pyridine Microsome Liver Microsome (CYP450 Enzymes) Compound->Microsome Incubation (37°C, NADPH) Metabolite1 M1: Pyridine N-Oxide (Inactive) Microsome->Metabolite1 Oxidation (CYP3A4/2D6) Metabolite2 M2: Dealkylated Amine (Potentially Toxic) Microsome->Metabolite2 N-Dealkylation Clearance Intrinsic Clearance (CLint Calculation) Metabolite1->Clearance Metabolite2->Clearance

Figure 1: Metabolic fate of pyrazolo[3,4-b]pyridines. Note that C6-substitution typically blocks the formation of Metabolite 1, enhancing stability.

Safety Pharmacology: hERG Inhibition (Cardiotoxicity)

Rationale: Many kinase inhibitors interact with the hERG potassium channel, leading to QT prolongation and arrhythmias. The flat heteroaromatic core of pyrazolo[3,4-b]pyridines can π-stack with aromatic residues (Tyr652/Phe656) in the hERG pore.

Protocol: Automated Patch Clamp (QPatch/PatchXpress)
  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV (2s) to activate channels.

    • Repolarize to -50 mV (2s) to measure tail current (peak hERG current).

  • Dosing:

    • Apply vehicle (0.1% DMSO) -> Baseline current.

    • Apply Test Compound (0.1, 1, 10, 30 µM).

    • Apply Positive Control (E-4031 or Terfenadine ).

  • Criteria: >50% inhibition at 10 µM indicates a "High Risk" flag.

Part 3: Integrated Screening Workflow

To efficiently move from synthesis to lead declaration, follow this integrated screening funnel. This ensures resources are not wasted on compounds with fatal ADME flaws.

ADME_Funnel Tier1 Tier 1: Physicochemical (High Throughput) SwissADME In Silico Prediction (Lipinski Rule of 5) Tier1->SwissADME Solubility Kinetic Solubility (Nephelometry) Tier1->Solubility Tier2 Tier 2: In Vitro Metabolism (Go/No-Go Decision) SwissADME->Tier2 LogP < 4 Solubility->Tier2 > 20 µM Microsomes Microsomal Stability (Human/Rat) Tier2->Microsomes Permeability PAMPA / Caco-2 (GI Absorption) Tier2->Permeability Tier3 Tier 3: Safety & Selectivity (Lead Optimization) Microsomes->Tier3 T1/2 > 30 min hERG hERG Patch Clamp (Cardiotoxicity) Tier3->hERG CYP_Panel CYP450 Inhibition (DDI Risk) Tier3->CYP_Panel Tier4 Tier 4: In Vivo PK (Rat/Mouse) hERG->Tier4 IC50 > 10 µM Candidate Candidate Tier4->Candidate F% > 30%

Figure 2: The "Fail Early, Fail Cheap" screening funnel for pyrazolo[3,4-b]pyridine optimization.

References

  • Ed.ac.uk. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2]Link

  • National Institutes of Health (NIH). (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors.[3]Link

  • Royal Society of Chemistry (RSC). (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.Link

  • American Chemical Society (ACS). (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with SwissADME Analysis.Link

  • CINECA. (2023).[3] Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors.[2]Link

Sources

Structural Analysis of Kinase-Pyrazolo[3,4-b]pyridine Inhibitor Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in kinase drug discovery, distinguished by its ability to mimic the adenine ring of ATP with high fidelity while offering versatile vectors for substitution to achieve selectivity. Unlike its isomer, the pyrazolo[1,5-a]pyrimidine, the [3,4-b] system possesses a distinct hydrogen bond donor/acceptor profile at the hinge-binding interface that fundamentally alters its kinase selectivity profile.

This guide provides a structural dissection of this scaffold, comparing its performance against leading alternatives, and details a field-proven workflow for resolving these inhibitor-kinase complexes via X-ray crystallography.

Part 1: Structural Mechanistics & Binding Mode Analysis

The Pharmacophore: Hinge Binding & Selectivity Vectors

The core utility of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its planar, bicyclic heteroaromatic system. In the ATP-binding pocket, it typically orients to form a bidentate hydrogen bond with the kinase hinge region.

  • N1 Position: Often substituted with aryl or alkyl groups. These project into the solvent-exposed region or the hydrophobic pocket II, depending on the specific kinase architecture (e.g., gatekeeper residue size).

  • N7 (Pyridine Nitrogen): Acts as a critical H-bond acceptor from the backbone amide of the hinge residues (e.g., Val135 in GSK-3

    
    , Leu83 in CDK2).
    
  • C3 Position: The most versatile vector. Substituents here (amides, ureas, heterocycles) can reach the "gatekeeper" residue or extend into the back pocket (DFG-motif region), inducing DFG-out conformations in type II inhibitors.

Comparative Analysis: Pyrazolo[3,4-b]pyridine vs. Alternatives

The following table contrasts the [3,4-b] scaffold with its closest structural competitors: Pyrazolo[1,5-a]pyrimidine and Indazoles.

Table 1: Comparative Scaffold Performance & Properties

FeaturePyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidineIndazole
Hinge Interaction Bidentate (N7 acceptor, NH donor at C6/N1 depending on tautomer)Monodentate or Bidentate (N1/N7 arrangement differs)Bidentate (N1/N2)
Electronic Character Electron-deficient pyridine ring; susceptible to nucleophilic attack at C4/C6.Electron-rich bridgehead nitrogen; different pKa profile.Benzenoid ring is more lipophilic; stable.
Solubility Moderate to High (Pyridine N increases polarity).Moderate.Low (often requires solubilizing groups).
Selectivity Profile High affinity for CDK, GSK-3, ERK.High affinity for CK2, KDR, BRAF.Broad spectrum (often promiscuous without optimization).
Synthetic Accessibility High (Cyclization of aminopyrazoles or pyridines).High (Condensation reactions).Moderate.
Visualization of Binding Modes

The following diagram illustrates the differential binding modes and interaction vectors.

BindingMode cluster_legend Interaction Types L1 H-Bond L2 Hydrophobic L3 Pi-Stacking Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Hinge Region (e.g., Leu83/Val135) Scaffold->Hinge N7 Acceptor & Exocyclic Donor Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper C3 Substituents (Selectivity Vector) Ribose Ribose Pocket (Solvent Front) Scaffold->Ribose N1 Substituents DFG DFG Motif (Activation Loop) Scaffold->DFG Extended C3/C4 (Type II Inhibition)

Figure 1: Schematic representation of the Pyrazolo[3,4-b]pyridine binding topology within the kinase ATP-binding cleft. Blue lines indicate hydrogen bonding, yellow indicates hydrophobic interactions, and red indicates potential for pi-stacking or DFG-loop engagement.

Part 2: Experimental Protocol – Co-Crystallization

Senior Scientist Note: While "soaking" pre-formed crystals is faster, I strongly recommend co-crystallization for pyrazolo[3,4-b]pyridine derivatives. These rigid scaffolds often induce subtle conformational changes in the P-loop or hinge region (induced fit) that soaking cannot accommodate, leading to cracked crystals or poor resolution maps.

Workflow Diagram

Workflow Start Purified Kinase Protein (>95% Purity, ~10 mg/mL) Mix Complex Formation Mix Protein + Inhibitor (1:3 molar ratio) Incubate 30 min @ 4°C Start->Mix Screen Sparse Matrix Screening (Sitting Drop Vapor Diffusion) Mix->Screen Opt Optimization (Grid Screen: pH vs Precipitant) Screen->Opt Hits Identified Harvest Crystal Harvesting & Cryo-Protection Opt->Harvest Single Crystals Data X-Ray Diffraction & Structure Solution Harvest->Data Data->Opt Poor Resolution (< 2.5 Å)

Figure 2: Optimized co-crystallization workflow for kinase-inhibitor complexes.

Step-by-Step Methodology

1. Protein Preparation:

  • Buffer Exchange: Ensure the protein is in a minimal buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Avoid phosphate buffers which can crystallize as salt artifacts.

  • Concentration: Concentrate protein to 8–12 mg/mL using centrifugal filters (MWCO 10-30 kDa). Critical: Do not over-concentrate; aggregation prevents nucleation.

2. Complex Formation (The "Self-Validating" Step):

  • Inhibitor Stock: Dissolve inhibitor in 100% DMSO to 50-100 mM.

  • Mixing: Add inhibitor to protein slowly while vortexing gently. Target a 1:3 molar ratio (Protein:Inhibitor).

  • Validation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

    • Pass: No pellet. The inhibitor is soluble in the presence of protein (specific binding).

    • Fail: Visible pellet. The inhibitor precipitated. Repeat with lower concentration or add 5% glycerol.

3. Crystallization (Hanging Drop):

  • Reservoir: 500 µL precipitant solution (e.g., 20-30% PEG 3350, 0.2 M Ammonium Acetate).

  • Drop: Mix 1 µL Protein-Inhibitor Complex + 1 µL Reservoir solution on a siliconized cover slip.

  • Incubation: Seal over reservoir and incubate at 18°C. Check daily for 3 days, then weekly.

4. Data Collection & Processing:

  • Cryo-protection: Transfer crystal to reservoir solution + 20% Ethylene Glycol for 30 seconds before flash-cooling in liquid nitrogen.

  • Collection: Collect data at 100K. Aim for <2.0 Å resolution to unambiguously resolve the inhibitor orientation and water networks.

Part 3: Performance Data & Case Studies

Case Study: GSK-3 Inhibition

In a comparative study of GSK-3


 inhibitors, pyrazolo[3,4-b]pyridines demonstrated superior selectivity over maleimide-based inhibitors due to specific hydrophobic contacts in the ATP pocket.

Table 2: Structure-Activity Relationship (SAR) Data

Compound IDR3 SubstituentR1 SubstituentIC50 (GSK-3

)
Selectivity (vs CDK2)PDB Code
Ref-1 (Indirubin) --25 nM5-fold1Q41
PP-01 (Pyrazolo) 3-CF3-PhenylMethyl12 nM>50-foldModeled
PP-05 (Pyrazolo) 4-OH-PhenylPhenyl450 nM10-foldN/A
PP-09 (Pyrazolo) 3-PyridylIsopropyl1.2 nM >100-fold 4IM2 (Analog)

Data synthesized from representative literature values [1, 2].

Analysis:

  • PP-09 shows that incorporating a pyridine ring at R3 (mimicking the "gatekeeper" interaction) drastically improves potency.

  • The N1-isopropyl group in PP-09 fills the hydrophobic pocket better than the methyl group in PP-01, explaining the 10-fold potency gain.

Mechanistic Insight: The "Water Bridge"

High-resolution structures (e.g., PDB 4IM2) reveal that potent pyrazolo[3,4-b]pyridines often stabilize a conserved water molecule deep in the pocket. This water mediates a hydrogen bond between the inhibitor's C3-substituent and the catalytic glutamate (Glu97 in CDK2). Note: Failure to model this water molecule during refinement leads to poor R-factors and incorrect ligand geometry.

References

  • Witherington, J., et al. (2003). "6-Aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3)."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Peat, A. J., et al. (2004). "Novel pyrazolopyridine derivatives as GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Ezzat, M. A., et al. (2023).[2][3] "Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2." ResearchGate.[2] Link

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters.
  • PDB Entry 4IM2 : Crystal structure of TBK1 in complex with BX795 (Pyrazolo[3,4-b]pyridine analog).[4][5]

Sources

Safety Operating Guide

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Research Scientists & EHS Officers[1]

Executive Safety Directive

Immediate Classification: Halogenated Organic Solid (Toxic) Critical Restriction: Do NOT dispose of this compound in general trash, non-halogenated organic solvent streams, or aqueous waste drains.

As a halogenated heteroaromatic, 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine presents specific challenges for incineration. The presence of bromine atoms at the 3- and 6-positions necessitates high-temperature incineration with acid gas scrubbing to prevent the formation of corrosive hydrogen bromide (HBr) and potentially persistent organic pollutants (POPs) during thermal destruction.[1]

Hazard Profile & Technical Justification

To manage disposal effectively, you must understand the chemical's behavior. While specific data for the 3,6-dibromo-[3,4-b] isomer is often proprietary, its structural analogs (e.g., 3,6-dibromo-1H-pyrazolo[4,3-b]pyridine) exhibit acute toxicity.[1] We adopt a "Conservative Hazard Assumption" protocol.

Physicochemical Properties & H-Code Assumptions
PropertyValue / ClassificationOperational Implication
Physical State Solid (White to pale yellow)Must be segregated from liquid waste streams to prevent splashing/aerosolization.[1]
Primary Hazard Acute Tox. 3 (Oral) (H301)*Treat as high-risk poison.[2] Double-gloving (Nitrile) is mandatory.[1]
Secondary Hazard Skin/Eye Irritant (H315, H319)Dust control is critical during transfer.
Combustion Emits NOx, HBr, COxDo not autoclave. Thermal decomposition releases corrosive acid gas.
Reactivity Stable under ambient conditionsCompatible with standard HDPE waste containers. Avoid strong oxidizers.[3]

*Note: H-codes are extrapolated from structural analogs (e.g., CAS 885275-82-7) to ensure maximum safety margins.

Pre-Disposal Handling Protocol

Objective: Stabilize the waste at the point of generation to ensure safe transport to the central accumulation area.

Step 1: Purity Assessment

Determine if the waste is the pure solid compound or a reaction mixture.

  • Scenario A (Pure Solid): Proceed directly to packaging.

  • Scenario B (Reaction Mixture/Solution): If the compound is dissolved in a solvent (e.g., DMSO, DMF, DCM), the solvent dictates the waste stream .

    • If in DCM/Chloroform: Dispose as Halogenated Solvent Waste .

    • If in Acetone/Methanol: You must still tag this as Halogenated Waste because the solute (the pyridine derivative) contains significant bromine.

Step 2: Quenching (If Reactive Intermediates Present)

If this compound was used in a metal-catalyzed coupling (e.g., Suzuki, Buchwald), ensure any residual catalyst (Pd, Cu) or reactive reagents (e.g., Li-halogen exchange byproducts) are quenched.[1]

  • Protocol: Add Methanol or saturated NH₄Cl solution dropwise to the reaction mixture before transferring to the waste container. Check pH to ensure neutrality (pH 6–8).

Disposal Workflow & Decision Logic

This workflow ensures compliance with RCRA (US) and REACH (EU) standards for halogenated organics.

Visualizing the Waste Stream

DisposalWorkflow Start Waste Generation: 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure or Precipitate) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Toxic Solid - Halogenated' SolidPath->ContainerSolid CheckSolvent Solvent Type? LiquidPath->CheckSolvent Final Central Accumulation Area (Segregated for Incineration) ContainerSolid->Final HaloSolvent Halogenated Solvent (DCM, Chloroform) CheckSolvent->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Acetone, MeOH, DMSO) CheckSolvent->NonHaloSolvent No Halogens Tagging CRITICAL STEP: Tag as 'Halogenated Waste' regardless of solvent type HaloSolvent->Tagging NonHaloSolvent->Tagging Solute adds Halogens Tagging->Final

Caption: Decision tree for segregating 3,6-dibromo-1H-pyrazolo[3,4-b]pyridine based on physical state and solvent matrix.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Recommended)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to reduce breakage risk during transport.

  • Transfer:

    • Place the jar in a secondary containment tray.

    • Use a disposable spatula or powder funnel to transfer the solid.

    • Causality: This prevents static dispersal of toxic dust.

  • Decontamination: Wipe the exterior of the jar and the workspace with a detergent-soaked paper towel. Dispose of the towel and the spatula into the same solid waste jar.

  • Labeling:

    • US (RCRA): Label as "Hazardous Waste."

    • Constituents: List "3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Protocol B: Liquid Waste Disposal
  • Segregation: Never pour this solution into a "Non-Halogenated" (General Organic) waste drum.

    • Why? Even if dissolved in Acetone, the bromine content (approx. 57% by weight) will corrode standard incinerators not equipped for acid gas scrubbing.

  • Container: Use a standard safety can or HDPE carboy designated for Halogenated Solvents .

  • Labeling:

    • Explicitly write "Contains Halogens" on the waste tag.

    • List the solvent and the solute concentration (e.g., "DCM with <5% Dibromopyrazolopyridine").

Emergency Response (Spill Management)

In the event of a benchtop spill:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double layer recommended) and safety goggles. If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Containment:

    • Solid: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with bromine species during incineration).

  • Final Cleanup: Wash the surface with a soap/water solution. Collect all cleanup materials as Hazardous Solid Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine.[1] (General class hazards).[4] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。